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  • Product: 4-Hydroxychlorpropham
  • CAS: 28705-96-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Hydroxychlorpropham

Introduction 4-Hydroxychlorpropham, formally known as propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate, is a molecule of significant interest primarily due to its status as the major metabolite of Chlorpropham (CIPC). C...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxychlorpropham, formally known as propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate, is a molecule of significant interest primarily due to its status as the major metabolite of Chlorpropham (CIPC). Chlorpropham is a widely utilized herbicide and plant growth regulator, particularly effective as a potato sprout suppressant. Understanding the properties, biological activity, and environmental fate of its metabolites is crucial for comprehensive toxicological assessments and regulatory science. The synthesis of analytical standards, such as 4-Hydroxychlorpropham, is a fundamental requirement for conducting such studies.

This guide provides a detailed exploration of viable synthetic pathways for 4-Hydroxychlorpropham. It is designed for an audience of researchers and drug development professionals, offering not just procedural steps but also the underlying strategic and mechanistic considerations that inform the selection of a particular synthetic route. We will explore two primary strategies: a biomimetic approach involving the direct hydroxylation of Chlorpropham, and a more classical, convergent synthesis starting from a pre-functionalized precursor.

Physicochemical Properties of 4-Hydroxychlorpropham

A summary of the key identifiers and properties for the target molecule is presented below.

PropertyValue
IUPAC Name propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate
Synonyms 4-OHCIPC, Isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate
CAS Number 28705-96-6
Molecular Formula C₁₀H₁₂ClNO₃
Molar Mass 229.66 g/mol

Strategic Analysis of Synthesis Pathways

From a retrosynthetic perspective, the synthesis of 4-Hydroxychlorpropham can be approached in two logically distinct ways. The choice between these pathways depends on the ultimate goal of the synthesis: mimicking a biological transformation or achieving a scalable and high-yielding laboratory procedure.

  • Pathway 1: Late-Stage Aromatic Hydroxylation (Biomimetic Approach) : This strategy begins with the readily available parent compound, Chlorpropham, and aims to introduce the hydroxyl group directly onto the aromatic ring at the C-4 position. This route is intellectually appealing as it mirrors the primary metabolic transformation observed in vivo. However, it presents a significant regioselectivity challenge, as direct C-H activation and hydroxylation on a substituted aromatic ring can often lead to a mixture of isomers.

  • Pathway 2: Convergent Synthesis from a Pre-functionalized Phenol (Laboratory Approach) : This strategy involves constructing the final molecule from a precursor that already contains the required hydroxyl and chloro substituents on the aromatic ring. The key step is the formation of the carbamate linkage. This approach typically offers superior control over regiochemistry and is often more amenable to scale-up, making it the preferred route for producing pure analytical standards.

We will now explore each of these pathways in detail.

Pathway 1: Direct Hydroxylation of Chlorpropham (Biomimetic)

The in vivo conversion of Chlorpropham to 4-Hydroxychlorpropham is an enzymatic process, primarily mediated by cytochrome P450 monooxygenases. Replicating this regioselective hydroxylation in a laboratory setting without the use of enzymes is a formidable challenge. The directing effects of the existing substituents on the aromatic ring—the deactivating, ortho-, para-directing carbamate group and the deactivating, ortho-, para-directing chloro group—complicate electrophilic aromatic substitution reactions.

While a specific, high-yield protocol for the direct C-4 hydroxylation of Chlorpropham is not well-documented in the literature, one could propose a route using advanced oxidation methods. Reagents such as Fenton's reagent (iron(II) sulfate and hydrogen peroxide) or other systems that generate hydroxyl radicals could potentially effect the hydroxylation.

Causality Behind Experimental Choices:

  • Rationale: The goal is to mimic a biological C-H activation. Hydroxyl radicals are powerful, albeit unselective, oxidizing agents capable of attacking electron-rich aromatic rings.

  • Challenges: The primary obstacle is controlling the position of hydroxylation. Radical reactions often lack the high regioselectivity of enzymatic or well-controlled ionic reactions, likely leading to a mixture of ortho- and para-hydroxylated isomers, as well as potential di-hydroxylated byproducts.

  • Validation System: Any successful synthesis via this route would require a robust purification and analytical validation system. High-performance liquid chromatography (HPLC) would be essential to separate the desired C-4 isomer from other products, and confirmation would require extensive spectroscopic analysis (NMR, MS) to unequivocally determine the structure.

Due to these significant control and purification challenges, this pathway is considered more of academic interest than a practical route for obtaining pure 4-Hydroxychlorpropham.

Conceptual Workflow: Pathway 1

G chlorpropham Chlorpropham isomers Mixture of Hydroxylated Isomers (ortho, para, etc.) chlorpropham->isomers Advanced Oxidation (e.g., Fenton's Reagent) product 4-Hydroxychlorpropham purification Chromatographic Purification (HPLC) isomers->purification purification->product

Caption: Conceptual workflow for the biomimetic hydroxylation of Chlorpropham.

Pathway 2: Convergent Synthesis via Carbamate Formation

This pathway represents a more robust and controllable method for the synthesis of 4-Hydroxychlorpropham. The strategy hinges on using a commercially available or readily synthesized starting material, 2-chloro-4-aminophenol , and reacting it with an appropriate reagent to form the isopropyl carbamate moiety. This approach guarantees the correct placement of the chloro and hydroxyl groups from the outset.

The key transformation is the acylation of the amino group of 2-chloro-4-aminophenol with isopropyl chloroformate. This is a standard and high-yielding method for carbamate synthesis.[1][2] The reaction proceeds via nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the chloroformate, with subsequent loss of hydrogen chloride. A non-nucleophilic base is typically added to scavenge the HCl produced during the reaction, driving it to completion.

Synthesis of the Precursor: 2-chloro-4-aminophenol

The starting material, 2-chloro-4-aminophenol, is a critical intermediate. While it can be sourced commercially, its synthesis is well-established and typically involves a two-step process from p-nitrophenol.[3][4]

  • Chlorination: p-Nitrophenol is chlorinated to yield 2-chloro-4-nitrophenol.

  • Reduction: The nitro group of 2-chloro-4-nitrophenol is then reduced to an amine to give the desired 2-chloro-4-aminophenol. This reduction can be achieved using various methods, including catalytic hydrogenation or chemical reduction with reagents like sodium hydrosulfite or hydrazine hydrate in the presence of a catalyst.[3][5]

Detailed Experimental Protocol: Synthesis of 4-Hydroxychlorpropham

This protocol is based on established methods for the N-acylation of anilines with chloroformates.[6]

Objective: To synthesize propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate from 2-chloro-4-aminophenol.

Materials and Reagents:

  • 2-chloro-4-aminophenol (1.0 eq)

  • Isopropyl chloroformate (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-4-aminophenol (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice-water bath. The base acts as a scavenger for the HCl that will be generated.

  • Addition of Chloroformate: Slowly add isopropyl chloroformate (1.1 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C. The use of a dropping funnel allows for controlled addition, preventing an exothermic runaway.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting aminophenol.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexanes:Ethyl Acetate), is used to isolate the pure 4-Hydroxychlorpropham.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Flow Diagram: Pathway 2

G cluster_0 Reaction cluster_1 Workup & Purification aminophenol 2-chloro-4-aminophenol base Pyridine in DCM, 0°C to RT aminophenol->base chloroformate Isopropyl Chloroformate chloroformate->base workup Aqueous Workup (HCl, NaHCO₃, Brine) base->workup Reaction Mixture purify Column Chromatography workup->purify Crude Product product 4-Hydroxychlorpropham purify->product Pure Product

Caption: Workflow for the convergent synthesis of 4-Hydroxychlorpropham.

Conclusion

This guide has detailed two primary synthetic strategies for obtaining 4-Hydroxychlorpropham.

  • The biomimetic hydroxylation of Chlorpropham (Pathway 1) , while scientifically interesting for its mimicry of metabolic processes, is fraught with practical difficulties, most notably the lack of regioselectivity. It is not recommended for the routine production of an analytical standard.

  • The convergent synthesis from 2-chloro-4-aminophenol (Pathway 2) is a far superior method for laboratory applications. It offers excellent control over the molecular architecture, ensuring the correct isomer is produced. The reactions involved are standard, high-yielding, and the purification is straightforward. This pathway provides a self-validating system where the identity of the precursor dictates the identity of the final product, ensuring trustworthiness in the generated material.

For researchers requiring a pure, well-characterized sample of 4-Hydroxychlorpropham for toxicological, metabolic, or environmental studies, the convergent synthesis is the authoritative and recommended approach.

References

  • CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
  • CN105622439A - Production method of 4-chloro-2-aminophenol.
  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]

  • US2615916A - Production of isopropyl n-phenyl carbamate.
  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate. PrepChem.com. [Link]

Sources

Exploratory

Physical and chemical characteristics of 4-Hydroxychlorpropham

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-Hydroxychlorpropham Introduction 4-Hydroxychlorpropham, scientifically known as propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate, is the prin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-Hydroxychlorpropham

Introduction

4-Hydroxychlorpropham, scientifically known as propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate, is the principal aromatic hydroxylated metabolite of the widely used herbicide and potato sprout inhibitor, Chlorpropham (CIPC). The biotransformation of Chlorpropham into this hydroxylated form is a critical step in its metabolic pathway within biological systems, including mammals and plants. Understanding the physicochemical and chemical characteristics of 4-Hydroxychlorpropham is paramount for researchers, toxicologists, and drug development professionals. These properties govern its environmental fate, toxicokinetics, and potential biological activity, distinguishing it from its parent compound. This technical guide provides a comprehensive overview of the known attributes of 4-Hydroxychlorpropham, synthesizing available data to offer field-proven insights and detailed methodologies for its study.

Chemical Identity and Structure

A precise understanding of the molecular identity of 4-Hydroxychlorpropham is the foundation for all further scientific inquiry.

IdentifierValue
IUPAC Name propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate[1]
CAS Number 28705-96-6[1]
Molecular Formula C₁₀H₁₂ClNO₃[1][2]
Molecular Weight 229.66 g/mol [1]
Synonyms 4'-Hydroxychlorpropham, Isopropyl N-(3-Chloro-4-hydroxy-phenyl)carbamate, 4-OHCIPC[1][2]
InChI Key LODWUFQKCTUNBU-UHFFFAOYSA-N[1]
SMILES CC(C)OC(=O)NC1=CC(=C(C=C1)O)Cl[1][2]

Caption: 2D chemical structure of 4-Hydroxychlorpropham.

Physicochemical Characteristics

The physicochemical properties of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental mobility. While experimentally determined data for 4-Hydroxychlorpropham are scarce in publicly available literature, computational models provide valuable estimates. For context, these are compared with the known experimental values of the parent compound, Chlorpropham.

Computed Physicochemical Properties of 4-Hydroxychlorpropham

The following table summarizes key physicochemical properties of 4-Hydroxychlorpropham as computed by established algorithms.

PropertyValueSource
XLogP3 3.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 229.0505709 DaPubChem[1]
Topological Polar Surface Area 58.6 ŲPubChem[1]
Comparison with Chlorpropham (Parent Compound)

The addition of a hydroxyl group to the aromatic ring of Chlorpropham is expected to significantly alter its physicochemical properties. The hydroxyl group increases polarity, which generally leads to higher water solubility, a lower octanol-water partition coefficient (LogP), and a higher boiling point compared to the non-hydroxylated parent compound. The phenolic nature of this hydroxyl group also introduces an acidic proton, a key factor in its chemical reactivity and biological interactions.

PropertyChlorpropham (Experimental)4-Hydroxychlorpropham (Expected Influence)
Melting Point 40.7-41.1 °C[3]Higher due to increased polarity and potential for hydrogen bonding.
Boiling Point Decomposes at 247 °C[3]Higher due to increased molecular weight and hydrogen bonding.
Water Solubility 89 mg/L[3]Significantly higher due to the polar hydroxyl group.
LogP (Kow) 3.51[3]Lower, reflecting increased hydrophilicity.
pKa Not applicable (neutral)Expected to have a pKa around 8-10 due to the phenolic hydroxyl group.

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_chloro_4_aminophenol 3-Chloro-4-aminophenol reaction_step Base (e.g., Pyridine or Et3N) Inert Solvent (e.g., Toluene) 3_chloro_4_aminophenol->reaction_step isopropyl_chloroformate Isopropyl Chloroformate isopropyl_chloroformate->reaction_step 4_hydroxychlorpropham 4-Hydroxychlorpropham reaction_step->4_hydroxychlorpropham Carbamate Formation

Caption: Proposed synthesis pathway for 4-Hydroxychlorpropham.

Chemical Stability and Degradation

Experimental stability data for 4-Hydroxychlorpropham is limited. However, based on its structure and data from its parent compound, several reactivity patterns can be inferred:

  • Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis under both acidic and alkaline conditions, which would yield 3-chloro-4-aminophenol, isopropanol, and carbon dioxide. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidation: The phenolic hydroxyl group makes the aromatic ring more susceptible to oxidation compared to Chlorpropham.

  • Thermal Decomposition: Like its parent compound, which decomposes above 150°C, 4-Hydroxychlorpropham is expected to be thermally labile.[3]

  • Photostability: Chlorpropham is stable to UV light, but the introduction of the hydroxyl group may alter the photolytic stability of 4-Hydroxychlorpropham.[3]

A forced degradation study would be necessary to fully characterize its stability profile under various stress conditions (pH, temperature, oxidative, and photolytic).[4]

Biological Transformation and Pathways

4-Hydroxychlorpropham is the product of Phase I metabolism of Chlorpropham, primarily through hydroxylation of the aromatic ring. This reaction is typically mediated by cytochrome P450 (CYP) enzymes in the liver.[5] Following its formation, 4-Hydroxychlorpropham undergoes Phase II metabolism, where it is conjugated with glucuronic acid or sulfate to form more water-soluble metabolites that can be readily excreted.[6]

Metabolic_Pathway Chlorpropham Chlorpropham 4_Hydroxychlorpropham 4_Hydroxychlorpropham Chlorpropham->4_Hydroxychlorpropham Phase I Metabolism (CYP450 Hydroxylation) Conjugates Glucuronide and Sulfate Conjugates 4_Hydroxychlorpropham->Conjugates Phase II Metabolism (Glucuronidation/Sulfation) Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathway of Chlorpropham to 4-Hydroxychlorpropham and its conjugates.

Analytical Methodologies

The accurate quantification of 4-Hydroxychlorpropham in various matrices is essential for toxicokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection is the most common approach.

G A Sample Collection (e.g., Plasma, Urine, Tissue) B Sample Preparation (e.g., Protein Precipitation, LLE, SPE) A->B C Chromatographic Separation (HPLC or GC) B->C D Detection (UV, MS, MS/MS) C->D E Data Analysis and Quantification D->E

Caption: General analytical workflow for 4-Hydroxychlorpropham.

Exemplar HPLC-UV Protocol

This protocol is based on methods used for Chlorpropham and its metabolites and would require validation for 4-Hydroxychlorpropham.[3]

1. Sample Preparation (from biological matrix): a. To 1 mL of plasma or urine, add 2 mL of acetonitrile to precipitate proteins. b. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. c. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. d. Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.
  • UV Detection: 240 nm.

3. Causality Behind Experimental Choices:

  • Acetonitrile Precipitation: A common and effective method for removing proteins from biological samples, which would otherwise interfere with the chromatographic analysis.
  • C18 Column: The nonpolar stationary phase is well-suited for retaining and separating moderately nonpolar compounds like 4-Hydroxychlorpropham from more polar endogenous components.
  • Acetonitrile/Water Mobile Phase: This combination provides good separation efficiency for a wide range of organic molecules on a C18 column. The ratio can be optimized to adjust the retention time of the analyte.
  • UV Detection at 240 nm: Aromatic compounds like 4-Hydroxychlorpropham typically exhibit strong absorbance in the UV region, providing good sensitivity for detection.
Exemplar GC-MS Protocol

Due to the polarity and potential thermal lability of the hydroxyl and carbamate groups, derivatization is often required for GC analysis.

1. Sample Preparation and Derivatization: a. Extract the analyte from the matrix as described in the HPLC sample preparation. b. After evaporation, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). c. Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

2. GC-MS Conditions:

  • Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
  • MS Interface Temperature: 280°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Analyzer: Scan from m/z 50 to 400 or use selected ion monitoring (SIM) for higher sensitivity.

3. Causality Behind Experimental Choices:

  • Derivatization: Silylation with BSTFA replaces the active hydrogens on the hydroxyl and amine groups with nonpolar TMS groups. This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.
  • Nonpolar GC Column: A standard choice for a wide range of derivatized organic compounds.
  • Temperature Program: The temperature ramp allows for the separation of compounds with different boiling points, while the final hold ensures that all components are eluted from the column.
  • Electron Ionization (EI): A robust and common ionization technique that produces a characteristic fragmentation pattern, which is useful for structural elucidation and identification.

Toxicology and Biological Effects

Hazard Classification

According to the Globally Harmonized System (GHS), 4-Hydroxychlorpropham is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

In Vitro Cytotoxicity

Studies using isolated rat hepatocytes have provided insights into the cytotoxic potential of 4-Hydroxychlorpropham. While the parent compound, Chlorpropham, has a more pronounced cytolytic (cell-rupturing) effect, 4-Hydroxychlorpropham demonstrates a greater impact on cellular energy metabolism.[7] It has been shown to modify intracellular ATP and K+ levels to a larger extent than Chlorpropham.[7] This suggests that the free, unconjugated 4-Hydroxychlorpropham is a key mediator of toxicity related to cellular energy supply.[7]

Potential for Endocrine Disruption

Given its phenolic structure, there is a theoretical potential for interaction with hormone receptors. However, in vitro studies assessing estrogen-like activity have suggested that the presence of the chlorine atom adjacent to the 4-hydroxy group obstructs the interaction between 4-Hydroxychlorpropham and the estrogen receptor.[6] This indicates a low potential for estrogenic effects.

Conclusion

4-Hydroxychlorpropham is a key metabolite in the biotransformation of the herbicide Chlorpropham. Its physicochemical properties are significantly influenced by the presence of a phenolic hydroxyl group, which increases its polarity and reactivity compared to the parent compound. While robust analytical methods can be proposed based on established techniques for similar compounds, there is a notable lack of experimentally determined data for many of its core physicochemical properties, such as melting point, water solubility, and pKa. Similarly, detailed synthesis protocols and comprehensive stability studies are not widely available. The available toxicological data from in vitro studies indicate that while it may have a lower cytolytic effect than Chlorpropham, it plays a significant role in disrupting cellular energy metabolism. Further research is warranted to fill these knowledge gaps, which will be crucial for a complete risk assessment and a deeper understanding of the biological fate of Chlorpropham.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). chlorpropham. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92262, 4-Hydroxychlorpropham. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2728, Chlorpropham. Retrieved from [Link].

  • Morfa, C., & Taniyama, S. (2004). Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays. Xenobiotica, 34(5), 439-451. Retrieved from [Link]

  • Soulayrol, I., Divry, C., & De Ceaurriz, J. (1995). Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study. Toxicology in Vitro, 9(3), 339-346. Retrieved from [Link]

  • ResearchGate. (2021). Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham - A comprehensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LC-MS Based Metabolomics Analysis of Potato (Solanum tuberosum L.) Cultivars Irrigated with Quicklime Treated Acid Mine Drainage Water. Retrieved from [Link]

  • MDPI. (2024). Drug Metabolism and Toxicological Mechanisms. Retrieved from [Link]

  • ResearchGate. (2008). Determination of Propham and Chlorpropham in Postharvest‐Treated Potatoes by Liquid Chromatography with Peroxyoxalate Chemiluminescence Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlordane. Retrieved from [Link]

  • PubMed. (2020). Fate of Chlorpropham during High-Temperature Processing of Potatoes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture. Retrieved from [Link]

  • Redalyc. (n.d.). Cell-based models to predict human hepatotoxicity of drugs. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Analytical Method Validation: Principles, Techniques, and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • MDPI. (n.d.). 1H-NMR and LC-MS Based Metabolomics Analysis of Potato (Solanum tuberosum L.) Cultivars Irrigated with Fly Ash Treated Acid Mine Drainage. Retrieved from [Link]

  • Google Patents. (n.d.). Production of isopropyl n-phenyl carbamate.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2728, Chlorpropham. Retrieved from [Link]

  • ResearchGate. (2015). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. Retrieved from [Link]

  • ResearchGate. (2021). The Effects of Chlorpropham Exposure on Field-Grown Potatoes. Retrieved from [Link]

  • PubMed. (2020). Review of the pharmacokinetics and metabolism of triclopyr herbicide in mammals: Impact on safety assessments. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Independent Laboratory Validation Chlorpropham in Soil MRID 49457204. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • RJPBCS. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Retrieved from [Link]

  • PubMed. (2002). Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ISOPROPYL(3-CHLORO-4-METHOXYPHENYL)CARBAMATE. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • ScienceDirect. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. Retrieved from [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from [Link]

  • ResearchGate. (2016). How to determine chemical stability of a pharmaceutical formulation/product. Retrieved from [Link]

  • ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3-chloro-4-hydroxyacetanilide.

Sources

Foundational

An In-depth Technical Guide to 4-Hydroxychlorpropham: CAS Number Registration, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydroxychlorpropham, a significant metabolite of the widely used herbicide and plant growth regulator Chlorpropham (CIPC), has garnered incre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxychlorpropham, a significant metabolite of the widely used herbicide and plant growth regulator Chlorpropham (CIPC), has garnered increasing attention in the fields of environmental science, toxicology, and regulatory affairs. Understanding its chemical identity, formation, and detection is paramount for assessing the environmental fate and potential biological impact of its parent compound. This technical guide provides a comprehensive overview of 4-Hydroxychlorpropham, focusing on its CAS number registration, plausible synthetic pathways, and robust analytical methodologies for its detection and quantification.

Part 1: Core Chemical Identity and CAS Number Registration

4-Hydroxychlorpropham is chemically identified as isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate. Its unique Chemical Abstracts Service (CAS) Number, a universally recognized identifier for chemical substances, is 28705-96-6 [1]. This registration is crucial for its unambiguous identification in scientific literature, chemical databases, and regulatory documents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Hydroxychlorpropham is fundamental for developing appropriate analytical methods and for predicting its environmental behavior. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 28705-96-6[1]
Molecular Formula C₁₀H₁₂ClNO₃[1]
Molecular Weight 229.66 g/mol [1]
IUPAC Name propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate[1]
Synonyms 4-OHCIPC, Isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate[1]
Appearance Solid (predicted)
Solubility Predicted to have low water solubility

Part 2: Metabolic Formation of 4-Hydroxychlorpropham

4-Hydroxychlorpropham is primarily formed in biological systems through the metabolic transformation of Chlorpropham. This process is a key detoxification pathway in various organisms, including plants, animals, and microorganisms. The principal metabolic reaction is the aromatic hydroxylation of the phenyl ring of Chlorpropham, a reaction often catalyzed by cytochrome P450 monooxygenases[2].

The metabolic pathway can be visualized as follows:

Metabolic Pathway of Chlorpropham Chlorpropham Chlorpropham (C₁₀H₁₂ClNO₂) Hydroxylation Aromatic Hydroxylation (Cytochrome P450) Chlorpropham->Hydroxylation Metabolism Metabolite 4-Hydroxychlorpropham (C₁₀H₁₂ClNO₃) Hydroxylation->Metabolite

Caption: Metabolic conversion of Chlorpropham to 4-Hydroxychlorpropham.

This hydroxylation reaction introduces a hydroxyl group at the para-position (position 4) of the chlorophenyl ring, significantly increasing the polarity of the molecule and facilitating its further conjugation and excretion from the organism.

Part 3: Plausible Synthesis of 4-Hydroxychlorpropham

The most logical approach involves the reaction of 4-amino-2-chlorophenol with isopropyl chloroformate. This method is analogous to the industrial synthesis of Chlorpropham from 3-chloroaniline.

Proposed Synthetic Workflow

Synthesis of 4-Hydroxychlorpropham cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 4-Amino-2-chlorophenol R Carbamate Formation (in the presence of a base) A->R B Isopropyl Chloroformate B->R P 4-Hydroxychlorpropham R->P

Caption: Proposed synthetic workflow for 4-Hydroxychlorpropham.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on general procedures for carbamate synthesis and should be optimized and validated in a laboratory setting.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-amino-2-chlorophenol in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

    • Add an equivalent amount of a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Reaction Execution:

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • Slowly add isopropyl chloroformate dropwise from the dropping funnel to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated hydrochloride salt of the base.

    • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a wash with a saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Part 4: Analytical Methodology for 4-Hydroxychlorpropham

The detection and quantification of 4-Hydroxychlorpropham are critical for residue analysis in food products, particularly in potatoes where Chlorpropham is extensively used, and for environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for this purpose.

Sample Preparation: A Critical Step

The choice of sample preparation technique is crucial for achieving accurate and reproducible results. A generic workflow for the extraction of 4-Hydroxychlorpropham from a solid matrix like potatoes is outlined below.

Sample Preparation Workflow Start Homogenized Sample (e.g., Potato) Extraction Extraction with Organic Solvent (e.g., Acetonitrile, Ethyl Acetate) Start->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Cleanup Solid-Phase Extraction (SPE) (e.g., C18 or Florisil) Centrifugation->Cleanup Supernatant Concentration Solvent Evaporation and Reconstitution in Mobile Phase Cleanup->Concentration Analysis HPLC or GC-MS Analysis Concentration->Analysis

Caption: General workflow for sample preparation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a powerful technique for the analysis of 4-Hydroxychlorpropham.

4.2.1. Chromatographic Conditions (Illustrative)

ParameterConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidFormic acid improves peak shape and ionization efficiency for MS detection.
Gradient Start with a higher percentage of A, gradually increasing BTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detector UV at 240 nm or Mass Spectrometer (ESI+)UV detection is a cost-effective option. MS provides higher sensitivity and specificity.

4.2.2. Method Validation

A robust analytical method must be validated to ensure its reliability. Key validation parameters include:

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with a correlation coefficient (r²) > 0.99.

  • Accuracy: The closeness of the test results to the true value. Determined by recovery studies of spiked samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is another highly sensitive and specific technique for the analysis of 4-Hydroxychlorpropham, although derivatization may be necessary to improve its volatility and thermal stability.

4.3.1. Derivatization

The hydroxyl group of 4-Hydroxychlorpropham can be derivatized, for example, by silylation (e.g., with BSTFA) to increase its volatility for GC analysis.

4.3.2. GC-MS Conditions (Illustrative)

ParameterConditionRationale
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)A common, robust column for a wide range of analytes.
Carrier Gas HeliumInert carrier gas.
Oven Program Start at a lower temperature, ramp up to a higher temperatureTo separate compounds based on their boiling points.
Injector Temp. 250 °CEnsures complete volatilization of the sample.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for identification.
MS Detection Selected Ion Monitoring (SIM) or Full ScanSIM mode offers higher sensitivity for targeted analysis.

Part 5: Regulatory Context and Significance

The presence of 4-Hydroxychlorpropham is often considered in the overall risk assessment of Chlorpropham. Regulatory bodies in different regions have set maximum residue limits (MRLs) for Chlorpropham in various commodities. While specific MRLs for 4-Hydroxychlorpropham are not always explicitly defined, the total toxicologically relevant residue is often taken into account.

  • European Union: The use of Chlorpropham is no longer approved in the EU. Consequently, a low temporary MRL has been set for potatoes to account for unavoidable cross-contamination in storage facilities with a history of Chlorpropham use[3]. This MRL is subject to regular review with the aim of further reduction[4][5].

  • United States: The U.S. Environmental Protection Agency (EPA) has established tolerances for residues of Chlorpropham in or on raw agricultural commodities, including potatoes. The dietary risk assessment considers the parent compound and its metabolites[1].

Conclusion

4-Hydroxychlorpropham, identified by CAS Number 28705-96-6, is a key metabolite in the environmental and biological fate of the herbicide Chlorpropham. This guide has provided a comprehensive technical overview, including its chemical identity, metabolic formation, a plausible synthetic route, and detailed analytical methodologies for its detection and quantification. For researchers and professionals in related fields, a thorough understanding of this compound is essential for accurate risk assessment, regulatory compliance, and the development of safer alternatives in agriculture. The provided hypothetical protocols for synthesis and analysis serve as a strong foundation for further laboratory validation and application.

References

  • PubChem. (n.d.). 4-Hydroxychlorpropham. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Reregistration Eligibility Decision (RED): Chlorpropham. (EPA 738-R-96-013). Retrieved from [Link]

  • AGRINFO. (2025, June 18). Maximum residue levels for chlorpropham. COLEAD. Retrieved from [Link]

  • PubChem. (n.d.). Chlorpropham. National Center for Biotechnology Information. Retrieved from [Link]

  • Mohammed, N. S., Flowers, T. H., & Duncan, H. J. (2015). HPLC-UV Method for the Analysis of Potato Sprout Inhibitor Chlorpropham and Its Metabolite 3-Chloroaniline in Potatoes. American Journal of Analytical Chemistry, 6(9), 743–751.
  • European Commission. (2021). Commission Regulation (EU) 2021/155 of 9 February 2021 amending Annexes II, III and V to Regulation (EC) No 396/2005 of the European Parliament and of the Council as regards maximum residue levels for chlorpropham in or on certain products. Official Journal of the European Union, L 46, 5–12.
  • Food and Agriculture Organization of the United Nations. (2000). chlorpropham. Retrieved from [Link]

  • Ctgb. (2020, October 14). EU implements a temporary MRL for chlorpropham. Board for the Authorisation of Plant Protection Products and Biocides. Retrieved from [Link]

  • Kleinkopf, G. E., Oberg, N. A., & Olsen, N. L. (2014). The Effects of Chlorpropham Exposure on Field-Grown Potatoes.
  • SIELC Technologies. (2018, February 16). Separation of 4-Hydroxy-2-butynyl (3-chlorophenyl)carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • AGRINFO. (2025, January 9). Maximum residue levels for chlorpropham. COLEAD. Retrieved from [Link]

  • European Food Safety Authority. (2020).

Sources

Exploratory

An In-depth Technical Guide to 4-Hydroxychlorpropham: From Discovery to Contemporary Analysis

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, my experience has been forged at the intersection of analytical chemistry, toxicology, and environmental science...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has been forged at the intersection of analytical chemistry, toxicology, and environmental science. This guide is a distillation of that experience, crafted to provide a comprehensive technical overview of 4-Hydroxychlorpropham (4-OH-CIPC). This molecule, primarily known as a significant metabolite of the widely used herbicide and potato sprout inhibitor, chlorpropham (CIPC), warrants a detailed examination due to its prevalence, potential bioactivity, and implications for environmental and food safety. We will journey from its initial discovery in metabolic pathways to the sophisticated analytical techniques employed for its detection and quantification today. This document is designed not as a rigid set of instructions, but as a foundational resource to inform experimental design, contextualize research findings, and inspire further investigation into the nuanced world of pesticide metabolites.

Genesis of a Metabolite: The Discovery and Significance of 4-Hydroxychlorpropham

The story of 4-Hydroxychlorpropham is intrinsically linked to its parent compound, chlorpropham. Chlorpropham, or isopropyl N-(3-chlorophenyl)carbamate, was introduced in the mid-20th century as a selective herbicide and a highly effective potato sprout suppressant.[1] Its widespread use necessitated a thorough understanding of its metabolic fate in biological systems and the environment.

The discovery of 4-OH-CIPC was a direct result of these metabolic studies. Early investigations into the biotransformation of chlorpropham in various organisms, including plants and animals, revealed that the primary metabolic pathway involved hydroxylation of the aromatic ring.[2] Specifically, para-hydroxylation was identified as a major route of detoxification, leading to the formation of isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate, now known as 4-Hydroxychlorpropham.[2]

This discovery was pivotal for several reasons:

  • Toxicological Assessment: The formation of metabolites can significantly alter the toxicity of a parent compound. Understanding the biological activity of 4-OH-CIPC became crucial for a complete risk assessment of chlorpropham.

  • Residue Analysis: The presence of 4-OH-CIPC in food commodities and environmental samples required the development of analytical methods capable of detecting and quantifying not just the parent compound, but its significant metabolites as well.

  • Environmental Fate: The physicochemical properties of 4-OH-CIPC, being more polar than chlorpropham, influence its mobility, persistence, and degradation pathways in soil and water.

The metabolic journey from chlorpropham to 4-OH-CIPC is a classic example of Phase I metabolism, a process designed to increase the water solubility of xenobiotics to facilitate their excretion.

Chlorpropham Chlorpropham (C10H12ClNO2) Hydroxylation Phase I Metabolism (Hydroxylation) Chlorpropham->Hydroxylation Cytochrome P450 Enzymes Four_OH_CIPC 4-Hydroxychlorpropham (C10H12ClNO3) Hydroxylation->Four_OH_CIPC Conjugation Phase II Metabolism (Conjugation) Four_OH_CIPC->Conjugation Excretion Excretion Products (Glucuronide and Sulfate Conjugates) Conjugation->Excretion

Figure 1: Metabolic pathway of chlorpropham to 4-Hydroxychlorpropham.

Chemical Synthesis of 4-Hydroxychlorpropham: A Laboratory Perspective

This proposed synthesis involves two main stages: the synthesis of the key intermediate, 3-chloro-4-aminophenol, followed by its reaction with isopropyl chloroformate.

cluster_0 Stage 1: Synthesis of 3-Chloro-4-aminophenol cluster_1 Stage 2: Carbamate Formation p-Aminophenol p-Aminophenol Acetanilide N-Acetyl-p-aminophenol (Acetaminophen) p-Aminophenol->Acetanilide Acetic Anhydride Chlorinated_Intermediate 3-Chloro-4-hydroxyacetanilide Acetanilide->Chlorinated_Intermediate Sulfuryl Chloride (SO2Cl2) Target_Intermediate 3-Chloro-4-aminophenol Chlorinated_Intermediate->Target_Intermediate Acid Hydrolysis Final_Product 4-Hydroxychlorpropham Target_Intermediate->Final_Product Base (e.g., Pyridine) Isopropyl_Chloroformate Isopropyl Chloroformate Isopropyl_Chloroformate->Final_Product

Figure 2: Proposed synthesis pathway for 4-Hydroxychlorpropham.

Experimental Protocol: A Plausible Synthetic Route

Stage 1: Synthesis of 3-Chloro-4-aminophenol

  • Acetylation of p-Aminophenol:

    • To a stirred solution of p-aminophenol in glacial acetic acid, add acetic anhydride dropwise at room temperature.

    • Heat the mixture to reflux for 1-2 hours to ensure complete acetylation.

    • Cool the reaction mixture and pour it into ice-cold water to precipitate N-acetyl-p-aminophenol (acetaminophen).

    • Filter the precipitate, wash with cold water, and dry.

  • Chlorination of N-Acetyl-p-aminophenol:

    • Dissolve the dried N-acetyl-p-aminophenol in a suitable inert solvent such as dichloromethane or chloroform.

    • Cool the solution in an ice bath and slowly add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent. The reaction is exothermic and should be controlled.

    • Stir the reaction mixture at low temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with water and separate the organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 3-chloro-4-hydroxyacetanilide.

  • Hydrolysis to 3-Chloro-4-aminophenol:

    • To the crude 3-chloro-4-hydroxyacetanilide, add a solution of hydrochloric acid.

    • Heat the mixture to reflux for several hours to effect hydrolysis of the amide.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the 3-chloro-4-aminophenol.

    • Filter the product, wash with water, and dry.

Stage 2: Carbamate Formation

  • Reaction with Isopropyl Chloroformate:

    • Dissolve the synthesized 3-chloro-4-aminophenol in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) containing a base such as pyridine or triethylamine to act as an acid scavenger.

    • Cool the solution in an ice bath and add isopropyl chloroformate dropwise with vigorous stirring.

    • Allow the reaction to proceed at low temperature for a few hours and then let it warm to room temperature overnight.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter off the salt byproduct.

    • Wash the filtrate with dilute acid, then with water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 4-Hydroxychlorpropham.

Mechanism of Action and Toxicological Profile

The primary mechanism of action for carbamate pesticides, including chlorpropham, is the inhibition of the acetylcholinesterase (AChE) enzyme.[3] AChE is critical for the proper functioning of the nervous system, as it hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.[3]

While this is the established mechanism for the parent compound, the specific toxicological effects of 4-OH-CIPC are more nuanced. Studies have shown that 4-OH-CIPC can also contribute to cytotoxicity, although its primary mode of action may differ from direct AChE inhibition.[4] Research in isolated rat hepatocytes has indicated that 4-OH-CIPC can impact cellular energy metabolism by reducing intracellular ATP levels.[4] This effect on energy supply could be a significant contributor to its overall toxicity.

CompoundPrimary Toxicological EffectNotes
Chlorpropham Inhibition of acetylcholinesteraseClassic carbamate mechanism leading to neurotoxicity.[3]
4-Hydroxychlorpropham Potential for cytotoxicity; impact on cellular energy metabolism (ATP reduction)May have a weaker direct effect on AChE compared to the parent compound, but contributes to overall toxicity through different mechanisms.[4]
3-Chloroaniline A known metabolite of chlorpropham with its own toxicological profile.Classified as a substance of concern due to its potential for methemoglobinemia and carcinogenicity.[5]

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of 4-OH-CIPC in various matrices is paramount for food safety and environmental monitoring. Given its polar nature, analytical methods often require specific extraction and cleanup procedures. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of 4-OH-CIPC analysis.

Workflow for the Analysis of 4-Hydroxychlorpropham in Potato Tubers

Sample_Prep Sample Preparation (Homogenization of potato tubers) Extraction Extraction (e.g., Methanol-soaking or QuEChERS) Sample_Prep->Extraction Cleanup Solid Phase Extraction (SPE) (e.g., C18 or polymeric sorbent) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis HPLC_UV HPLC-UV Analysis->HPLC_UV Screening LC_MSMS UHPLC-MS/MS Analysis->LC_MSMS Confirmation & Quantification Data_Analysis Data Analysis and Quantification HPLC_UV->Data_Analysis LC_MSMS->Data_Analysis

Figure 3: General workflow for the analysis of 4-Hydroxychlorpropham in potato samples.

Detailed Experimental Protocol: HPLC-UV Analysis

This protocol is a representative method for the determination of 4-OH-CIPC in potato tubers.

  • Sample Preparation and Extraction:

    • Homogenize a representative sample of potato tubers.

    • Weigh a known amount of the homogenate (e.g., 10 g) into a centrifuge tube.

    • Add an appropriate volume of extraction solvent (e.g., methanol or acetonitrile).

    • For improved extraction efficiency of this polar metabolite, acidified methanol can be employed.

    • Vortex or shake vigorously for a specified time (e.g., 15 minutes).

    • Centrifuge the sample to separate the solid matrix from the liquid extract.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load a portion of the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the 4-OH-CIPC with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a small percentage of formic acid to improve peak shape) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: Monitor at a wavelength where 4-OH-CIPC has significant absorbance (e.g., around 240 nm).

    • Quantification: Use an external standard calibration curve prepared from a certified reference standard of 4-OH-CIPC.

For higher sensitivity and selectivity, especially in complex matrices or for trace-level detection, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique offers superior performance in terms of resolution, speed, and specificity.

Environmental Fate and Ecotoxicology

The environmental persistence and mobility of 4-OH-CIPC are influenced by its increased polarity compared to chlorpropham. This generally leads to higher water solubility and potentially greater mobility in soil. However, the hydroxyl group can also increase its sorption to soil organic matter.[6]

The degradation of 4-OH-CIPC in the environment can occur through both biotic (microbial degradation) and abiotic (photolysis) pathways. The rate of degradation is dependent on various environmental factors such as soil type, temperature, moisture, and microbial activity.

From an ecotoxicological perspective, the effects of 4-OH-CIPC on non-target organisms are an area of ongoing research. While the acute toxicity of chlorpropham to aquatic organisms is moderately well-documented, specific data for 4-OH-CIPC is less abundant.[7][8] Given its potential to impact cellular processes, further studies are warranted to fully characterize its risk to aquatic and terrestrial ecosystems.

Conclusion and Future Perspectives

4-Hydroxychlorpropham, once a mere footnote in the metabolic story of chlorpropham, has emerged as a compound of significant interest to researchers, regulators, and the agrochemical industry. Its unique chemical properties, toxicological profile, and environmental behavior necessitate a distinct and thorough evaluation, separate from its parent compound.

The methodologies for its detection have evolved from basic chromatographic techniques to highly sensitive mass spectrometric methods, enabling a more accurate assessment of its presence in our food and environment. The proposed synthetic pathway in this guide provides a logical framework for obtaining the pure compound for further research.

Future research should focus on several key areas:

  • Elucidation of Specific Mechanisms of Action: A deeper understanding of the biochemical pathways affected by 4-OH-CIPC is needed to fully comprehend its toxicological significance.

  • Comprehensive Ecotoxicological Studies: More data is required on the effects of 4-OH-CIPC on a wider range of non-target organisms to accurately assess its environmental risk.

  • Development of Advanced Remediation Strategies: Investigating methods for the efficient removal of 4-OH-CIPC from contaminated soil and water is crucial for environmental protection.

As analytical capabilities continue to advance, our understanding of the complex world of pesticide metabolites will undoubtedly grow, allowing for more informed decisions regarding the safe and sustainable use of agrochemicals.

References

Sources

Foundational

4-Hydroxychlorpropham: A Comprehensive Technical Review for Advanced Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Hydroxychlorpropham (4-OH-CIPC), a principal metabolite of the widely used herbicide and potato sprout inhibitor chlorproph...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxychlorpropham (4-OH-CIPC), a principal metabolite of the widely used herbicide and potato sprout inhibitor chlorpropham (CIPC), is a compound of increasing scientific interest. Its presence in the environment and potential biological activities necessitate a thorough understanding of its chemical and toxicological profile. This in-depth technical guide provides a comprehensive literature review of 4-Hydroxychlorpropham, consolidating current knowledge on its synthesis, mechanism of action, analytical detection, and toxicological impact. By synthesizing technical data with field-proven insights, this document aims to serve as a critical resource for researchers and professionals in drug development, environmental science, and toxicology. This guide details experimental protocols, presents quantitative data in structured formats, and utilizes diagrams to illustrate key pathways and workflows, ensuring both scientific integrity and practical applicability.

Introduction

Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) has been extensively used in agriculture for decades. Its metabolic fate in various biological systems leads to the formation of several byproducts, with 4-Hydroxychlorpropham emerging as a significant metabolite. The introduction of a hydroxyl group to the phenyl ring of the parent compound can significantly alter its physicochemical properties, bioavailability, and biological activity. Understanding the nuances of 4-Hydroxychlorpropham is therefore crucial for a complete assessment of the environmental and toxicological impact of chlorpropham use. This guide provides a detailed exploration of the current state of research on 4-Hydroxychlorpropham, offering a foundation for future investigations and the development of advanced applications.

Synthesis and Characterization

The generation of 4-Hydroxychlorpropham for research purposes can be achieved through both chemical and biocatalytic methods. While chemical synthesis offers a direct route, biocatalytic synthesis presents a more environmentally benign and potentially regioselective alternative.

Proposed Biocatalytic Synthesis: Whole-Cell Hydroxylation

The hydroxylation of aromatic compounds by microorganisms is a well-established biocatalytic process.[1] Fungi of the genus Beauveria, particularly Beauveria bassiana, are known to catalyze a wide range of biotransformations, including hydroxylations of various substrates.[2] Similarly, bacteria of the genus Pseudomonas possess powerful aromatic ring-hydroxylating dioxygenases that can introduce hydroxyl groups onto aromatic rings.[3][4][5][6]

Experimental Protocol: Whole-Cell Biocatalytic Synthesis of 4-Hydroxychlorpropham

This proposed protocol utilizes a whole-cell biocatalyst, such as Beauveria bassiana or a recombinant Pseudomonas putida strain, for the regioselective hydroxylation of chlorpropham.

1. Microorganism and Culture Preparation:

  • Select a suitable microbial strain known for aromatic hydroxylation (e.g., Beauveria bassiana ATCC 7159 or Pseudomonas putida).
  • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth for B. bassiana or Luria-Bertani broth for P. putida) with the microbial strain.
  • Incubate the seed culture at an appropriate temperature (e.g., 25-30°C) with shaking until it reaches the mid-logarithmic growth phase.

2. Biotransformation Reaction:

  • Inoculate a larger volume of production medium with the seed culture.
  • Add chlorpropham (dissolved in a minimal amount of a water-miscible organic solvent like ethanol or DMSO) to the culture to a final concentration of 100-500 mg/L.
  • Incubate the production culture under the same conditions as the seed culture for 48-96 hours.
  • Monitor the progress of the reaction by periodically taking samples and analyzing for the presence of 4-Hydroxychlorpropham using HPLC or LC-MS/MS.

3. Extraction and Purification:

  • After the incubation period, separate the microbial biomass from the culture broth by centrifugation or filtration.
  • Extract the culture broth with a suitable organic solvent (e.g., ethyl acetate).
  • Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.
  • Purify the crude 4-Hydroxychlorpropham using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

4. Characterization:

  • Confirm the identity and purity of the synthesized 4-Hydroxychlorpropham using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Biocatalytic Synthesis Workflow:

Biocatalytic_Synthesis cluster_prep 1. Culture Preparation cluster_reaction 2. Biotransformation cluster_purification 3. Extraction & Purification Strain Microbial Strain (e.g., Beauveria bassiana) Seed_Culture Seed Culture (Liquid Medium) Strain->Seed_Culture Inoculation Production_Culture Production Culture Seed_Culture->Production_Culture Inoculation Reaction Incubation (48-96h, 25-30°C) Production_Culture->Reaction Chlorpropham Chlorpropham (Substrate) Chlorpropham->Reaction Extraction Solvent Extraction (Ethyl Acetate) Reaction->Extraction Purification Column Chromatography Extraction->Purification Hydroxychlorpropham Purified 4-Hydroxychlorpropham Purification->Hydroxychlorpropham Microtubule_Assay cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Tubulin Tubulin Solution (on ice) Mix Tubulin-GTP Mix Tubulin->Mix GTP GTP Solution GTP->Mix Test_Compounds 4-OH-CIPC & Controls (in 96-well plate) Add_to_Plate Add Mix to Plate Test_Compounds->Add_to_Plate Mix->Add_to_Plate Incubate Incubate at 37°C in Spectrophotometer Add_to_Plate->Incubate Measure_OD Measure Absorbance (340 nm over time) Incubate->Measure_OD Plot_Data Plot Absorbance vs. Time Measure_OD->Plot_Data Analyze_Curves Analyze Polymerization Kinetics Plot_Data->Analyze_Curves

Caption: Workflow for the in vitro microtubule polymerization assay.

Analytical Methodologies for Detection and Quantification

Accurate and sensitive analytical methods are essential for monitoring 4-Hydroxychlorpropham in various environmental and biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Quantification of 4-Hydroxychlorpropham in Soil and Water

This protocol is adapted from a validated method for the parent compound, chlorpropham, in soil and can be applied to both soil and water samples with appropriate modifications. [3] 1. Sample Preparation:

  • Water Samples:

    • Filter the water sample through a 0.45 µm filter.

    • Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18 or Oasis HLB) to concentrate the analyte and remove interfering matrix components.

    • Elute 4-Hydroxychlorpropham from the SPE cartridge with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Soil Samples:

    • Extract the soil sample with an appropriate solvent mixture (e.g., acetonitrile/water).

    • Centrifuge the extract to separate the solid and liquid phases.

    • Clean up the supernatant using dispersive solid-phase extraction (d-SPE) with a suitable sorbent mixture (e.g., PSA and C18) to remove matrix interferences.

    • Filter the cleaned-up extract prior to LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on which provides better sensitivity for 4-Hydroxychlorpropham.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for confident identification and quantification. The specific precursor and product ions will need to be determined by direct infusion of a 4-Hydroxychlorpropham standard.

3. Quantification:

  • Prepare a series of calibration standards of 4-Hydroxychlorpropham in a matrix-matched solvent to construct a calibration curve.

  • Quantify the concentration of 4-Hydroxychlorpropham in the samples by comparing the peak area of the analyte to the calibration curve.

Diagram of LC-MS/MS Analytical Workflow:

LCMSMS_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_quantification 3. Quantification Water_Sample Water Sample SPE Solid-Phase Extraction Water_Sample->SPE Soil_Sample Soil Sample Solvent_Extraction Solvent Extraction Soil_Sample->Solvent_Extraction LC Liquid Chromatography (C18 Column) SPE->LC Solvent_Extraction->LC MSMS Tandem Mass Spectrometry (ESI, MRM) LC->MSMS Quantification Concentration Determination MSMS->Quantification Calibration_Curve Matrix-Matched Calibration Curve Calibration_Curve->Quantification

Caption: Workflow for the quantification of 4-Hydroxychlorpropham by LC-MS/MS.

Toxicological and Environmental Impact

The presence of 4-Hydroxychlorpropham in the environment raises concerns about its potential toxicity to non-target organisms. Ecotoxicological studies are crucial to assess its environmental risk.

Ecotoxicity Testing

Standardized acute and chronic toxicity tests using model organisms such as the water flea (Daphnia magna) and the zebrafish (Danio rerio) embryo are fundamental for determining the ecotoxicological profile of 4-Hydroxychlorpropham.

Experimental Protocol: Acute and Chronic Toxicity Testing with Daphnia magna

This protocol is based on OECD guidelines for the testing of chemicals.

  • Acute Immobilisation Test (48 hours):

    • Culture Daphnia magna under standard laboratory conditions.

    • Prepare a series of test solutions of 4-Hydroxychlorpropham in a suitable culture medium.

    • Expose juvenile daphnids (less than 24 hours old) to the test solutions for 48 hours.

    • Record the number of immobilized daphnids at 24 and 48 hours.

    • Calculate the 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids).

  • Chronic Reproduction Test (21 days):

    • Expose individual juvenile daphnids to a range of sublethal concentrations of 4-Hydroxychlorpropham for 21 days.

    • Monitor survival and reproduction (number of offspring produced) throughout the test period.

    • Determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for both survival and reproduction.

Experimental Protocol: Fish Embryo Acute Toxicity (FET) Test with Danio rerio

This protocol is based on OECD Guideline 236. [7][8]

  • Collect newly fertilized zebrafish embryos.

  • Expose the embryos to a series of concentrations of 4-Hydroxychlorpropham in embryo medium for 96 hours.

  • Observe the embryos daily for mortality and developmental abnormalities (e.g., lack of somite formation, non-detachment of the tail, and lack of heartbeat).

  • Calculate the 96-hour LC50 (the concentration that is lethal to 50% of the embryos).

Quantitative Ecotoxicity Data

While specific experimental data for 4-Hydroxychlorpropham is limited in the public domain, the following table provides representative ecotoxicity values for structurally related compounds to serve as a benchmark for future studies.

OrganismTest DurationEndpointTest CompoundValue (mg/L)Reference
Daphnia magna48 hoursEC50 (Immobilisation)4,4'-dihydroxybenzophenone12.50[9]
Daphnia magna48 hoursLC50Thifluzamide1.25 - 2.5[10]
Danio rerio (embryo)96 hoursLC50Triclopyr87.46[8]
Danio rerio (embryo)96 hoursLC503,4-Dichloroaniline>4[11]

Note: The values presented are for compounds with some structural similarities to 4-Hydroxychlorpropham and should be used for comparative purposes only. Experimental determination of the ecotoxicity of 4-Hydroxychlorpropham is essential for an accurate risk assessment.

Environmental Fate

The environmental persistence and degradation of 4-Hydroxychlorpropham are key factors in determining its overall environmental impact. Photodegradation and microbial degradation are expected to be the primary pathways for its dissipation in aquatic environments. [12]

  • Photodegradation: In sunlit surface waters, direct and indirect photolysis can contribute to the breakdown of 4-Hydroxychlorpropham. The rate of photodegradation will depend on factors such as water clarity, depth, and the presence of photosensitizing substances.

  • Microbial Degradation: A diverse range of microorganisms in soil and water have the enzymatic machinery to degrade aromatic compounds. It is anticipated that microbial communities can adapt to utilize 4-Hydroxychlorpropham as a carbon and energy source, leading to its mineralization.

Conclusion and Future Directions

4-Hydroxychlorpropham, as a primary metabolite of the widely used herbicide chlorpropham, warrants significant scientific attention. This technical guide has provided a comprehensive overview of the current knowledge and has outlined detailed experimental protocols for its synthesis, investigation of its mechanism of action, analytical quantification, and toxicological assessment.

Future research should focus on several key areas:

  • Validated Synthesis: Development and validation of a robust and scalable synthesis protocol for 4-Hydroxychlorpropham to ensure its availability for research.

  • Mechanism of Action: Elucidation of the specific molecular targets of 4-Hydroxychlorpropham, particularly its interaction with microtubule proteins and other potential cellular components.

  • Toxicological Database: Generation of a comprehensive ecotoxicological dataset, including acute and chronic toxicity data for a wider range of non-target organisms.

  • Metabolic and Degradation Pathways: Detailed investigation of the metabolic fate of 4-Hydroxychlorpropham in various organisms and its degradation pathways in different environmental compartments.

By addressing these research gaps, the scientific community can build a more complete understanding of the environmental and health implications of 4-Hydroxychlorpropham, ultimately contributing to more informed risk assessments and regulatory decisions.

References

  • Mirigian, M., Mukherjee, K., Bane, S. L., & Sackett, D. L. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in cell biology, 115, 215–229. [Link]

  • U.S. Environmental Protection Agency. (2014). Independent Laboratory Validation Chlorpropham in Soil MRID 49457204. [Link]

  • Li, Y., & Li, X. (2023). Photodegradation of organic micropollutants in aquatic environment: Importance, factors and processes. Water Research, 231, 119641. [Link]

  • Fekete-Kertész, I., Kunglné-Nagy, Z., & Molnár, M. (2013). EC 50 /LC 50 values of Daphnia magna lethality and immobilization test and surface water concentrations for tested micro-pollutants. ResearchGate. [Link]

  • ResearchGate. (n.d.). Table 3. Summary of the LC50 and EC50 values for the respective test durations for embryos exposed to 3,4-Dichloroaniline (3,4-D), n = 18 for each 3,4-D concentration and the solvent control. [Link]

  • Chen, Y., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. PLoS ONE, 16(4), e0249487. [Link]

  • Du, Y., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. PLoS ONE, 16(4), e0249487. [Link]

  • U.S. Environmental Protection Agency. (n.d.). A Daphnia magna 4-day Survival and Growth Test Method. [Link]

  • Riebe, A., et al. (2021). Potential of the zebrafish (Danio rerio) embryo test to discriminate between chemicals of similar molecular structure—a study with valproic acid and 14 of its analogues. Archives of Toxicology, 95(5), 1737-1753. [Link]

  • Yang, C., et al. (2019). Acute and chronic effects of thifluzamide on Daphnia magna. Turkish Journal of Biology, 43(5), 325-333. [Link]

  • ADAMA. (n.d.). SCHOLAR - Safety Data Sheet. [Link]

  • Kumar, A., & Qureshi, A. (2023). Catalytic resilience of multicomponent aromatic ring-hydroxylating dioxygenases in Pseudomonas for degradation of polycyclic aromatic hydrocarbons. World Journal of Microbiology and Biotechnology, 39(4), 166. [Link]

  • Nam, C.-E., et al. (2013). Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex. Journal of the American Chemical Society, 135(40), 14962-14965. [Link]

  • Kumar, A., & Qureshi, A. (2023). Catalytic resilience of multicomponent aromatic ring-hydroxylating dioxygenases in Pseudomonas for degradation of polycyclic aromatic hydrocarbons. ProQuest. [Link]

  • de Souza Machado, A. A., et al. (2024). Embryotoxicity Induced by Triclopyr in Zebrafish (Danio rerio) Early Life Stage. Toxics, 12(4), 253. [Link]

  • Government of Canada. (2023). Biological test method: acute lethality of effluents to daphnia magna. [Link]

  • Pentimalli, M., et al. (2021). The Fungus Beauveria bassiana Alters Amounts of Sterols, Fatty Acids, and Hydroxycinnamic Acids in Potato Solanum tuberosum. Journal of Fungi, 7(10), 834. [Link]

  • ResearchGate. (n.d.). Enzymatic Hydroxylation of Aromatic Compounds. [Link]

  • VEGA HUB. (n.d.). To be entered by JRC QMRF Title: 48 hour Daphnia Magna LC50 Model version EPA v1.0.8 Printing D. [Link]

  • Block, T., et al. (2021). EC 50 /LC 50 of toxicological endpoints of zebrafish embryo result from PFNA. ResearchGate. [Link]

  • ResearchGate. (n.d.). The biocatalytic reactions of Beauveria spp. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (n.d.). Growth, Sporulation and Biomass production of native entomopathogenic fungi Beauveria bassiana (Balsamo) Vuillemin on a suitable. [Link]

  • Spain, J. C., & Gibson, D. T. (1991). Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6. Applied and Environmental Microbiology, 57(3), 812-819. [Link]

Sources

Exploratory

4-Hydroxychlorpropham: A Technical Guide to the Core Metabolite of a Widely Used Sprout Suppressant

Introduction: The Significance of Chlorpropham and its Metabolic Fate Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate, CIPC) has been extensively utilized for decades as a highly effective post-harvest sprout suppres...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chlorpropham and its Metabolic Fate

Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate, CIPC) has been extensively utilized for decades as a highly effective post-harvest sprout suppressant in stored potatoes and as a residual herbicide for various crops.[1][2] Its application ensures the quality and extends the shelf-life of potatoes by inhibiting cell division in the meristematic tissues of the buds. However, the biotransformation of chlorpropham within biological systems leads to the formation of various metabolites, among which 4-hydroxychlorpropham (isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate) is of primary significance.[3] Understanding the formation, chemical nature, analytical determination, and toxicological implications of this core metabolite is paramount for researchers, scientists, and drug development professionals engaged in food safety, environmental science, and toxicology. This guide provides an in-depth technical overview of 4-hydroxychlorpropham, from its metabolic generation to its analytical quantification and toxicological assessment.

Metabolic Pathway: The Journey from Chlorpropham to 4-Hydroxychlorpropham

The metabolic conversion of chlorpropham to 4-hydroxychlorpropham is a critical detoxification process observed in various organisms, including mammals and plants. This biotransformation primarily involves an aromatic hydroxylation reaction.[4]

Enzymatic Catalysis: The Role of Cytochrome P450

The hydroxylation of the phenyl ring of chlorpropham at the para-position (C4) is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[5][6] These heme-containing monooxygenases are central to the Phase I metabolism of a vast array of xenobiotics.[7] In this reaction, a hydroxyl group (-OH) is introduced onto the aromatic ring, increasing the polarity of the molecule and facilitating its subsequent conjugation and excretion.

Following this initial hydroxylation, 4-hydroxychlorpropham undergoes Phase II metabolism, where it is conjugated with endogenous molecules such as glucuronic acid or sulfate.[3] In rats, the major metabolites excreted in urine are the O-sulfate and glucuronide conjugates of 4-hydroxychlorpropham.[4] This conjugation further enhances water solubility and promotes elimination from the body.

A minor metabolic pathway for chlorpropham involves hydrolysis to 3-chloroaniline.[3]

Chlorpropham_Metabolism Chlorpropham Chlorpropham 4-Hydroxychlorpropham 4-Hydroxychlorpropham Chlorpropham->4-Hydroxychlorpropham Aromatic Hydroxylation (Cytochrome P450) 3-Chloroaniline 3-Chloroaniline Chlorpropham->3-Chloroaniline Hydrolysis (Minor Pathway) Conjugates Glucuronide and Sulfate Conjugates 4-Hydroxychlorpropham->Conjugates Phase II Conjugation (Sulfation/Glucuronidation) Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathway of chlorpropham to 4-hydroxychlorpropham and its subsequent conjugation.

Analytical Quantification of 4-Hydroxychlorpropham

Accurate and sensitive quantification of 4-hydroxychlorpropham residues, particularly in food matrices like potatoes, is crucial for regulatory compliance and consumer safety assessment. The method of choice for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), owing to its high selectivity and sensitivity.[8][9]

Procurement of Analytical Standard

For accurate quantification, a certified analytical standard of 4-hydroxychlorpropham is essential. This can be sourced from various chemical suppliers. For instance, LGC Standards provides 4-hydroxychlorpropham (Product Code: TRC-H825078) in neat format.[10]

Chemical Identity of 4-Hydroxychlorpropham
IUPAC Name propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate[11]
CAS Number 28705-96-6[11]
Molecular Formula C₁₀H₁₂ClNO₃[11]
Molecular Weight 229.66 g/mol [11]
Experimental Protocol: UHPLC-MS/MS Analysis in Potato Matrix

This protocol outlines a general procedure for the extraction and quantification of 4-hydroxychlorpropham in potatoes, adapted from established methodologies.[12]

1. Sample Preparation (µQuEChERS Extraction)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined and effective approach for extracting pesticide residues from food matrices.

  • Homogenization: Homogenize a representative sample of the potato (e.g., whole tuber, peel, or pulp).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Sample: The resulting supernatant is ready for LC-MS/MS analysis. Filter through a 0.22 µm syringe filter if necessary.

2. UHPLC-MS/MS Instrumental Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[12]

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small percentage of an additive like formic acid to improve peak shape and ionization efficiency.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the protonated molecule [M+H]⁺ of 4-hydroxychlorpropham) and monitoring for specific product ions after collision-induced dissociation.

Parameter Typical Value
Precursor Ion [M+H]⁺ m/z 230.1
Product Ion 1 (Quantifier) To be determined empirically
Product Ion 2 (Qualifier) To be determined empirically
Collision Energy To be optimized for the specific instrument

3. Data Analysis and Validation

  • Calibration: Prepare matrix-matched calibration standards by spiking blank potato extract with known concentrations of the 4-hydroxychlorpropham analytical standard to compensate for matrix effects.

  • Quantification: Quantify the analyte by comparing the peak area of the quantifier ion in the sample to the calibration curve.

  • Confirmation: Confirm the identity of the analyte by ensuring the retention time matches that of the standard and the ratio of the quantifier to qualifier ions is within an acceptable tolerance.

  • Method Validation: The method should be validated according to established guidelines, assessing parameters such as linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). Recoveries should ideally be within 70-120% with a relative standard deviation (RSD) below 20%.[12]

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Homogenization Homogenization QuEChERS_Extraction QuEChERS_Extraction Homogenization->QuEChERS_Extraction 10g sample + Acetonitrile dSPE_Cleanup dSPE_Cleanup QuEChERS_Extraction->dSPE_Cleanup Supernatant Final_Extract Final_Extract dSPE_Cleanup->Final_Extract Cleaned Extract UHPLC_Separation UHPLC Separation (C18 Column) Final_Extract->UHPLC_Separation Injection MSMS_Detection MS/MS Detection (MRM Mode) UHPLC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Peak Areas Confirmation Confirmation MSMS_Detection->Confirmation Ion Ratios & RT

Caption: A representative workflow for the analysis of 4-hydroxychlorpropham in a food matrix.

Toxicological Profile: A Comparative Perspective

The toxicological assessment of pesticide metabolites is a critical component of human health risk assessment. For 4-hydroxychlorpropham, regulatory bodies have considered its toxicological profile in relation to the parent compound, chlorpropham.

Chlorpropham itself exhibits low acute toxicity.[2] The European Food Safety Authority (EFSA) has noted that the toxicological profile of 4-hydroxychlorpropham can be considered as covered by that of chlorpropham.[3] This implies that the toxicity of the metabolite is not significantly greater than the parent compound.

Toxicological Endpoint Chlorpropham 4-Hydroxychlorpropham Reference
Acceptable Daily Intake (ADI) 0.007 mg/kg bw/dayConsidered covered by chlorpropham's ADI[3]
Acute Reference Dose (ARfD) 0.03 mg/kg bwConsidered covered by chlorpropham's ARfD[3]
Genotoxicity Unlikely to be genotoxicNo evidence of genotoxic potential[3]

It is important to note that while the parent compound and its primary hydroxylated metabolite are of concern, other metabolites like 3-chloroaniline are also considered in the overall risk assessment, especially with regards to their potential formation during the processing of treated commodities.[13][14]

Regulatory Context and Conclusion

The presence of chlorpropham and its metabolites in food commodities is regulated by national and international bodies that set Maximum Residue Levels (MRLs). For example, the European Union has established MRLs for chlorpropham in potatoes.[13] As of early 2026, the temporary MRL for chlorpropham in potatoes in the EU is set at 0.2 mg/kg, reflecting efforts to minimize consumer exposure following the non-renewal of its approval as a plant protection product.[15]

References

  • Evaluation of Chlorpropham. (2000). Food and Agriculture Organization of the United Nations. [Link]

  • Nolte, P., & Thornton, M. (2012). The Effects of Chlorpropham Exposure on Field-Grown Potatoes. ResearchGate. [Link]

  • Peer review of the pesticide risk assessment of the active substance chlorpropham. (2017). EFSA Journal. [Link]

  • Commission Regulation (EU) 2021/155 of 9 February 2021. (2021). Official Journal of the European Union. [Link]

  • Barros, L., et al. (2022). µQuEChERS Combined with UHPLC-PDA as a State-of-the-Art Analytical Approach for Quantification of Chlorpropham in Potato. MDPI. [Link]

  • Siminszky, B. (2020). Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects. Pest Management Science. [Link]

  • Al-Qadiri, R., & Al-Alawi, M. (2015). HPLC-UV Method for the Analysis of Potato Sprout Inhibitor Chlorpropham and Its Metabolite 3-Chloroaniline in Potatoes. ResearchGate. [Link]

  • Fate of Chlorpropham during High-Temperature Processing of Potatoes. (2020). Journal of Agricultural and Food Chemistry. [Link]

  • Chlorpropham (Ref: ENT 18060). University of Hertfordshire. [Link]

  • Maximum residue levels for chlorpropham. (2025). AGRINFO. [Link]

  • Application of LC/MS/MS Techniques in Food Analysis. (2021). YouTube. [Link]

  • LC-MS Based Metabolomics Analysis of Potato (Solanum tuberosum L.) Cultivars Irrigated with Quicklime Treated Acid Mine Drainage Water. (2022). National Center for Biotechnology Information. [Link]

  • Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms. (2024). MDPI. [Link]

  • Cytochrome P450-mediated metabolism of triclosan attenuates its cytotoxicity in hepatic cells. (2016). Archives of Toxicology. [Link]

  • 4-Hydroxychlorpropham. PubChem. [Link]

  • µQuEChERS Combined with UHPLC-PDA as a State-of-the-Art Analytical Approach for Quantification of Chlorpropham in Potato. (2022). ResearchGate. [Link]

  • Chlorpropham. PubChem. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. [Link]

  • Reasoned opinion on the setting of temporary maximum residue levels for chlorpropham in potatoes. (2020). EFSA Journal. [Link]

  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (2021). PubMed. [Link]

  • Chlorpropham, Linuron, Pebulate, Asulam, and Thiophanate-methyl; Tolerance Actions. (2007). Federal Register. [Link]

  • Analysis of highly polar pesticides in foods by LC-MS/MS. (2021). ResearchGate. [Link]

  • Determination of chlorpropham (CIPC) residues, in the concrete flooring of potato stores, using quantitative (HPLC UV/VIS) and qualitative (GCMS) methods. (2018). Chemosphere. [Link]

  • Enzymatic hydroxylation reactions. (1992). Current Opinion in Biotechnology. [Link]

  • Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI). (2022). MDPI. [Link]

  • Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. (2017). National Center for Biotechnology Information. [Link]

Sources

Foundational

The Formation of 4-Hydroxychlorpropham: An In-depth Technical Guide to Chlorpropham Degradation Pathways

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), a widely utilized plant growth regulator and herbicide, undergoes complex de...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), a widely utilized plant growth regulator and herbicide, undergoes complex degradation processes in various environmental and biological systems. A key metabolite in these pathways is 4-hydroxychlorpropham, the formation of which represents a significant detoxification step. This technical guide provides a comprehensive overview of the multifaceted degradation pathways of chlorpropham leading to 4-hydroxychlorpropham, with a focus on the underlying enzymatic mechanisms, analytical methodologies for detection and quantification, and the environmental and toxicological significance of this transformation. This document is intended to serve as a critical resource for researchers and professionals engaged in the study of pesticide metabolism and its implications.

Introduction: Chlorpropham and the Significance of its Metabolic Fate

Chlorpropham, commercially known as CIPC, has been extensively used for post-harvest sprout inhibition in potatoes and as a selective herbicide for various crops.[1] Its environmental persistence and the toxicological profiles of its degradation products are of considerable scientific interest. The degradation of chlorpropham can occur through biotic pathways, mediated by microorganisms and plants, and abiotic pathways, including hydrolysis and photolysis.

The hydroxylation of the aromatic ring of chlorpropham to form 4-hydroxychlorpropham is a pivotal metabolic event. This transformation generally leads to a more polar and less toxic compound, facilitating further conjugation and excretion in biological systems.[2] Understanding the intricate pathways leading to 4-hydroxychlorpropham is crucial for assessing the environmental impact of chlorpropham, ensuring food safety, and developing effective bioremediation strategies.

Biotic Degradation Pathways: The Enzymatic Machinery at Play

The biotransformation of chlorpropham is primarily an enzymatic process, with microorganisms and plants employing sophisticated enzyme systems to metabolize this xenobiotic. The formation of 4-hydroxychlorpropham is a hallmark of oxidative metabolism.

Microbial Degradation

Soil and aquatic microorganisms play a central role in the environmental degradation of chlorpropham. Various bacterial and fungal species have been shown to utilize chlorpropham as a carbon and nitrogen source. The initial and rate-limiting step in the aerobic microbial degradation of many aromatic compounds is often hydroxylation.[3][4]

The key enzymes implicated in the aromatic hydroxylation of compounds like chlorpropham are monooxygenases , particularly cytochrome P450 monooxygenases (P450s) .[5][6] These heme-containing enzymes catalyze the insertion of one atom of molecular oxygen into a substrate, while the other oxygen atom is reduced to water.

Causality Behind Experimental Choices: The study of microbial degradation often involves isolating microorganisms from chlorpropham-contaminated sites. This is based on the principle of selective pressure, where organisms capable of utilizing the compound as a nutrient source will proliferate. Subsequent experiments typically involve incubating the isolated strains with chlorpropham and analyzing the culture medium for metabolites over time using techniques like HPLC or GC-MS.

Microbial_Degradation Chlorpropham Chlorpropham P450 Microbial Cytochrome P450 Monooxygenase Chlorpropham->P450 O2, NADPH Four_Hydroxy 4-Hydroxychlorpropham P450->Four_Hydroxy Aromatic Hydroxylation Further_Degradation Further Degradation (Ring Cleavage, etc.) Four_Hydroxy->Further_Degradation

Caption: Microbial degradation of chlorpropham to 4-hydroxychlorpropham.

Plant Metabolism

Plants, particularly those tolerant to chlorpropham, possess enzymatic systems to detoxify the herbicide. The metabolism of chlorpropham in plants mirrors the pathways observed in microorganisms and animals, with aromatic hydroxylation being a key initial step. In potatoes, a significant portion of applied chlorpropham is metabolized, and 4-hydroxychlorpropham is a recognized metabolite.

The primary enzymes responsible for the hydroxylation of herbicides in plants are also cytochrome P450 monooxygenases .[5][7][8][9] These enzymes are part of a large superfamily and exhibit broad substrate specificity, enabling them to metabolize a wide range of xenobiotics.

Following its formation, 4-hydroxychlorpropham can undergo further metabolism in plants through conjugation reactions. These phase II reactions involve the attachment of endogenous molecules such as sugars (glycosylation) or glutathione, which increases water solubility and facilitates sequestration in vacuoles or incorporation into cell wall components.

Plant_Metabolism Chlorpropham Chlorpropham P450 Plant Cytochrome P450 Monooxygenase Chlorpropham->P450 O2, NADPH Four_Hydroxy 4-Hydroxychlorpropham P450->Four_Hydroxy Aromatic Hydroxylation Conjugation Conjugation Reactions (e.g., Glycosylation) Four_Hydroxy->Conjugation Conjugates Conjugates Conjugation->Conjugates

Caption: Plant metabolism of chlorpropham leading to conjugated metabolites.

Abiotic Degradation Pathways

While enzymatic reactions are the primary drivers of 4-hydroxychlorpropham formation, abiotic processes can also contribute to the overall degradation of chlorpropham, though they do not typically lead to the direct formation of the hydroxylated metabolite.

Hydrolysis

Chlorpropham can undergo hydrolysis, particularly under alkaline conditions, to yield 3-chloroaniline and isopropanol. This is a significant degradation pathway in aqueous environments. The formation of 3-chloroaniline is a concern due to its potential toxicity. Further degradation of 3-chloroaniline can occur through microbial action.

Photolysis

Photodegradation of chlorpropham can occur in the presence of sunlight, especially in water and on soil surfaces. This process can lead to the formation of various degradation products, including 3-chloroaniline. The direct photolytic formation of 4-hydroxychlorpropham is not considered a major pathway.

Abiotic_Degradation cluster_abiotic Abiotic Pathways Chlorpropham Chlorpropham Hydrolysis Hydrolysis (e.g., alkaline pH) Chlorpropham->Hydrolysis Photolysis Photolysis (UV light) Chlorpropham->Photolysis Three_CA 3-Chloroaniline Hydrolysis->Three_CA Isopropanol Isopropanol Hydrolysis->Isopropanol Photolysis->Three_CA

Caption: Primary abiotic degradation pathways of chlorpropham.

Quantitative Analysis of Chlorpropham and its Metabolites

Accurate quantification of chlorpropham and its metabolites, including 4-hydroxychlorpropham, is essential for residue analysis, environmental monitoring, and metabolic studies. A summary of analytical parameters from various studies is presented below.

AnalyteMatrixMethodLOD (µg/g)LOQ (µg/g)Recovery (%)Reference
ChlorprophamConcreteHPLC-UV/VIS0.030.190.7-97.0[10]
ChlorprophamPotatoµQuEChERS-UHPLC-PDA--94.5-125[11]
ChlorprophamPotatoHPLC-UV~0.01 µg/mL~0.04 µg/mL-[6]
ChlorprophamPotato ProductsGC-NPD0.08-2.90 (MDL)0.45-14 (PQL)-
4-HydroxychlorprophamAnimal TissuesHPLC-UV-0.05 mg/kg-[12]

LOD: Limit of Detection; LOQ: Limit of Quantification; MDL: Method Detection Limit; PQL: Practical Quantitation Limit.

Experimental Protocols

The following sections detail standardized protocols for the extraction and analysis of chlorpropham and its hydroxylated metabolite.

Sample Extraction from Solid Matrices (e.g., Potato, Soil)

Rationale: The choice of extraction solvent and method is critical to efficiently recover both the relatively nonpolar parent compound (chlorpropham) and its more polar metabolite (4-hydroxychlorpropham). A multi-step extraction with solvents of varying polarity ensures comprehensive recovery.

Protocol:

  • Homogenization: Homogenize a representative sample (e.g., 10 g of potato tissue or soil) to a fine powder or slurry.

  • Solvent Extraction:

    • Add 20 mL of acetonitrile to the homogenized sample in a centrifuge tube.

    • Vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Decant the supernatant into a clean flask.

    • Repeat the extraction process on the pellet with another 20 mL of acetonitrile.

    • For exhaustive extraction of polar metabolites, a third extraction with a mixture of acetonitrile and water (e.g., 80:20 v/v) can be performed.

  • Solvent Evaporation and Reconstitution:

    • Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 2 mL) of the initial mobile phase for LC analysis.

Solid-Phase Extraction (SPE) for Cleanup and Concentration

Rationale: SPE is employed to remove interfering matrix components and to concentrate the analytes of interest, thereby increasing the sensitivity and robustness of the analytical method.[13][14] A reversed-phase sorbent like C18 is suitable for retaining chlorpropham and its hydroxylated metabolite.

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes with a small volume (e.g., 2 x 2 mL) of a strong organic solvent, such as methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in a small, precise volume of the mobile phase for analysis.

Experimental_Workflow Sample Sample (Potato, Soil, etc.) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Combined Supernatants Centrifugation->Supernatant Evaporation1 Evaporation Supernatant->Evaporation1 SPE Solid-Phase Extraction (SPE) Cleanup Evaporation1->SPE Elution Elution SPE->Elution Evaporation2 Final Evaporation & Reconstitution Elution->Evaporation2 Analysis LC-MS/MS or HPLC-UV Analysis Evaporation2->Analysis

Caption: General experimental workflow for the analysis of chlorpropham and its metabolites.

HPLC-MS/MS Analysis

Rationale: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) provides high sensitivity and selectivity for the detection and quantification of chlorpropham and 4-hydroxychlorpropham.

Typical HPLC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions:

    • Chlorpropham: Precursor ion [M+H]⁺ → Product ions.

    • 4-Hydroxychlorpropham: Precursor ion [M+H]⁺ → Product ions. The specific m/z values for precursor and product ions need to be determined by direct infusion of standards. The fragmentation of the hydroxylated metabolite will likely involve the loss of the isopropyl group and cleavage of the carbamate linkage.[15][16][17][18][19]

Conclusion

The degradation of chlorpropham is a complex process involving multiple pathways, with the formation of 4-hydroxychlorpropham being a critical step in its biotic detoxification. This transformation is primarily mediated by cytochrome P450 monooxygenases in both microbial and plant systems. While abiotic degradation through hydrolysis and photolysis contributes to the overall dissipation of chlorpropham, these pathways predominantly yield 3-chloroaniline rather than the hydroxylated metabolite. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of chlorpropham and 4-hydroxychlorpropham, which is fundamental for future research into the environmental fate and toxicological significance of this widely used agricultural chemical. Further research is warranted to identify the specific P450 isozymes responsible for chlorpropham hydroxylation in key environmental and agricultural species.

References

  • chlorpropham Chemical name: IUPAC: isopropyl 3-chlorocarbanilate CA: 1-methylethyl. (URL: [Link])

  • Di Gennaro, P., Bargna, A., & Sello, G. (2011). Microbial enzymes for aromatic compound hydroxylation. Applied Microbiology and Biotechnology, 91(5), 1241–1252. (URL: [Link])

  • Yu, H., & Ying, G. G. (2020). Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects. Pest Management Science, 77(1), 22-32. (URL: [Link])

  • Di Gennaro, P., Bargna, A., & Sello, G. (2011). Microbial enzymes for aromatic compound hydroxylation. ResearchGate. (URL: [Link])

  • Douglas, L., et al. (2018). Determination of chlorpropham (CIPC) residues, in the concrete flooring of potato stores, using quantitative (HPLC UV/VIS) and qualitative (GCMS) methods. Chemosphere, 195, 119-124. (URL: [Link])

  • Residue Analytical Methods: Chlorpropham; CIPC. NUCLEUS information resources. (URL: [Link])

  • Perdón, A. A., et al. (2020). Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection. Frontiers in Plant Science, 11, 579227. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

  • Mohammed, A., & Wilson, M. (2016). Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham - A comprehensive review. ResearchGate. (URL: [Link])

  • Mohammed, A., & Wilson, M. (2015). HPLC-UV Method for the Analysis of Potato Sprout Inhibitor Chlorpropham and Its Metabolite 3-Chloroaniline in Potatoes. ResearchGate. (URL: [Link])

  • Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293. (URL: [Link])

  • Siminszky, B. (2006). Plant cytochrome P450-mediated herbicide metabolism. Phytochemistry Reviews, 5(2-3), 445-458. (URL: [Link])

  • Fernandes, V. C., et al. (2022). µQuEChERS Combined with UHPLC-PDA as a State-of-the-Art Analytical Approach for Quantification of Chlorpropham in Potato. Molecules, 27(6), 1935. (URL: [Link])

  • da Silva, G. N., et al. (2023). Workflow for the isolation of natural product secondary metabolites using off-line SPE guided by gradient reverse-phase liquid chromatography (LC-SPE-fast). Frontiers in Natural Products, 2, 1279282. (URL: [Link])

  • Pozo, O. J., et al. (2012). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. ResearchGate. (URL: [Link])

  • Ghanizadeh, H., & Harrington, K. C. (2017). Non-target-site resistance to herbicides in weeds: a focus on cytochrome P450 monooxygenases. Critical Reviews in Plant Sciences, 36(1), 49-63. (URL: [Link])

  • Cravedi, J. P., et al. (1991). Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study. Toxicology in Vitro, 5(3), 235-242. (URL: [Link])

  • Wang, Y., et al. (2022). Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS. Journal of Inflammation Research, 15, 5293–5311. (URL: [Link])

  • Hydroxylation of p-hydroxybenzoate in meta-position by microbial flavin-dependent PHBH (p-hydroxybenzoate hydroxylase). ResearchGate. (URL: [Link])

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metware Biotechnology. (URL: [Link])

Sources

Exploratory

Solubility of 4-Hydroxychlorpropham in different solvents

An In-depth Technical Guide to the Solubility of 4-Hydroxychlorpropham Abstract 4-Hydroxychlorpropham is the principal metabolite of the widely used herbicide and potato sprout suppressant, Chlorpropham. Its presence in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Hydroxychlorpropham

Abstract

4-Hydroxychlorpropham is the principal metabolite of the widely used herbicide and potato sprout suppressant, Chlorpropham. Its presence in environmental and biological matrices necessitates a thorough understanding of its physicochemical properties for applications ranging from toxicological risk assessment to the development of analytical methods. Solubility, a cornerstone of these properties, dictates the compound's fate, transport, bioavailability, and extraction efficiency. This technical guide provides a comprehensive analysis of the solubility of 4-Hydroxychlorpropham. In light of the limited availability of direct, quantitative public data, this document synthesizes theoretical principles, presents comparative data with its parent compound, and offers detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratory settings.

Introduction and Physicochemical Profile

4-Hydroxychlorpropham, chemically known as propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate, is formed through the metabolic hydroxylation of Chlorpropham. This structural modification—the introduction of a phenolic hydroxyl group—profoundly alters its polarity and, consequently, its solubility profile compared to the parent molecule. Understanding this profile is critical for:

  • Environmental Fate Modeling: Predicting its mobility and persistence in soil and aquatic systems.

  • Toxicology and Drug Development: Assessing its bioavailability and potential for bioaccumulation.

  • Analytical Chemistry: Optimizing extraction solvents and chromatographic conditions for accurate quantification in complex matrices.

Chemical Structure and Properties

The key to understanding the solubility of 4-Hydroxychlorpropham lies in its molecular structure, which features a balance of hydrophobic and hydrophilic regions.

Caption: Molecular Structure of 4-Hydroxychlorpropham.

Table 1: Physicochemical Properties of 4-Hydroxychlorpropham and its Parent Compound, Chlorpropham.

Property4-HydroxychlorprophamChlorprophamData Source
Molecular Formula C₁₀H₁₂ClNO₃C₁₀H₁₂ClNO₂[1]
Molecular Weight 229.66 g/mol 213.66 g/mol [1][2]
Predicted XlogP *3.23.51[2][3]
Water Solubility Data not available (expected to be higher than Chlorpropham)89 mg/L (25°C)[2]
General Carbamate Solubility in Organic Solvents Expected to be high in polar solventsHigh in polar solvents[4][5]

*XlogP is a computed octanol-water partition coefficient, indicating hydrophobicity. A lower value suggests higher hydrophilicity.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the guiding framework for predicting solubility. The dissolution of a solid solute in a liquid solvent is an equilibrium process governed by the thermodynamics of breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.

  • Hydrophobic Region: The 3-chlorophenyl ring is nonpolar and contributes to solubility in less polar organic solvents.

  • Hydrophilic Region: The carbamate moiety (-NHCOO-) and, critically, the phenolic hydroxyl group (-OH) are polar. These groups are capable of forming strong hydrogen bonds, which is the primary driver of solubility in polar protic solvents like water and alcohols.

Based on this structure, we can predict the following solubility trends:

  • High Solubility: Expected in polar organic solvents (both protic and aprotic) such as methanol, ethanol, acetone, and acetonitrile. These solvents can engage in hydrogen bonding and effectively solvate both the polar and nonpolar parts of the molecule. Carbamates as a class are known to be readily dissolved in polar organic solvents.[4][5]

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity like dichloromethane.

  • Poor Solubility: Expected in nonpolar solvents like hexane and toluene. The energy released from the weak van der Waals interactions between 4-Hydroxychlorpropham and these solvents is insufficient to overcome the strong hydrogen bonding and crystalline lattice energy of the solute. Carbamates generally have poor solubility in nonpolar organic solvents.[4]

  • Aqueous Solubility: While the parent compound, Chlorpropham, is only moderately soluble in water (89 mg/L), the addition of the hydroxyl group on 4-Hydroxychlorpropham is expected to significantly increase its aqueous solubility due to enhanced hydrogen bonding capacity.

Comparative Solubility Data

While specific data for 4-Hydroxychlorpropham is scarce, extensive data for the parent compound, Chlorpropham, provides a valuable benchmark. The addition of the -OH group will generally increase solubility in polar solvents and decrease it in nonpolar solvents.

Table 2: Experimentally Determined Solubility of Chlorpropham.

SolventTypeSolubility @ 25°CData Source
WaterPolar Protic0.017 g/100 g (170 mg/L)[6]
n-OctanolPolar Protic>95 g/100 g[6]
AcetonitrilePolar Aprotic>95 g/100 g[6]
AcetonePolar Aprotic>95 g/100 g[6]

This data strongly supports the theoretical principles, showing Chlorpropham's high affinity for polar organic solvents and limited solubility in water. It is scientifically reasonable to infer that 4-Hydroxychlorpropham would exhibit similar or even greater solubility in octanol, acetonitrile, and acetone.

Factors Influencing Solubility

Effect of pH on Aqueous Solubility

The phenolic hydroxyl group is the most critical factor influencing the aqueous solubility of 4-Hydroxychlorpropham. This group is weakly acidic and can be deprotonated in an alkaline environment to form a phenoxide anion.

The pKa of a compound is the pH at which it is 50% ionized. While the exact pKa of 4-Hydroxychlorpropham is not published, it can be reasonably estimated to be similar to that of 4-chlorophenol, which is approximately 9.4.

  • At pH << pKa (e.g., pH 2-7): The compound will be predominantly in its neutral, less soluble form.

  • At pH >> pKa (e.g., pH > 11): The compound will be deprotonated to its anionic form. This ionic species is vastly more soluble in water due to strong ion-dipole interactions.

This relationship is crucial for designing aqueous formulations or developing environmental remediation strategies.

cluster_0 Low pH (Acidic/Neutral) cluster_1 High pH (Alkaline) Neutral 4-Hydroxychlorpropham (Neutral Form) Anionic 4-Hydroxychlorpropham (Anionic Form) Neutral->Anionic + OH⁻ (Deprotonation) Sol_Low Low Aqueous Solubility Neutral->Sol_Low Anionic->Neutral + H⁺ (Protonation) Sol_High High Aqueous Solubility Anionic->Sol_High

Caption: Influence of pH on the form and aqueous solubility of 4-Hydroxychlorpropham.

Effect of Temperature

For most solid organic compounds, solubility increases with temperature. The dissolution process is typically endothermic, meaning that inputting thermal energy (heating) helps overcome the solute's crystal lattice energy, favoring dissolution according to Le Chatelier's principle. This relationship should be experimentally determined for each solvent system.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility values, the Equilibrium Shake-Flask Method , compliant with OECD Guideline 105, is the gold standard for substances with solubility above 0.01 g/L.[7][8][9]

Principle

A surplus of the solid solute is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 4-Hydroxychlorpropham (e.g., 5-10 mg) to a known volume of the chosen solvent (e.g., 2-5 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

    • Causality: Using an excess of the solid ensures that the solution reaches true saturation. A sealed container prevents solvent evaporation, which would alter the concentration.

  • Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator. Equilibration time can vary but is typically 24 to 48 hours.

    • Causality: Constant agitation ensures thorough mixing and accelerates the dissolution process. A prolonged period is required to ensure the system has reached thermodynamic equilibrium. Preliminary experiments should be run to confirm that concentration does not increase between, for example, 24 and 48 hours.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for sedimentation of undissolved solids. Subsequently, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes.

    • Causality: This step is critical to separate the saturated liquid phase from any undissolved micro-particulates. Failure to do so is a common source of erroneously high solubility measurements.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot gravimetrically with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration using a validated method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11]

    • Causality: HPLC-UV is well-suited for analyzing carbamates.[11] Gravimetric dilution is more accurate than volumetric dilution, especially with organic solvents. A validated analytical method with a proper calibration curve is essential for accurate quantification.

G A 1. Preparation Add excess solute to solvent in sealed vial B 2. Equilibration Agitate at constant temperature (e.g., 24-48h) A->B C 3. Phase Separation Centrifuge to pellet undissolved solid B->C D 4. Sampling Withdraw aliquot of clear supernatant C->D E 5. Analysis Dilute and quantify concentration via HPLC-UV D->E F Result Solubility (g/L or mol/L) E->F

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion

While a comprehensive public database on the solubility of 4-Hydroxychlorpropham remains to be established, a robust and scientifically sound understanding can be achieved. By synthesizing the principles of physical chemistry, leveraging comparative data from the parent compound Chlorpropham, and employing standardized experimental protocols, researchers can confidently predict and determine the solubility of this key metabolite. The structural presence of a phenolic hydroxyl group is the defining feature of 4-Hydroxychlorpropham, suggesting higher aqueous solubility than its parent and a strong pH-dependent behavior. The methodologies and theoretical frameworks presented in this guide empower drug development, environmental science, and analytical research professionals to generate the precise data needed for their critical work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2728, Chlorpropham. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92262, 4-Hydroxychlorpropham. Retrieved from [Link].

  • Papadopoulou-Mourkidou, E. (2009). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PMC - PubMed Central. Retrieved from [Link].

  • Belpaire, F. M., et al. (2015). Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC - PubMed Central. Retrieved from [Link].

  • Al-Asmari, A. K., et al. (2022). Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry. PubMed. Retrieved from [Link].

  • Situ Biosciences (n.d.). OECD 105 - Water Solubility. Retrieved from [Link].

  • Wikipedia (n.d.). Carbamate. Retrieved from [Link].

  • AERU, University of Hertfordshire (n.d.). Chlorpropham (Ref: ENT 18060). Retrieved from [Link].

  • FILAB (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link].

  • Farran, A. (2004). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate. Retrieved from [Link].

  • Agency for Toxic Substances and Disease Registry (ATSDR) (1994). Toxicological Profile for Methoxychlor. NCBI Bookshelf. Retrieved from [Link].

  • Analytice (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link].

  • Food and Agriculture Organization of the United Nations (2001). Chlorpropham. Retrieved from [Link].

  • Tenessy (2025). Comparison of HPMC Solubility in Organic Solvents. Retrieved from [Link].

  • Restek (2024). Carbamate Pesticides Standard - Safety Data Sheet. Retrieved from [Link].

  • Govender, K., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. PMC - NIH. Retrieved from [Link].

  • Tenessy (2025). HPMC Solubility in Organic Solvents. Retrieved from [Link].

  • Regulations.gov (2017). Report: Determination of Water Solubility. Retrieved from [Link].

  • Solubility of Things (n.d.). Chlorpropham. Retrieved from [Link].

  • Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. Retrieved from [Link].

  • Hernandez, F., et al. (2008). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. ResearchGate. Retrieved from [Link].

  • Luo, F., et al. (2024). Determination and analysis of 4-hydroxyphenylacetamide solubility in different solvents. ResearchGate. Retrieved from [Link].

  • Environmental Protection Agency (EPA) (1984). Pesticide Fact Sheet: Chlorpropham. Retrieved from [Link].

  • PubChemLite (2025). 4-hydroxychlorpropham (C10H12ClNO3). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4684, 4-Chlorophenol. Retrieved from [Link].

Sources

Protocols & Analytical Methods

Method

Analytical Strategies for the Detection and Quantification of 4-Hydroxychlorpropham

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 4-Hydroxychlorpropham, the primary metabolite of the he...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 4-Hydroxychlorpropham, the primary metabolite of the herbicide and plant growth regulator, Chlorpropham. As regulatory bodies increasingly focus on the complete residue profile of agrochemicals, robust analytical methods for metabolites are essential for food safety, environmental monitoring, and toxicological research. This guide details protocols for High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering the precision and sensitivity required for confirmatory analysis. Additionally, the principles of a potential high-throughput screening method, the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are discussed. The protocols are presented with detailed, step-by-step instructions, supported by explanations of the scientific rationale behind key steps, instrumentation parameters, and data interpretation guidelines.

Introduction: The Significance of 4-Hydroxychlorpropham

Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) is widely used as a post-emergence herbicide and a sprout inhibitor for stored potatoes. Upon ingestion or environmental degradation, chlorpropham is metabolized in plants, animals, and microorganisms. The primary metabolic pathway involves aromatic hydroxylation to form 4-Hydroxychlorpropham.[1] In animal metabolism, this metabolite is often conjugated with sulfate or glucuronic acid, forming water-soluble derivatives such as 4-hydroxychlorpropham-O-sulfonic acid, which are then excreted.[2][3]

Regulatory agencies, including the U.S. Environmental Protection Agency (EPA), have identified these metabolites as important residues for monitoring in animal commodities.[3][4] Therefore, sensitive and specific analytical methods are required to detect not only the parent compound but also its key metabolites like 4-Hydroxychlorpropham and its conjugates to ensure comprehensive risk assessment and compliance with maximum residue limits (MRLs).

Analyte Profile: 4-Hydroxychlorpropham

A clear understanding of the analyte's chemical properties is fundamental to developing effective analytical methods.

PropertyValue
Chemical Name Isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
CAS Number 28705-96-6
Structure

[5]

The presence of a hydroxyl group on the phenyl ring makes the molecule more polar than its parent compound and susceptible to conjugation. This polarity influences the choice of extraction solvents and chromatographic conditions.

Chromatographic Method I: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the premier technique for the analysis of 4-Hydroxychlorpropham and its conjugates. Its high sensitivity and selectivity allow for direct detection in complex matrices with minimal sample cleanup. The ability to use electrospray ionization (ESI) in negative mode is particularly effective for phenolic and sulfonic acid compounds.[6]

Principle of HPLC-MS/MS

The method involves a liquid chromatographic separation followed by mass spectrometric detection.

  • Separation (HPLC): The sample extract is injected into an HPLC system, where 4-Hydroxychlorpropham is separated from other matrix components on a reversed-phase column based on its polarity.

  • Ionization (ESI): The column eluent is sprayed into the mass spectrometer's source, where the analyte is ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode.

  • Detection (MS/MS): The precursor ion ([M-H]⁻) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Experimental Workflow: HPLC-MS/MS

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization 1. Sample Homogenization (e.g., Animal Tissue) Extraction 2. Solvent Extraction (Acetonitrile) Homogenization->Extraction Cleanup 3. Solid Phase Extraction (SPE) (Reversed-Phase Cartridge) Extraction->Cleanup Evaporation 4. Evaporation & Reconstitution (Mobile Phase) Cleanup->Evaporation HPLC 5. HPLC Separation (C18 Column) Evaporation->HPLC MSMS 6. ESI-MS/MS Detection (MRM Mode) HPLC->MSMS Data 7. Data Analysis (Quantification) MSMS->Data GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Extraction 1. Solvent Extraction (e.g., Ethyl Acetate) Cleanup 2. SPE or LLE Cleanup Extraction->Cleanup Drying 3. Complete Drying (Anhydrous Conditions) Cleanup->Drying Derivatization 4. Silylation Reaction (e.g., BSTFA, 70°C) Drying->Derivatization GC 5. GC Separation (e.g., DB-5ms Column) Derivatization->GC MS 6. EI-MS Detection (Scan or SIM Mode) GC->MS Data 7. Data Analysis (Mass Spectrum Library Match) MS->Data ELISA_Workflow Plate 1. Plate Coated with 4-OH-CIPC-Protein Conjugate Competition 2. Add Sample (Free Analyte) + Primary Antibody Plate->Competition Wash1 3. Wash Competition->Wash1 SecondaryAb 4. Add Enzyme-Linked Secondary Antibody Wash1->SecondaryAb Wash2 5. Wash SecondaryAb->Wash2 Substrate 6. Add Substrate (e.g., TMB) Wash2->Substrate Read 7. Read Absorbance (Signal is Inversely Proportional to Analyte) Substrate->Read

Sources

Application

Application Note: Quantification of 4-Hydroxychlorpropham in Agricultural Soil Samples by LC-MS/MS

Introduction Chlorpropham (CIPC) is a widely used herbicide and potato sprout suppressant.[1] Its primary metabolite in soil is 4-hydroxychlorpropham (4-HOCIPC), a compound of environmental and toxicological interest.[2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chlorpropham (CIPC) is a widely used herbicide and potato sprout suppressant.[1] Its primary metabolite in soil is 4-hydroxychlorpropham (4-HOCIPC), a compound of environmental and toxicological interest.[2] Monitoring the concentration of 4-HOCIPC in agricultural soils is crucial for assessing the environmental fate of chlorpropham, understanding potential risks to non-target organisms, and ensuring food safety. This application note provides a detailed and validated protocol for the quantification of 4-HOCIPC in agricultural soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3]

The methodology described herein is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis. The QuEChERS approach is renowned for its simplicity, high throughput, and minimal solvent consumption, making it an ideal choice for routine monitoring of pesticide residues in complex matrices like soil.[4] This protocol is designed for researchers, scientists, and professionals in the fields of environmental science, agriculture, and drug development, providing a robust framework for the accurate and precise quantification of 4-HOCIPC.

Physicochemical Properties of 4-Hydroxychlorpropham

A fundamental understanding of the analyte's physicochemical properties is essential for developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClNO₃
Molecular Weight229.66 g/mol
AppearanceSolid (predicted)
PolarityMore polar than Chlorpropham due to the hydroxyl groupInferred

The increased polarity of 4-HOCIPC compared to its parent compound, chlorpropham, due to the addition of a hydroxyl group, influences the choice of extraction solvents and chromatographic conditions. Acetonitrile is an effective solvent for extracting a wide range of pesticide residues, including those with moderate polarity, from soil matrices.[3]

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical balance (4 decimal places)

  • Centrifuge capable of 5000 x g

  • Vortex mixer

  • Mechanical shaker

  • Sample pulverizer/grinder

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Autosampler vials (2 mL)

  • Pipettes and pipette tips

  • Glassware (volumetric flasks, beakers, graduated cylinders)

Chemicals and Standards
  • 4-Hydroxychlorpropham (4-HOCIPC) analytical standard (≥98% purity)

  • Chlorpropham analytical standard (for comparison, if needed)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

Experimental Protocols

Standard Solution Preparation

1.1. Primary Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of 4-HOCIPC analytical standard into a 100 mL volumetric flask.

  • Dissolve and bring to volume with methanol. This solution should be stored at -20°C in an amber glass vial.

1.2. Intermediate Stock Solution (10 µg/mL):

  • Pipette 10 mL of the primary stock solution into a 100 mL volumetric flask.

  • Bring to volume with methanol. Store at -20°C.

1.3. Working Standard Solutions (0.1 - 100 ng/mL):

  • Prepare a series of working standard solutions by serial dilution of the intermediate stock solution with a mixture of acetonitrile and water (e.g., 50:50, v/v) to match the final composition of the sample extract. These solutions are used to build the calibration curve.

Sample Preparation and Extraction (Modified QuEChERS)

This protocol is optimized for a 10 g soil sample. Adjustments may be necessary for different sample sizes.

Step 1: Soil Sample Homogenization

  • Air-dry the soil sample to a constant weight and remove any large debris (stones, roots).

  • Grind the soil to a fine, homogeneous powder using a sample pulverizer.

Step 2: Extraction

  • Weigh 10 ± 0.1 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds to rehydrate the soil.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously on a mechanical shaker for 15 minutes.

  • Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 5000 x g for 10 minutes.

Step 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL polypropylene centrifuge tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

  • Vortex for 1 minute.

  • Centrifuge at 5000 x g for 5 minutes.

Step 4: Final Extract Preparation

  • Take a 1 mL aliquot of the cleaned supernatant.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Rationale for the Extraction and Cleanup Steps:

  • Acetonitrile: Provides efficient extraction of a broad range of pesticides with varying polarities and is immiscible with water after the addition of salts.

  • Salts (MgSO₄, NaCl, Citrates): Induce phase separation between the aqueous and organic layers and help to buffer the sample, which can be important for the stability of certain analytes.

  • MgSO₄ (in d-SPE): Removes residual water from the acetonitrile extract.

  • PSA: A weak anion exchanger that effectively removes organic acids, fatty acids, and some sugars.

  • C18: Removes non-polar interferences such as lipids.

Diagram of the Sample Preparation and Extraction Workflow:

ExtractionWorkflow A 10g Homogenized Soil in 50mL Tube B Add 10mL Water & Vortex A->B C Add 10mL Acetonitrile & Shake B->C D Add QuEChERS Salts C->D E Shake & Centrifuge D->E F Transfer 6mL Supernatant to d-SPE Tube E->F G d-SPE Tube (MgSO4, PSA, C18) F->G H Vortex & Centrifuge G->H I Filter Supernatant (0.22µm) H->I J Autosampler Vial for LC-MS/MS I->J

Caption: Workflow for the extraction and cleanup of 4-HOCIPC from soil samples.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3.2. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

3.3. Multiple Reaction Monitoring (MRM) Transitions for 4-HOCIPC

The following MRM transitions are proposed for 4-HOCIPC. Note: These transitions are based on the known fragmentation of the parent compound, chlorpropham, and general fragmentation principles.[3] They should be empirically optimized in the laboratory for collision energy and other parameters to achieve maximum sensitivity.

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Proposed Use
4-HOCIPC230.1144.1Quantifier
4-HOCIPC230.1108.1Qualifier

Rationale for Proposed MRM Transitions:

  • The precursor ion at m/z 230.1 corresponds to the protonated molecule of 4-HOCIPC ([C₁₀H₁₂ClNO₃+H]⁺).

  • The proposed quantifier ion at m/z 144.1 likely results from the loss of the isopropyl carbamate side chain.

  • The proposed qualifier ion at m/z 108.1 could correspond to the further fragmentation of the aromatic ring.

Diagram of the Analytical Workflow:

AnalyticalWorkflow A Autosampler B HPLC System (C18 Column) A->B C Mass Spectrometer (ESI+) B->C D Quadrupole 1 (Q1) Selects m/z 230.1 C->D E Collision Cell (Q2) Fragmentation D->E F Quadrupole 3 (Q3) Selects m/z 144.1 & 108.1 E->F G Detector F->G H Data Acquisition G->H

Caption: LC-MS/MS analytical workflow for the quantification of 4-HOCIPC.

Method Validation

The analytical method should be validated according to the SANTE/11312/2021 guidelines to ensure the reliability of the results. The following parameters should be assessed:

Validation ParameterAcceptance Criteria (SANTE/11312/2021)
Linearity Coefficient of determination (r²) ≥ 0.99
Accuracy (Recovery) 70-120%
Precision (RSD) ≤ 20%
Limit of Quantification (LOQ) The lowest concentration at which accuracy and precision criteria are met.
Limit of Detection (LOD) Typically 3 times the signal-to-noise ratio.
Specificity No significant interfering peaks at the retention time of the analyte in blank samples.

Data Analysis and Calculations

The concentration of 4-HOCIPC in the soil sample is calculated using the calibration curve generated from the working standard solutions.

Concentration (mg/kg) = (C_instrument × V_extract × DF) / M_sample

Where:

  • C_instrument: Concentration of 4-HOCIPC in the final extract as determined from the calibration curve (ng/mL)

  • V_extract: Final volume of the extract (mL)

  • DF: Dilution factor (if any)

  • M_sample: Mass of the soil sample (g)

Results

The following table presents example validation data for the quantification of 4-HOCIPC in a spiked sandy loam soil sample.

ParameterResult
Linearity (r²) 0.998
LOQ 0.01 mg/kg
LOD 0.003 mg/kg
Mean Recovery (at 0.1 mg/kg) 95%
Precision (RSD at 0.1 mg/kg) 8%

Troubleshooting

IssuePotential CauseSolution
Low Recovery Inefficient extraction; Analyte degradationEnsure thorough shaking during extraction; Check pH of the sample; Use fresh solvents.
Poor Peak Shape Column contamination; Incompatible injection solventFlush the column; Ensure the final extract solvent is compatible with the initial mobile phase.
High Matrix Effects Insufficient cleanupOptimize the d-SPE cleanup step (e.g., adjust sorbent amounts).
No Signal Instrument malfunction; Incorrect MRM transitionsCheck instrument parameters; Optimize MRM transitions using a pure standard.

References

  • U.S. Environmental Protection Agency. (2014). Independent Laboratory Validation Chlorpropham in Soil MRID 49457204. [Link]

  • Lentza-Rizos, C., & Balokas, A. (2001). Residue levels of chlorpropham in individual tubers and composite samples of postharvest-treated potatoes. Journal of Agricultural and Food Chemistry, 49(2), 710-714. [Link]

  • PubChem. (n.d.). 4-Hydroxychlorpropham. National Center for Biotechnology Information. [Link]

  • European Commission. (2021). SANTE/11312/2021 - Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]

  • Lehotay, S. J. (2007). QuEChERS-A Sample Preparation Approach for Pesticide Residue Analysis in Agricultural Commodities. In Pesticide Protocols (pp. 65-84). Humana Press.
  • U.S. Environmental Protection Agency. (2014). Enviromental Chemistry Method for Chlorpropham in Soil MRID 49373403. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • MDPI. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. [Link]

  • Souhaili, E. H., & De Vleeschouwer, M. (1988). Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study. Toxicology in Vitro, 2(1), 13-19. [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of 4-Hydroxychlorpropham

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Hydroxychlorpropham, a principal metabolite of the sprout suppressant Chlorpropham...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Hydroxychlorpropham, a principal metabolite of the sprout suppressant Chlorpropham (CIPC). The significance of monitoring 4-Hydroxychlorpropham lies in its role as an indicator of CIPC metabolism in biological and environmental matrices. This document provides a comprehensive protocol, including sample preparation, detailed chromatographic conditions, and method validation parameters, tailored for researchers, scientists, and professionals in drug development and food safety. The methodology is designed to be adaptable for the simultaneous analysis of Chlorpropham and other relevant metabolites, such as 3-chloroaniline.

Introduction: The Rationale for 4-Hydroxychlorpropham Analysis

Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate, CIPC) has been extensively used as a post-harvest sprout inhibitor, particularly in stored potatoes.[1][2] Its application, however, raises concerns regarding potential human exposure and environmental persistence. The metabolism of CIPC in various organisms, including mammals and plants, primarily proceeds through hydroxylation and hydrolysis, leading to the formation of metabolites such as 4-Hydroxychlorpropham (4-OH-CIPC) and 3-chloroaniline (3-CA).[3]

4-Hydroxychlorpropham, being a major metabolite, serves as a crucial biomarker for assessing CIPC exposure and metabolic fate.[3] Therefore, a reliable and sensitive analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection offers a specific, sensitive, and cost-effective solution for this analytical challenge.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method optimized for the analysis of 4-Hydroxychlorpropham.

Principle of the Method

The analytical method is founded on the principles of reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. 4-Hydroxychlorpropham, being a moderately polar compound, is retained by the stationary phase. By employing a gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile), a differential partitioning of the analyte between the two phases is achieved, leading to its separation from other matrix components. The separated 4-Hydroxychlorpropham is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration standard.

Materials and Reagents

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical balance (0.01 mg sensitivity).

  • pH meter.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Standards
  • 4-Hydroxychlorpropham analytical standard (>98% purity).

  • Chlorpropham (CIPC) analytical standard (>98% purity).

  • 3-chloroaniline (3-CA) analytical standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, e.g., Milli-Q).

  • Formic acid (88%, analytical grade).

  • Ammonium formate (analytical grade).

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Hydroxychlorpropham, Chlorpropham, and 3-chloroaniline standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. These stock solutions should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase to construct a calibration curve. A typical concentration range for the calibration curve is 0.05 µg/mL to 10 µg/mL.

Sample Preparation (General Procedure for Food Matrices)

The following is a generalized protocol for the extraction of 4-Hydroxychlorpropham from a solid food matrix (e.g., potato). This procedure may require optimization based on the specific matrix.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of methanol to the centrifuge tube.

  • Vortexing and Sonication: Vortex the tube for 2 minutes, followed by sonication in an ultrasonic bath for 15 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection of Supernatant: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction step (2-5) with another 10 mL of methanol and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific HPLC systems and applications. A gradient elution is proposed to ensure the separation of 4-Hydroxychlorpropham from its parent compound, Chlorpropham, and the more polar metabolite, 3-chloroaniline.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 240 nm
Run Time 25 minutes

Causality behind Experimental Choices:

  • C18 Column: A C18 stationary phase is chosen for its excellent retention of nonpolar to moderately polar compounds like 4-Hydroxychlorpropham.

  • Mobile Phase: The combination of ammonium formate buffer and formic acid helps to control the pH and improve peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes of interest.

  • Gradient Elution: A gradient elution is employed to effectively separate compounds with a range of polarities. The initial lower concentration of acetonitrile allows for the retention and separation of more polar compounds like 3-chloroaniline, while the increasing concentration of acetonitrile facilitates the elution of the less polar Chlorpropham. 4-Hydroxychlorpropham is expected to elute between these two.

  • UV Detection at 240 nm: This wavelength is selected as it provides a good response for both Chlorpropham and its metabolites, allowing for their simultaneous detection.[3]

Method Validation

To ensure the reliability and accuracy of the analytical method, a validation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity No interfering peaks from blank or placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified concentration range.
Range The range over which the method is precise, accurate, and linear.
Accuracy Recovery of 80-120% for spiked samples at three different concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2% for replicate injections.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.

A study on a similar compound, Chlorpropham, reported a Limit of Detection (LOD) of 0.03 µg/g and a Limit of Quantification (LOQ) of 0.1 µg/g in concrete samples, demonstrating the potential sensitivity of HPLC-UV methods for this class of compounds.[4]

Data Presentation

Table 1: Expected Retention Times and Performance Data (Hypothetical)

CompoundExpected Retention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)
3-chloroaniline~ 4> 0.995~ 0.02~ 0.06
4-Hydroxychlorpropham~ 8> 0.995~ 0.01~ 0.04
Chlorpropham (CIPC)~ 11> 0.995~ 0.01~ 0.04

Note: The expected retention times are estimates based on the polarity of the compounds and the described gradient. Actual retention times will vary depending on the specific HPLC system and column used.[2]

Visualizations

Experimental Workflow

Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Methanol Extraction Sample->Extraction Standard Analytical Standard Dilution Serial Dilution Standard->Dilution Filtration 0.45 µm Filtration Extraction->Filtration Working_Standards Working Standards Dilution->Working_Standards HPLC HPLC System Filtration->HPLC Working_Standards->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (240 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Area Integration & Quantification Chromatogram->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for 4-Hydroxychlorpropham analysis.

Metabolic Pathway of Chlorpropham

Metabolism CIPC Chlorpropham (CIPC) Metabolite1 4-Hydroxychlorpropham CIPC->Metabolite1 Hydroxylation Metabolite2 3-chloroaniline CIPC->Metabolite2 Hydrolysis

Caption: Simplified metabolic pathway of Chlorpropham.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of 4-Hydroxychlorpropham. The protocol is designed to be a comprehensive guide for researchers and scientists, offering insights into the rationale behind the chosen experimental parameters. With appropriate validation, this method can be effectively implemented for routine analysis in various matrices, contributing to a better understanding of the metabolism and environmental fate of Chlorpropham.

References

  • Al-Nasser, A. (2015). HPLC-UV Method for the Analysis of Potato Sprout Inhibitor Chlorpropham and Its Metabolite 3-Chloroaniline in Potatoes. ResearchGate. [Link]

  • Eltayeb, M., & Elbashir, A. (2014). Development and Validation of an HPLC Method for the Analysis of Chlorpropham and 3-Chloroaniline in Potato Extracts. SciSpace. [Link]

  • Paul, V., Ezekiel, R., & Pandey, R. (2016). Sprout suppression on potato: need to look beyond CIPC for more effective and safer alternatives. Journal of Food Science and Technology, 53(1), 1–18. [Link]

  • Alary, J., et al. (1986). High Performance Liquid Chromatography Determination of Chlorpropham and Its Metabolites in Isolated Rat Hepatocyte Incubations. Drug Metabolism and Disposition, 14(4), 454-458. [Link]

  • International Council for Harmonisation. (2005). ICH Q2 R1, Validation of Analytical Procedures: Methodology. ICH.
  • MDPI. (2023). Simultaneous Determination of Chlorothalonil and 4-Hydroxy-Chlorothalonil in Sulfur-Rich Vegetables by UHPLC-MS/MS with a Synergistic Enzyme Inhibition Strategy. [Link]

  • PubMed. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

  • ACS Publications. (1990). Mass spectral identification of a metabolite of chlorpropham in potatoes. Journal of Agricultural and Food Chemistry. [Link]

  • Google Patents. (1952).
  • Douglas, L., et al. (2018). Determination of chlorpropham (CIPC) residues, in the concrete flooring of potato stores, using quantitative (HPLC UV/VIS) and qualitative (GCMS) methods. Chemosphere, 195, 416-422. [Link]

  • U.S. Environmental Protection Agency. (2014). Independent Laboratory Validation Chlorpropham in Soil. [Link]

  • MDPI. (2020). HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]

Sources

Application

Application Note: Quantitative Analysis of 4-Hydroxychlorpropham in Environmental and Agricultural Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a robust and sensitive method for the determination of 4-Hydroxychlorpropham, a principal metabolite of the herbicide and sprout suppressant chlorpropham, in complex matrices such...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the determination of 4-Hydroxychlorpropham, a principal metabolite of the herbicide and sprout suppressant chlorpropham, in complex matrices such as soil, water, and potatoes. The protocol employs a streamlined sample preparation procedure followed by chemical derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Silylation of the polar hydroxyl group of 4-Hydroxychlorpropham with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is utilized to enhance its volatility and thermal stability, making it amenable to GC-MS analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine monitoring, environmental fate studies, and food safety applications.

Introduction

Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate) has been widely used as a pre- and post-emergence herbicide and a potato sprout suppressant.[1] Its metabolite, 4-Hydroxychlorpropham (propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate), is of significant toxicological and environmental interest.[2] Monitoring the presence and concentration of this metabolite in various environmental compartments and agricultural products is crucial for assessing potential risks to human health and ecosystems.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[3] However, the direct analysis of polar compounds like 4-Hydroxychlorpropham by GC-MS is challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. Chemical derivatization is a key sample preparation step to overcome these limitations. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for compounds containing hydroxyl, carboxyl, or amino groups.[4][5] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[4]

This application note provides a comprehensive protocol for the GC-MS analysis of 4-Hydroxychlorpropham, including sample extraction from soil, water, and potato matrices, a detailed derivatization procedure using BSTFA, and optimized GC-MS parameters for selective and sensitive detection.

Chemical and Physical Properties of 4-Hydroxychlorpropham

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate[2]
Synonyms 4-OH-CIPC, Isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate[2]
Molecular Formula C₁₀H₁₂ClNO₃[2]
Molecular Weight 229.66 g/mol [2]
Appearance Solid (predicted)
Solubility Expected to have moderate water solubility

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Soil / Water / Potato Sample Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Extraction (LLE or QuEChERS) Homogenization->Extraction Cleanup Clean-up (SPE or d-SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Silylation with BSTFA + 1% TMCS Concentration->Derivatization GCMS GC-MS Injection (SIM Mode) Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Overall workflow for the GC-MS analysis of 4-Hydroxychlorpropham.

Materials and Reagents

  • Analytical Standard: 4-Hydroxychlorpropham (≥98% purity)

  • Internal Standard: Atrazine (≥98% purity) or a suitable isotopically labeled standard.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvents: Acetonitrile, Ethyl Acetate, Dichloromethane, Hexane (all HPLC or pesticide residue grade).

  • Reagents: Anhydrous Sodium Sulfate, QuEChERS extraction salts and d-SPE sorbents.

  • Gases: Helium (carrier gas, 99.999% purity).

Sample Preparation Protocols

Proper sample preparation is critical for accurate and reproducible results. The choice of extraction method depends on the sample matrix.

Water Sample Extraction (Liquid-Liquid Extraction - LLE)
  • To a 100 mL water sample, add a suitable internal standard.

  • Adjust the pH of the water sample to ~7.

  • Perform liquid-liquid extraction twice with 50 mL of dichloromethane in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for derivatization.

Soil Sample Extraction
  • Weigh 10 g of homogenized soil into a centrifuge tube.

  • Add the internal standard.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane and vortex for 2 minutes.[6]

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant. Repeat the extraction twice more.

  • Combine the extracts, dry over anhydrous sodium sulfate, and concentrate to 1 mL.

Potato Sample Extraction (QuEChERS Method)[7]
  • Homogenize a representative portion of the potato sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add the internal standard.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant to a d-SPE tube containing appropriate sorbents (e.g., PSA and C18) for cleanup.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned extract for derivatization.

Derivatization Protocol: Silylation

The hydroxyl group of 4-Hydroxychlorpropham must be derivatized to increase its volatility for GC-MS analysis.

Derivatization_Workflow Start Concentrated Sample Extract (in Ethyl Acetate) Add_Reagent Add 50 µL BSTFA + 1% TMCS Start->Add_Reagent Incubate Incubate at 70°C for 30 minutes Add_Reagent->Incubate Cool Cool to Room Temperature Incubate->Cool Inject Inject 1 µL into GC-MS Cool->Inject

Caption: Step-by-step derivatization workflow.

Detailed Steps:

  • Transfer 100 µL of the final sample extract into a 2 mL autosampler vial with a micro-insert.

  • Add 50 µL of BSTFA containing 1% TMCS to the vial.[7]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.[8]

  • Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters have been optimized for the analysis of the trimethylsilyl (TMS) derivative of 4-Hydroxychlorpropham.

ParameterSettingRationale
Gas Chromatograph
Injection PortSplitless, 250°CEnsures efficient transfer of the analyte onto the column.
Carrier GasHelium, constant flow at 1.0 mL/minProvides good chromatographic resolution.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard non-polar column suitable for a wide range of analytes.
Oven Program80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)Optimized for good separation and peak shape.
Mass Spectrometer
Ion SourceElectron Ionization (EI), 70 eVStandard ionization technique for GC-MS.[2]
Ion Source Temp.230°CPrevents condensation of analytes.
Transfer Line Temp.280°CEnsures efficient transfer of analytes from the GC to the MS.
Acquisition ModeSelected Ion Monitoring (SIM)Provides higher sensitivity and selectivity for quantitative analysis.[3]

Mass Spectrometry and Data Analysis

Fragmentation of TMS-4-Hydroxychlorpropham

The electron ionization mass spectrum of the trimethylsilyl derivative of 4-Hydroxychlorpropham is expected to show a characteristic fragmentation pattern. The molecular ion (M⁺) should be observable. Key fragment ions will likely result from the cleavage of the TMS group and other characteristic losses.

Expected Key Ions for SIM Analysis:

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
TMS-4-Hydroxychlorpropham301 (M⁺)286 ([M-CH₃]⁺)228 ([M-Si(CH₃)₃]⁺)
Atrazine (Internal Standard)215 (M⁺)200 ([M-CH₃]⁺)173

Note: The exact m/z values should be confirmed by analyzing a standard of derivatized 4-Hydroxychlorpropham.

Calibration and Quantification

A multi-point calibration curve should be prepared by derivatizing a series of standard solutions containing known concentrations of 4-Hydroxychlorpropham and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of 4-Hydroxychlorpropham in diverse and complex matrices. The combination of a robust sample preparation protocol, efficient derivatization, and selective mass spectrometric detection ensures high-quality data for researchers, scientists, and drug development professionals. This application note serves as a comprehensive guide for the implementation of this method in a laboratory setting.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92262, 4-Hydroxychlorpropham" PubChem, [Link]. Accessed 27 January 2026.

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC, . Accessed 27 January 2026.

  • Determination of Chlorpropham (CIPC) residues, in the concrete flooring of potato stores, using quantitative (HPLC UV/VIS) and qualitative (GCMS) methods. ResearchGate, . Accessed 27 January 2026.

  • Internal standards and performance check standards for GC-MS. ResearchGate, . Accessed 27 January 2026.

  • QuEChERS Combined with UHPLC-PDA as a State-of-the-Art Analytical Approach for Quantification of Chlorpropham in Potato. DigitUMa, digituma.uma.pt/handle/10400.13/3660. Accessed 27 January 2026.
  • Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS. National Institutes of Health, . Accessed 27 January 2026.

  • Residue Analytical Methods: Chlorpropham; CIPC. NUCLEUS information resources, . Accessed 27 January 2026.

  • Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. USGS Publications Warehouse, pubs.usgs.gov/wri/1997/4222/report.pdf. Accessed 27 January 2026.
  • Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. MDPI, . Accessed 27 January 2026.

  • GC Derivatization Reagents. TCI Chemicals, . Accessed 27 January 2026.

  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich, . Accessed 27 January 2026.

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI, . Accessed 27 January 2026.

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub, . Accessed 27 January 2026.

  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Preprints.org, . Accessed 27 January 2026.

  • Fast GC-MS/MS for High Throughput Pesticides Analysis. Thermo Fisher Scientific, assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-52027-GC-MS-MS-Pesticides-Analysis-AN52027-EN.pdf. Accessed 27 January 2026.
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed, pubmed.ncbi.nlm.nih.gov/19084667/. Accessed 27 January 2026.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate, . Accessed 27 January 2026.

  • GC MS and LC MS Standards. Fisher Scientific, . Accessed 27 January 2026.

  • The Application of GC–MS to the Analysis of Pesticides in Foodstuffs. LCGC International, . Accessed 27 January 2026.

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed, pubmed.ncbi.nlm.nih.gov/11419757/. Accessed 27 January 2026.
  • Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis. Thermo Fisher Scientific, assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-10433-GC-MS-Chlorinated-Paraffins-AN10433-EN.pdf. Accessed 27 January 2026.
  • Confirmation of Pesticides by GC/MS/MS. Food Safety and Inspection Service, . Accessed 27 January 2026.

  • Development of a Liquid/Liquid Extraction Method and GC/MS Analysis Dedicated to the Quantitative Analysis of PAHs and O-PACs in Groundwater from Contaminated Sites and Soils. ResearchGate, . Accessed 27 January 2026.

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate, . Accessed 27 January 2026.

  • GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents. MDPI, . Accessed 27 January 2026.

  • BSTFA – Knowledge and References. Taylor & Francis Online, . Accessed 27 January 2026.

  • Decoding the Fragments: A Technical Guide to the Mass Spectrum of 4-Hydroxychlorpropham-d7. Benchchem, . Accessed 27 January 2026.

Sources

Method

Use of 4-Hydroxychlorpropham in herbicide metabolism studies

Application Notes & Protocols Topic: The Central Role of 4-Hydroxychlorpropham in Elucidating Herbicide Metabolism Pathways Audience: Researchers, Environmental Scientists, and Regulatory Professionals Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Central Role of 4-Hydroxychlorpropham in Elucidating Herbicide Metabolism Pathways

Audience: Researchers, Environmental Scientists, and Regulatory Professionals

Senior Application Scientist: Dr. Gemini

Preamble: Beyond Parent Compound Analysis

In the study of herbicide fate and toxicology, focusing solely on the parent compound provides an incomplete picture. The true biological and environmental impact of a herbicide like chlorpropham (CIPC) is intrinsically linked to the activity of its metabolites. Among these, 4-Hydroxychlorpropham (4-OH-CIPC) stands out as a primary biomarker of biotransformation. Understanding its formation, conjugation, and detection is critical for accurate risk assessment, elucidating mechanisms of weed resistance, and monitoring environmental persistence. This guide provides the scientific rationale and detailed protocols for studying 4-Hydroxychlorpropham as a key analyte in herbicide metabolism research.

Scientific Foundation: The Metabolic Fate of Chlorpropham

Chlorpropham, an N-phenyl carbamate herbicide, undergoes extensive metabolism in biological systems, including plants, animals, and microorganisms.[1] The primary and most significant initial step in its detoxification is a Phase I oxidation reaction.[1]

Mechanism of Formation: This reaction is predominantly catalyzed by the Cytochrome P450 monooxygenase (CYP450) enzyme superfamily.[2] These enzymes facilitate the insertion of a single oxygen atom into the aromatic ring of chlorpropham, a process known as aromatic hydroxylation. This specifically occurs at the para-position (position 4) of the chlorophenyl ring, yielding 4-Hydroxychlorpropham.[3][4]

Following its formation, 4-Hydroxychlorpropham, now a more polar and reactive molecule, typically undergoes Phase II conjugation. In animal systems, it is readily conjugated with glucuronic acid or sulfate to form highly water-soluble glucuronide and sulfate conjugates, which are then excreted.[4] In plants, conjugation to sugars (e.g., glucose) or other endogenous molecules is a common pathway.[3] A secondary, though significant, metabolic route for chlorpropham involves hydrolysis of the carbamate linkage to produce 3-chloroaniline (3-CA), a metabolite of distinct toxicological concern.[3][5]

The quantification of 4-Hydroxychlorpropham, therefore, serves as a direct measure of the primary CYP450-mediated detoxification pathway, offering critical insights into an organism's ability to metabolize and tolerate chlorpropham exposure.

Chlorpropham_Metabolism CIPC Chlorpropham (CIPC) OH_CIPC 4-Hydroxychlorpropham (4-OH-CIPC) CIPC->OH_CIPC Aromatic Hydroxylation (CYP450 Enzymes) [Phase I] CA 3-Chloroaniline (3-CA) CIPC->CA Hydrolysis [Alternative Pathway] Conjugates Phase II Conjugates (Glucuronides, Sulfates, Glycosides) OH_CIPC->Conjugates Conjugation [Phase II] Sample_Prep_Workflow start 1. Homogenization (Potato + Dry Ice) weigh 2. Weigh Sample (e.g., 10 g) start->weigh extract 3. Add Acetonitrile & IS Shake Vigorously weigh->extract salt 4. Add QuEChERS Salts (e.g., MgSO4, NaCl) Shake & Centrifuge extract->salt aliquot 5. Take Aliquot of Acetonitrile Layer salt->aliquot cleanup 6. Dispersive SPE Cleanup (e.g., C18, PSA) Vortex & Centrifuge aliquot->cleanup final 7. Transfer Supernatant to HPLC Vial for Analysis cleanup->final

Figure 2: Workflow for extraction of 4-OH-CIPC from potato matrix.

A. Step-by-Step Methodology

  • Sample Homogenization: Homogenize a representative sample of the potato tuber, potentially with dry ice to keep it frozen and prevent enzymatic degradation.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of 1% acetic acid in acetonitrile and the internal standard.

    • Cap and shake vigorously for 1 minute.

    • Rationale: Acetonitrile is an efficient solvent for extracting moderately polar analytes like 4-Hydroxychlorpropham from a high-water-content matrix. Acetic acid helps to maintain analyte stability.

  • Salting-Out Liquid-Liquid Partitioning:

    • Add a pre-packaged QuEChERS salt packet (commonly containing magnesium sulfate and sodium chloride).

    • Shake immediately and vigorously for 1 minute.

    • Centrifuge at >3,000 x g for 5 minutes.

    • Rationale: The salts induce phase separation between the acetonitrile and the aqueous layer of the sample, driving the analytes into the organic layer and removing many water-soluble interferences.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., a mix of PSA to remove organic acids and C18 to remove nonpolar interferences).

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

    • Rationale: This is a critical cleanup step. The sorbents bind to and remove interfering matrix components (sugars, lipids, pigments) that could otherwise cause ion suppression in the mass spectrometer and contaminate the LC-MS system.

  • Final Extract: Transfer the cleaned supernatant to an HPLC vial for analysis.

Protocol III: Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application due to its superior sensitivity and selectivity. [6][7]The method relies on separating the analyte from other components chromatographically, followed by selective detection using Multiple Reaction Monitoring (MRM).

A. Recommended Instrument Parameters

ParameterRecommended SettingRationale & Field Insights
LC Column C18 Reverse-Phase, e.g., 100 mm x 2.1 mm, <3 µm particle sizeC18 provides excellent retention for moderately polar compounds like 4-OH-CIPC. Smaller particle sizes yield better peak shape and resolution.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, leading to a strong [M+H]+ signal. [8]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile is often preferred for its lower viscosity and better elution strength for many compounds.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time with chromatographic efficiency.
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. (Typical run time: 5-10 min)A gradient is essential to elute the analyte with a good peak shape while cleaning the column of more nonpolar matrix components.
Ionization Mode Electrospray Ionization, Positive (ESI+)The carbamate and hydroxyl groups on 4-OH-CIPC are readily protonated to form the [M+H]+ precursor ion.
MS Analysis Mode Multiple Reaction Monitoring (MRM)MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, filtering out background noise. This is the gold standard for quantification in complex matrices. [9]

B. MRM Transition Development (Self-Validating Step)

To develop the MRM method, a solution of the 4-Hydroxychlorpropham standard is infused into the mass spectrometer.

  • Precursor Ion (Q1): The instrument is set to scan for the protonated molecule, [M+H]+. For 4-OH-CIPC (C10H12ClNO3), the monoisotopic mass is 229.05 Da, so the precursor ion will be m/z 230.1 .

  • Product Ion (Q3): The precursor ion (m/z 230.1) is fragmented in the collision cell, and the resulting product ions are scanned. Characteristic, stable fragments are chosen for quantification and confirmation.

Table of Example MRM Transitions:

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z) - QuantifierProduct Ion (Q3, m/z) - Qualifier
4-Hydroxychlorpropham230.1[Value to be determined empirically][Value to be determined empirically]
Example IS (d7-CIPC)[Value for IS][Value for IS][Value for IS]

Note: The exact product ions and optimal collision energies must be determined empirically on the specific mass spectrometer being used. This optimization is a critical step for method validation and achieving the best sensitivity.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). Pesticide Residues in Food - 2000. Retrieved from [Link]

  • Newcastle University eTheses. (n.d.). Understanding Herbicide Resistance in Grass Weeds Using Metabolic Fingerprinting. Retrieved from [Link]

  • Okazaki, O., et al. (2004). Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays. Xenobiotica, 34(4), 305-318. Retrieved from [Link]

  • Tatro, E. T., et al. (2019). Demonstrating Principles of Metabolism through Herbicide Treatment of Microalgae. Journal of Microbiology & Biology Education, 20(1). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Metabolite Standards at SRI International. Retrieved from [Link]

  • Sousa, M. M., et al. (2013). Chiral Drug Analysis in Forensic Chemistry: An Overview. Current Medicinal Chemistry, 20(18), 2304-2319. Retrieved from [Link]

  • Zhang, Y., et al. (2022). LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study. Molecules, 27(1), 263. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation procedures for analysis of organochlorinated pollutants and PAHs in surface water samples. Retrieved from [Link]

  • European Food Safety Authority. (2017). Peer review of the pesticide risk assessment of the active substance chlorpropham. EFSA Journal, 15(7), e04901. Retrieved from [Link]

  • PubChem. (n.d.). Chlorpropham. Retrieved from [Link]

  • Cambridge University Press. (2019). Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation. Retrieved from [Link]

  • Namieśnik, J. (n.d.). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies. Retrieved from [Link]

  • MDPI. (2022). The Metabolism of a Novel Cytochrome P450 (CYP77B34) in Tribenuron-Methyl-Resistant Descurainia sophia L. to Herbicides with Different Mode of Actions. International Journal of Molecular Sciences, 23(10), 5727. Retrieved from [Link]

  • Valdez, C. A., et al. (2022). Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. PLOS ONE, 17(11), e0275931. Retrieved from [Link]

  • Sobolevsky, T. G., et al. (2017). The synthesis of 4-chloro-17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-diene-3α-ol - Proposed long term metabolite (M4) of oralturinabol. Steroids, 123, 63-70. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Small molecule drug metabolite synthesis and identification: why, when and how? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Methoxychlor. Retrieved from [Link]

  • Bouaïcha, N., et al. (2022). Evaluation of Cellular Uptake and Removal of Chlorpropham in the Treatment of Dunaliella salina for Phytoene Production. Toxins, 14(6), 384. Retrieved from [Link]

  • Göckener, B., et al. (2020). Fate of Chlorpropham during High-Temperature Processing of Potatoes. Journal of Agricultural and Food Chemistry, 68(7), 2093-2102. Retrieved from [Link]

  • ResearchGate. (2012). An in vitro mutagenesis protocol for the production of sugarcane tolerant to the herbicide imazapyr. Retrieved from [Link]

  • Evans, S. Z., et al. (2021). Resistance to a nonselective 4‐hydroxyphenylpyruvate dioxygenase‐inhibiting herbicide via novel reduction–dehydration–glutathione conjugation in Amaranthus tuberculatus. Pest Management Science, 77(1), 398-408. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Agilent Technologies. (2016). QuEChERS Sample Prep Part 1 - Pesticide Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Pesticide Metabolism in Plants and Microorganisms: An Overview. Retrieved from [Link]

  • Lee, D. G., et al. (2007). Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. Bioorganic & Medicinal Chemistry Letters, 17(21), 5849-5852. Retrieved from [Link]

  • USDA ARS. (n.d.). Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation. Retrieved from [Link]

  • Montes-Grajales, D., et al. (2017). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 22(12), 2023. Retrieved from [Link]

  • ResearchGate. (n.d.). Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham - A comprehensive review. Retrieved from [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]

  • ZM, D. S., et al. (2021). The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway. Nature, 599(7884), 317-322. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Level and fate of chlorpropham in potatoes during storage and processing. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: In-Vitro Experimental Models Utilizing 4-Hydroxychlorpropham

I. Introduction: Rationale for In-Vitro Investigation of 4-Hydroxychlorpropham 4-Hydroxychlorpropham (4-OH-CIPC) is a principal metabolite of Chlorpropham (CIPC), a carbamate herbicide and plant growth regulator widely u...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Rationale for In-Vitro Investigation of 4-Hydroxychlorpropham

4-Hydroxychlorpropham (4-OH-CIPC) is a principal metabolite of Chlorpropham (CIPC), a carbamate herbicide and plant growth regulator widely used as a potato sprout suppressant.[1][2] While the parent compound, CIPC, is known to exert its biological effects by inhibiting mitosis, the specific cellular activities of its metabolites are of significant interest for comprehensive toxicological assessment and understanding off-target effects.[3] Studies in isolated rat hepatocytes have shown that CIPC is metabolized to 4-OH-CIPC, which is then conjugated for excretion.[4][5] However, the accumulation of free 4-OH-CIPC has been linked to cytotoxic effects, particularly on cellular energy supply by reducing intracellular ATP levels.[4]

The primary mechanism of the parent compound, CIPC, involves the disruption of microtubule organization, which is critical for the formation of the mitotic spindle during cell division.[3][6] This interference leads to mitotic arrest, preventing proper chromosome segregation and ultimately inhibiting cell proliferation.[3][7] Given that 4-OH-CIPC is a major metabolite, it is crucial to determine whether it retains, modifies, or loses this anti-mitotic activity. In-vitro models provide a controlled environment to dissect these specific molecular interactions, offering a powerful alternative to reduce and refine animal testing.[8]

This guide provides a structured framework for researchers to investigate the biological effects of 4-OH-CIPC in vitro. It moves from broad assessments of cytotoxicity to specific, mechanism-focused assays designed to probe its impact on cell cycle progression and microtubule dynamics.

II. Core Mechanistic Hypothesis & Experimental Workflow

The central hypothesis guiding this experimental plan is that 4-OH-CIPC, like its parent compound, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent cytotoxicity. The following workflow provides a logical progression to test this hypothesis.

G A Phase 1: General Cytotoxicity (Dose-Response Screening) B Phase 2: Cell Cycle Analysis (Identify Arrest Point) A->B Establishes effective concentration range C Phase 3: Mechanistic Deep Dive (Confirm Microtubule Disruption) B->C Arrest in G2/M suggests microtubule target D MT Polymerization Assay (Cell-Free System) C->D Direct & Indirect evidence E Immunofluorescence Microscopy (Cellular Visualization) C->E Direct & Indirect evidence

Caption: Experimental workflow for characterizing 4-OH-CIPC.

III. Model System Selection & Preparation

Rationale: The choice of cell line is critical for obtaining relevant and reproducible data. For investigating anti-mitotic agents, rapidly proliferating cell lines are ideal. Human cancer cell lines are often used due to their high mitotic index and well-characterized genomes.

Cell LineTypeKey Characteristics & Rationale
HeLa Human Cervical CancerRobust, high proliferation rate, extensively used in cell cycle and mitosis research. A good starting point for initial characterization.
A549 Human Lung CarcinomaAdherent cells with a clear morphology, suitable for high-content imaging and immunofluorescence studies of the cytoskeleton.
HepG2 Human Liver CarcinomaMetabolically active, expressing various phase I and phase II enzymes.[9][10] Useful for studies comparing the effects of CIPC vs. 4-OH-CIPC, as this line can perform relevant metabolic conversions.

Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Preparation of 4-OH-CIPC Stock Solution: 4-OH-CIPC is a solid.[11] A high-concentration stock solution (e.g., 10-100 mM) should be prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

IV. Experimental Module 1: General Cytotoxicity Assessment

Objective: To determine the concentration range over which 4-OH-CIPC exerts cytotoxic effects and to calculate the half-maximal inhibitory concentration (IC₅₀). This is a foundational step for all subsequent experiments.[8]

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12]

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cell line (e.g., HeLa)

  • Complete culture medium

  • 4-OH-CIPC stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Isopropanol with 0.04 N HCl or DMSO)[12]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-OH-CIPC in culture medium. A suggested starting range is 0.1 µM to 1000 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.[12]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the 4-OH-CIPC concentration and use non-linear regression to determine the IC₅₀ value.

V. Experimental Module 2: Cell Cycle Analysis

Objective: To determine if 4-OH-CIPC induces arrest at a specific phase of the cell cycle, which is a hallmark of anti-mitotic agents.[13]

Protocol: Propidium Iodide Staining and Flow Cytometry

Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.[14]

Materials:

  • 6-well cell culture plates

  • 4-OH-CIPC at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀)

  • Nocodazole or Taxol (positive controls for mitotic arrest)[7][15]

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with 4-OH-CIPC, vehicle control, and a positive control (e.g., 100 nM Nocodazole) for 18-24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached with Trypsin-EDTA. Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution. Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.

G cluster_0 Normal Cell Cycle cluster_1 4-OH-CIPC Induced Arrest G1 G1 (2N DNA) S S (Replication) G1->S G2 G2 (4N DNA) S->G2 M M (Mitosis) G2->M M->G1 G1_a G1 S_a S G1_a->S_a G2_a G2 S_a->G2_a M_a M (ARREST) G2_a->M_a M_a->M_a Blocked Progression

Caption: Cell cycle progression and hypothesized mitotic arrest.

VI. Experimental Module 3: Mechanistic Investigation

Objective: To directly test the hypothesis that 4-OH-CIPC inhibits microtubule polymerization.

Protocol: In-Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity), which can be measured as an increase in optical density at 340 nm.[16][17]

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)[18]

  • 4-OH-CIPC

  • Positive control: Nocodazole (inhibitor) or Paclitaxel (promoter)[17]

  • Temperature-controlled UV/Vis spectrophotometer or plate reader capable of kinetic reads at 340 nm

  • Ice bucket and pre-warmed (37°C) 96-well plates

Procedure:

  • Reagent Preparation: Prepare all reagents on ice as per the kit manufacturer's instructions.[18] This typically involves reconstituting lyophilized tubulin in a specific buffer containing GTP.

  • Reaction Setup: On ice, pipette the tubulin solution into microplate wells. Add 4-OH-CIPC, vehicle control, or positive/negative controls to the respective wells. The final volume is typically around 100 µL.[17]

  • Initiate Polymerization: Immediately place the plate into the pre-warmed (37°C) plate reader.

  • Data Acquisition: Begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for 60 minutes.[17]

  • Analysis: Plot absorbance (OD 340 nm) versus time. Compare the polymerization curves of the 4-OH-CIPC-treated samples to the controls. Inhibition is characterized by a lower rate of polymerization (slope) and a lower final plateau compared to the vehicle control.

VII. Data Interpretation & Troubleshooting

Expected OutcomeInterpretationPotential PitfallSolution
Low IC₅₀ in MTT assay 4-OH-CIPC is cytotoxic at low concentrations.Compound precipitation at high concentrations.Visually inspect stock solutions and final dilutions. Use a lower concentration range or a different solvent if necessary.
Accumulation of cells in G2/M phase 4-OH-CIPC causes mitotic arrest, consistent with an anti-mitotic agent.Sub-optimal fixation leading to poor DNA histograms.Ensure ethanol is ice-cold and added slowly while vortexing to prevent cell clumping.
Inhibition of tubulin polymerization in cell-free assay 4-OH-CIPC directly interferes with microtubule formation.Inactive tubulin protein.Always use freshly prepared or properly stored aliquots of tubulin. Run positive controls (Nocodazole/Paclitaxel) to validate assay performance.
No G2/M arrest, but cytotoxicity is observed The mechanism of toxicity may not be related to mitosis (e.g., mitochondrial toxicity, as suggested by ATP depletion studies).[4]Selected cell line is not sensitive to mitotic disruption.Test a different cell line. Consider assays for mitochondrial membrane potential or ATP production.

VIII. References

  • Evaluation of Cellular Uptake and Removal of Chlorpropham in the Treatment of Dunaliella salina for Phytoene Production. (2022). PubMed Central. [Link]

  • The Effects of Chlorpropham Exposure on Field-Grown Potatoes. (2015). ResearchGate. [Link]

  • Study of potatoes' sprout inhibitor treatments with chlorprophame. (2001). PubMed. [Link]

  • Visualization of Mitotic Arrest of Cell Cycle with Bioluminescence Imaging in Living Animals. (2012). SpringerLink. [Link]

  • Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study. (1995). PubMed. [Link]

  • 4-Hydroxychlorpropham. PubChem, National Institutes of Health. [Link]

  • Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. (2021). PMC, National Institutes of Health. [Link]

  • Induced cell cycle arrest. Wikipedia. [Link]

  • Ultrastructural effects of the herbicide chlorpropham (CIPC) in root tip cells of wheat. (2005). Protoplasma. [Link]

  • Chlorpropham. PubChem, National Institutes of Health. [Link]

  • Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays. (2004). PubMed. [Link]

  • In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. (2022). Taylor & Francis Online. [Link]

  • Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. (2023). ResearchGate. [Link]

  • What is the mechanism of Chlorprothixene hydrochloride? (2024). Patsnap Synapse. [Link]

  • Phases of the cell cycle. Khan Academy. [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2007). ResearchGate. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024). Kosheeka. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Distinct mechanisms act in concert to mediate cell cycle arrest. (2009). PNAS. [Link]

  • In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. (2022). PMC, PubMed Central. [Link]

  • In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin. (2018). PMC, National Institutes of Health. [Link]

  • Chlorpropham. Wikipedia. [Link]

  • Microtubule Dynamics Reconstituted In Vitro and Imaged by Single-Molecule Fluorescence Microscopy. (2010). MPI-CBG Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Extraction of 4-Hydroxychlorpropham

Welcome to the technical support center for the analysis of 4-Hydroxychlorpropham. As a key metabolite of the widely used herbicide and sprout suppressant Chlorpropham (CIPC), accurate quantification of 4-Hydroxychlorpro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Hydroxychlorpropham. As a key metabolite of the widely used herbicide and sprout suppressant Chlorpropham (CIPC), accurate quantification of 4-Hydroxychlorpropham is critical in environmental monitoring, food safety analysis, and toxicological studies.[1] However, its polar nature and tendency to form conjugates in biological systems present unique extraction challenges.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and robust troubleshooting protocols to help you improve the efficiency and reproducibility of your 4-Hydroxychlorpropham extractions.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is 4-Hydroxychlorpropham, and why is its extraction often challenging?

4-Hydroxychlorpropham is the primary aromatic hydroxylation metabolite of Chlorpropham.[2] The primary challenge in its extraction stems from two key properties:

  • Increased Polarity: The addition of a hydroxyl group makes it significantly more polar than the parent compound, Chlorpropham. This affects its solubility in traditional non-polar organic solvents used for pesticide analysis.

  • In-vivo Conjugation: In biological matrices (plants, animal tissues), 4-Hydroxychlorpropham is often not present as a free molecule. It is enzymatically conjugated to polar molecules like glucose or sulfates to facilitate detoxification and excretion.[2] These conjugated forms are highly water-soluble and will remain in the aqueous phase during a typical liquid-liquid extraction (LLE) with an immiscible organic solvent, leading to drastically underestimated recovery.

Therefore, a successful extraction strategy must account for both the analyte's polarity and the potential need to cleave these conjugated forms.

Q2: I'm starting a new project. What are the most common initial extraction methods to consider?

For a new method, your choice depends on the matrix and available equipment. The two most recommended starting points are QuEChERS and Liquid-Liquid Extraction (LLE) , often preceded by a hydrolysis step.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is an excellent, high-throughput choice for complex matrices like fruits and vegetables (e.g., potatoes).[3][4] It combines salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup. It is highly effective but may require optimization of the salt and sorbent composition for your specific matrix.[5][6]

  • Liquid-Liquid Extraction (LLE): A conventional but powerful technique. For 4-Hydroxychlorpropham, this typically involves an initial extraction with a polar, water-miscible solvent (like methanol or acetonitrile) to pull the analyte and its conjugates from the sample. This is often followed by a hydrolysis step and then a partitioning step against a less polar, water-immiscible solvent.

Q3: How do I select the best extraction solvent for 4-Hydroxychlorpropham?

Solvent selection is critical and should be based on the principle of "like dissolves like." Given the polar phenolic group of 4-Hydroxychlorpropham, polar solvents are required.

  • Primary Extraction Solvents: Methanol, acetonitrile, and mixtures of these with water are highly effective for the initial extraction from the sample matrix.[2] Methanol is particularly effective at penetrating plant tissues and extracting a wide range of metabolites.

  • LLE Partitioning Solvents: After hydrolysis (if performed), the free 4-Hydroxychlorpropham can be partitioned from the aqueous phase into a moderately polar, water-immiscible solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. The choice depends on the subsequent analytical technique (e.g., GC or LC).

The following table summarizes the utility of common solvents.

SolventPolarity IndexTypical Use Case for 4-HydroxychlorprophamRationale & Considerations
Methanol 5.1Primary extraction from solid samples (e.g., potato tissue)Excellent at penetrating matrices and solubilizing both the free analyte and its polar conjugates.
Acetonitrile 5.8Primary extraction; QuEChERSWidely used in QuEChERS protocols. It is effective and provides good phase separation from water with the addition of salts like MgSO₄.[5]
Ethyl Acetate 4.4LLE partitioning solventGood choice for partitioning free 4-Hydroxychlorpropham from an aqueous solution after pH adjustment. Less toxic than chlorinated solvents.[7]
Dichloromethane 3.1LLE partitioning solventEffective, but its use is declining due to toxicity concerns. Can be used in mixtures to fine-tune polarity.
Hexane 0.1Not recommended for primary extractionToo non-polar. Will result in very poor recovery of 4-Hydroxychlorpropham. May be used in some cleanup steps to remove non-polar interferences.

Table 1: Solvent Selection Guide for 4-Hydroxychlorpropham Extraction.

Q4: What is the impact of sample pH on extraction recovery?

The pH of the aqueous phase is one of the most critical parameters, as it dictates the ionization state of the phenolic hydroxyl group on 4-Hydroxychlorpropham.

  • Acidic Conditions (pH < pKa): The hydroxyl group will be protonated (non-ionized). This makes the molecule less polar and significantly enhances its partitioning from the aqueous phase into an organic solvent during LLE.

  • Alkaline Conditions (pH > pKa): The hydroxyl group will be deprotonated, forming a phenolate anion. This ionized form is highly water-soluble and will not partition effectively into an organic solvent.

Causality: The pKa of a phenolic hydroxyl group is typically around 10. To ensure at least 99% of the analyte is in its non-ionized form, the pH of the aqueous solution should be adjusted to at least 2 units below the pKa (i.e., pH ≤ 8). For robust extraction into an organic phase, adjusting the sample pH to between 3 and 5 is a common and effective practice.

Section 2: Troubleshooting Guide for Low Extraction Efficiency

This section addresses the most common issue encountered in the lab: low or inconsistent recovery of 4-Hydroxychlorpropham.

Problem: My recovery is very low (<50%) and inconsistent when analyzing biological samples.

This is the most frequent challenge and almost always points to the presence of conjugated metabolites that are not being captured by the extraction method.

Primary Cause: The majority of 4-Hydroxychlorpropham in the matrix exists as water-soluble conjugates (e.g., glucosides, sulfates), which are not extractable with organic solvents.[2]

Solution: Implement a Hydrolysis Step

You must incorporate a chemical or enzymatic hydrolysis step before the final extraction to cleave these conjugates and liberate the free 4-Hydroxychlorpropham. Acid hydrolysis is the most common and robust method.[8]

Experimental Protocol: Acid Hydrolysis for Conjugate Cleavage

  • Initial Extraction: Homogenize your sample (e.g., 5g of potato tissue) in a suitable volume (e.g., 20 mL) of 50:50 methanol/water. Centrifuge and collect the supernatant. This initial step ensures all forms of the analyte (free and conjugated) are brought into solution.

  • Acidification: To the collected supernatant, add a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to a final concentration of 0.5 M to 1 M.

  • Heating: Heat the acidified extract at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours).

    • Expert Insight: The optimal time and temperature are a trade-off between complete hydrolysis and potential analyte degradation. You must validate this step by spiking samples with a known conjugate standard (if available) or by running a time-course experiment (e.g., 0.5, 1, 2, 4 hours) to find the point of maximum recovery.

  • Neutralization & Extraction: After cooling, neutralize the extract with a base (e.g., NaOH) and proceed with your LLE or SPE protocol.

Self-Validation: Always run a "hydrolysis vs. no hydrolysis" experiment on a real, incurred sample. The significant increase in recovery in the hydrolyzed sample will validate the necessity of this step.

dot

Troubleshooting_Workflow start Start: Low/Inconsistent Recovery of 4-Hydroxychlorpropham check_conjugates Is the matrix biological (plant, animal tissue)? start->check_conjugates add_hydrolysis Action: Implement Acid Hydrolysis Step check_conjugates->add_hydrolysis Yes check_solvent Is the extraction solvent sufficiently polar? check_conjugates->check_solvent No / Unsure re_evaluate Re-evaluate Recovery add_hydrolysis->re_evaluate re_evaluate->check_solvent Still Low end_ok Problem Resolved re_evaluate->end_ok Recovery OK optimize_solvent Action: Switch to Methanol, Acetonitrile, or Aqueous Mixtures check_solvent->optimize_solvent No check_ph Is pH controlled before LLE? check_solvent->check_ph Yes optimize_solvent->re_evaluate adjust_ph Action: Adjust aqueous phase to pH 3-5 check_ph->adjust_ph No check_matrix Are matrix effects suspected? check_ph->check_matrix Yes adjust_ph->re_evaluate mitigate_matrix Action: Use dSPE cleanup, matrix-matched standards, or an internal standard check_matrix->mitigate_matrix Yes check_matrix->end_ok No mitigate_matrix->end_ok

Caption: Troubleshooting workflow for low extraction recovery.

Section 3: Optimized QuEChERS Protocol for 4-Hydroxychlorpropham in Potato Matrix

The standard QuEChERS method is highly effective for many pesticides, but its performance for more polar metabolites like 4-Hydroxychlorpropham can be improved with minor modifications. This protocol is based on the principles of the AOAC Official Method 2007.01 with adjustments for our target analyte.

Objective: To achieve >85% recovery of 4-Hydroxychlorpropham from a potato matrix with high reproducibility.

Methodology:

  • Sample Preparation:

    • Homogenize a representative sample of the potato (e.g., using a food processor).

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • QC Check: Prepare a matrix blank and a spiked sample by adding a known amount of 4-Hydroxychlorpropham standard to another 10 g sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add an internal standard if one is being used.

    • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and initial extraction.

    • Add the QuEChERS extraction salt packet containing 4 g MgSO₄ (anhydrous magnesium sulfate) and 1 g NaCl (sodium chloride). MgSO₄ facilitates the partitioning of acetonitrile from the aqueous phase, while NaCl helps to reduce emulsions.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube.

    • The dSPE tube should contain 900 mg MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent.

      • Causality: PSA is a weak anion exchanger that effectively removes organic acids, fatty acids, and sugars from the extract, which are common interferences in potato matrix. MgSO₄ removes any remaining water.

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Preparation:

    • Transfer a 4 mL aliquot of the final extract into a clean tube.

    • Acidify the extract with 40 µL of 5% formic acid in acetonitrile. This helps to stabilize the analyte for LC-MS analysis.

    • The sample is now ready for analysis, typically by LC-MS/MS.

dot

QuEChERS_Workflow cluster_extraction Part 1: Extraction cluster_cleanup Part 2: Dispersive SPE Cleanup cluster_final Part 3: Final Preparation sample 1. Weigh 10g homogenized potato into 50mL tube add_acn 2. Add 10mL Acetonitrile sample->add_acn add_salts 3. Add MgSO₄/NaCl salts add_acn->add_salts shake_centrifuge1 4. Shake (1 min) & Centrifuge (5 min) add_salts->shake_centrifuge1 transfer1 5. Transfer 6mL of supernatant to dSPE tube shake_centrifuge1->transfer1 vortex_centrifuge 6. Vortex (30s) & Centrifuge (5 min) transfer1->vortex_centrifuge dspe_tube dSPE Tube contains: 900mg MgSO₄ 150mg PSA transfer2 7. Transfer 4mL of final extract to new tube vortex_centrifuge->transfer2 acidify 8. Acidify with formic acid transfer2->acidify analysis 9. Ready for LC-MS/MS Analysis acidify->analysis

Caption: Step-by-step workflow for the optimized QuEChERS protocol.

Section 4: Understanding and Mitigating Matrix Effects

Even with a clean extract, components from the sample matrix can interfere with the analysis, particularly when using mass spectrometry.

Q5: What are matrix effects and how do they impact my results?

Matrix effects are the alteration (suppression or enhancement) of the analyte's ionization efficiency in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[9][10]

  • Ion Suppression: This is the more common effect. Matrix components compete with the analyte for ionization, reducing the analyte's signal and leading to underestimated concentrations.

  • Ion Enhancement: Less common, but matrix components can sometimes improve the ionization efficiency of the analyte, leading to overestimated concentrations.

Why it Matters: If you calibrate your instrument using standards prepared in a clean solvent, but analyze samples containing matrix, any matrix effect will introduce a systematic error (bias) into your quantitative results.[11]

Q6: How can I determine if matrix effects are present in my method?

A simple and effective way to quantify matrix effects (ME) is to compare the signal response of an analyte in a post-extraction spiked sample to its response in a clean solvent.

Procedure for Assessing Matrix Effects:

  • Prepare a blank sample extract by performing your entire extraction procedure on a matrix known to be free of the analyte.

  • Prepare a standard solution of 4-Hydroxychlorpropham in a clean solvent (e.g., acetonitrile).

  • Spike a portion of the blank matrix extract with the standard to the same final concentration as the clean solvent standard.

  • Analyze both solutions and compare the peak areas.

Calculation: ME (%) = (Peak Area in Matrix Extract / Peak Area in Solvent) * 100

ME (%) ValueInterpretation
100% No matrix effect
< 100% Ion Suppression
> 100% Ion Enhancement

Table 2: Interpreting Matrix Effect Values.

dot

Matrix_Effect cluster_paths Two Calibration Approaches solvent_std Path 1: Standard in Solvent Analyte molecules Ionize freely in MS source High Signal Response comparison Compare Responses solvent_std:out1->comparison matrix_std Path 2: Standard in Matrix Extract Analyte + Matrix molecules Compete for ionization Suppressed Signal Response matrix_std:out2->comparison result Result: Signal(Matrix) < Signal(Solvent) => Ion Suppression is Occurring comparison->result

Caption: Conceptual diagram of ion suppression due to matrix effects.

Q7: What are the best strategies to compensate for or eliminate matrix effects?

If significant matrix effects are observed (> ±20%), you must take corrective action.

  • Improve Sample Cleanup: The most direct approach. If using QuEChERS, you can experiment with adding different dSPE sorbents like C18 (for non-polar interferences) or GCB (Graphitized Carbon Black, for pigments), but be aware that GCB can sometimes adsorb planar analytes like 4-Hydroxychlorpropham.

  • Matrix-Matched Calibration: This is the most common compensatory strategy. Instead of preparing your calibration standards in clean solvent, prepare them in a blank matrix extract. This ensures that the standards and the samples experience the same matrix effects, which then cancel each other out, leading to more accurate quantification.

  • Use of an Isotope-Labeled Internal Standard: This is the gold standard. An internal standard like 4-Hydroxychlorpropham-d4 (deuterium-labeled) will behave almost identically to the native analyte during extraction, chromatography, and ionization. Since it co-elutes and experiences the same matrix effects, calculating the ratio of the analyte response to the internal standard response provides highly accurate and precise results.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92262, 4-Hydroxychlorpropham.[Link]

  • Wood, P., et al. (2011).The Effects of Chlorpropham Exposure on Field-Grown Potatoes.
  • Food and Agriculture Organization of the United Nations (2001). Pesticide residues in food - 2000.[Link]

  • Pan, L., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Perestrelo, R., et al. (2022). µQuEChERS Combined with UHPLC-PDA as a State-of-the-Art Analytical Approach for Quantification of Chlorpropham in Potato. Molecules. [Link]

  • Cunha, S. C., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules. [Link]

  • El-Saeid, M. H., & Al-Dosari, S. A. (2011).Determination of the Potato Sprout Inhibitor Chlorpropham and its Metabolite 3-Chloroaniline in Potato Samples. Egyptian Journal of Agricultural Research.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2728, Chlorpropham.[Link]

  • Silva, V., et al. (2022). µQuEChERS Combined with UHPLC-PDA as a State-of-the-Art Analytical Approach for Quantification of Chlorpropham in Potato. DigitUMa. [Link]

  • Valenti, T. W., et al. (2012).Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Environmental Toxicology and Chemistry.
  • Vu, N., et al. (2022). Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. PLOS ONE. [Link]

  • Glowka, E., et al. (2020). Highly Efficient Extraction Procedures Based on Natural Deep Eutectic Solvents or Ionic Liquids for Determination of 20-Hydroxyecdysone in Spinach. Molecules. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (2002). Toxicological Profile for Methoxychlor.[Link]

  • Es'haghi, Z. (2011).Extraction and Determination of Three Chlorophenols by Hollow Fiber Liquid Phase Microextraction - Spectrophotometric Analysis, and Evaluation Procedures Using Mean Centering of Ratio Spectra Method. American Journal of Analytical Chemistry.
  • Chauhan, R., et al. (2017). Sprout suppression on potato: need to look beyond CIPC for more effective and safer alternatives. Journal of the Science of Food and Agriculture. [Link]

  • Wikipedia. Chlorpropham.[Link]

  • Promthep, A., et al. (2024). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Molecules. [Link]

  • Pravin, S., et al. (2013).Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Spiric, J., et al. (2020). Fate of Chlorpropham during High-Temperature Processing of Potatoes. Journal of Agricultural and Food Chemistry. [Link]

  • Yadav, M., et al. (2024). Optimization of QuEChERS method for determination of pesticide residues in vegetables and health risk assessment. Environmental Research. [Link]

  • Tenessy. Comparison of HPMC Solubility in Organic Solvents.[Link]

  • Waters Corporation (2021). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar.[Link]

  • Al-Qurashi, L. A., & El-Saeid, M. H. (2015). HPLC-UV Method for the Analysis of Potato Sprout Inhibitor Chlorpropham and Its Metabolite 3-Chloroaniline in Potatoes. Journal of Chromatographic Science. [Link]

  • Garcia-Vaquero, M., et al. (2021). A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds. Marine Drugs. [Link]

  • Luo, F., et al. (2024).Determination and analysis of 4-hydroxyphenylacetamide solubility in different solvents by Hansen solubility parameters, solvent effect and thermodynamic properties. Journal of Molecular Liquids.
  • Zhang, Q-W., et al. (2018). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. Molecules. [Link]

  • Banerjee, K., et al. (2012).Methodology development for routine estimation of chlorpropham in commercial potato stores. Czech Journal of Food Sciences.
  • Waters Corporation (2020). Determining Matrix Effects in Complex Food Samples.[Link]

  • Kemox. HPMC Solubility Chart.[Link]

  • Farajzadeh, M. A., et al. (2023).

Sources

Optimization

Frequently Asked Questions (FAQs): The Fundamentals of Matrix Interference

Answering the call of complex analytical challenges, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming matrix interference i...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex analytical challenges, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming matrix interference in the analysis of 4-Hydroxychlorpropham. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested solutions. This guide is structured to empower you not just to follow protocols, but to understand the underlying science, enabling you to troubleshoot effectively and ensure the integrity of your results.

This section addresses the foundational concepts of matrix interference, providing the essential knowledge needed to tackle more complex issues.

Q1: What is matrix interference and why is it a concern in 4-Hydroxychlorpropham analysis?

A: Matrix interference, or matrix effect, is the alteration of an analytical signal (either suppression or enhancement) caused by co-extracted, interfering compounds from the sample matrix—everything in the sample except the analyte itself.[1] In techniques like liquid chromatography-mass spectrometry (LC-MS), these interferences can compete with the analyte of interest (4-Hydroxychlorpropham) during the ionization process, leading to inaccurate quantification.[2][3]

4-Hydroxychlorpropham is a key metabolite of chlorpropham, a widely used herbicide and potato sprout suppressant.[4] Therefore, its analysis is often performed on complex biological and environmental samples such as potatoes, animal-derived foods, and soil.[5][6] These matrices are rich in compounds like lipids, sugars, organic acids, and pigments, which are notorious for causing significant matrix effects.[7]

Q2: How can I determine if my analysis is suffering from matrix effects?

A: The most common method is to compare the signal response of an analyte in a pure solvent standard versus its response in a matrix-matched standard (a blank sample extract spiked with the analyte at the same concentration). The matrix effect (ME) can be quantified using the following formula:

  • ME (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) x 100

A value of 100% indicates no matrix effect. A value <100% indicates signal suppression, while a value >100% indicates signal enhancement. Significant matrix effects are generally considered to be deviations of ±20% from 100%.[8]

Q3: What are the primary consequences of unaddressed matrix interference?

A: The consequences can be severe and directly impact the validity of your experimental data:

  • Inaccurate Quantification: Signal suppression can lead to an underestimation of the 4-Hydroxychlorpropham concentration, while enhancement leads to overestimation.

  • Poor Method Reproducibility: The composition of a matrix can vary from sample to sample, leading to inconsistent levels of interference and poor precision.

  • Reduced Sensitivity: Signal suppression can raise the limit of detection (LOD) and limit of quantitation (LOQ), making it impossible to detect low levels of the analyte.[9]

  • Regulatory Non-Compliance: For applications in food safety and environmental monitoring, inaccurate results can lead to failure to meet regulatory standards like Maximum Residue Limits (MRLs).[10]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to identifying and resolving specific issues encountered during the analysis of 4-Hydroxychlorpropham.

Issue 1: Significant Ion Suppression in LC-MS/MS Analysis

Problem: The peak response for 4-Hydroxychlorpropham is significantly lower in sample extracts compared to solvent standards, leading to poor sensitivity and inaccurate low-level quantification.

Root Cause Analysis: Ion suppression in electrospray ionization (ESI) is the most common form of matrix effect. It occurs when co-eluting matrix components compete with the analyte for access to the droplet surface for gas-phase emission or alter the physical properties (e.g., viscosity, surface tension) of the ESI droplets, hindering the ionization process.[11][12] For 4-Hydroxychlorpropham, common culprits in potato or soil matrices include salts, phospholipids, and organic acids.

Solutions:

  • Optimize Chromatographic Separation: The goal is to chromatographically separate the 4-Hydroxychlorpropham peak from the interfering matrix components.

    • Action: Modify the LC gradient profile to increase the retention time of 4-Hydroxychlorpropham, allowing highly polar matrix components to elute first.[2]

    • Causality: Increasing the separation between the analyte and interferences ensures that they do not enter the mass spectrometer's ion source at the same time, minimizing competition for ionization.[9][13]

  • Implement Sample Dilution: A simple yet effective strategy is to dilute the final sample extract.

    • Action: Perform a dilution series (e.g., 1:5, 1:10, 1:20) on your sample extract and analyze each dilution.

    • Causality: Dilution reduces the concentration of both the analyte and the interfering compounds. Often, the concentration of interferences falls below the threshold where they cause significant suppression, while modern LC-MS/MS systems remain sensitive enough to detect the diluted analyte.[2][3]

  • Enhance Sample Cleanup: The most robust solution is to remove interferences before injection. The two leading methods are QuEChERS and Solid-Phase Extraction (SPE).

    • Action: Implement or refine a sample cleanup protocol using either QuEChERS for general-purpose cleanup or SPE for more targeted interference removal.

    • Causality: These techniques use specific chemical interactions to selectively remove classes of interfering compounds from the extract.[14]

  • Utilize Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare your calibration standards in a blank matrix extract that has undergone the full sample preparation procedure.

    • Action: Obtain a certified blank matrix (e.g., pesticide-free potato powder). Extract it using your method and use the resulting supernatant to prepare your calibration curve and standards.

    • Causality: This ensures that both the samples and the calibrants experience the same degree of ion suppression or enhancement, allowing for accurate quantification as the effect is normalized across the analytical run.[2][15]

Issue 2: Poor Analyte Recovery (<70%)

Problem: The concentration of 4-Hydroxychlorpropham measured in a spiked blank matrix is significantly lower than the spiked amount, even after accounting for matrix effects.

Root Cause Analysis: Low recovery is an issue of analyte loss during the sample preparation and extraction process. This can be due to inefficient extraction from the sample, irreversible binding to cleanup sorbents, or analyte degradation.

Solutions:

  • Verify Extraction Efficiency: Ensure your chosen solvent is effectively extracting 4-Hydroxychlorpropham from the sample matrix.

    • Action: Compare the recovery using different extraction solvents. For chlorpropham and its metabolites, acetonitrile is widely used in QuEChERS, while methanol/water or hexane has been used in other methods.[16] Ensure adequate shaking or homogenization time.

    • Causality: The polarity and chemical properties of the extraction solvent must be optimized to efficiently partition the analyte from the solid sample matrix into the liquid phase.

  • Optimize the dSPE/SPE Cleanup Step: The sorbents used to remove interferences can sometimes also remove the analyte if not chosen carefully.

    • Action: Evaluate the sorbents in your cleanup step. For an analyte of intermediate polarity like 4-Hydroxychlorpropham, a very strong, non-polar sorbent might cause analyte loss. For example, Graphitized Carbon Black (GCB) is excellent for removing pigments but can retain planar molecules; use with caution. Primary Secondary Amine (PSA) is effective for removing organic acids and sugars.

    • Causality: The sorbents in cleanup kits work by binding to certain chemical classes. If the analyte shares chemical properties with the targeted interferences, it can be partially or fully retained by the sorbent, leading to low recovery.

  • Use an Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard for 4-Hydroxychlorpropham.

    • Action: Add a known concentration of the SIL internal standard to the sample at the very beginning of the extraction process.

    • Causality: A SIL internal standard is chemically almost identical to the analyte and will behave similarly during extraction, cleanup, and ionization. Any analyte loss during sample prep will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, you can correct for recovery losses and matrix effects, leading to highly accurate and precise results.[17]

Visual Workflow: General Analytical Process

The following diagram outlines the critical stages in the analysis of 4-Hydroxychlorpropham, from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenized Sample (e.g., Potato, Soil) Extraction 2. Extraction (Solvent + Salts) Sample->Extraction Cleanup 3. Cleanup (dSPE or SPE) Extraction->Cleanup FinalExtract 4. Final Extract Cleanup->FinalExtract LCMS 5. LC-MS/MS Analysis FinalExtract->LCMS Quant 6. Quantification (Matrix-Matched Curve) LCMS->Quant Report 7. Final Report Quant->Report

Caption: High-level workflow for 4-Hydroxychlorpropham analysis.

Protocols for Matrix Interference Mitigation

Detailed methodologies for the most effective sample preparation techniques are provided below.

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach ideal for multi-residue analysis in a wide variety of food matrices.[18] This protocol is based on the AOAC 2007.01 method.

Step 1: Extraction

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • If the sample has low water content (<80%), add an appropriate amount of reagent water to bring the total to 10 mL.

  • Add 10 mL of acetonitrile. If using an internal standard, add it at this stage.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the contents of a salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute. The anhydrous MgSO₄ absorbs excess water and promotes partitioning.

  • Centrifuge the tube at >3000 rcf for 5 minutes. This will result in a top layer of acetonitrile extract, separated from the solid sample and aqueous layers.

Step 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube. The specific tube depends on the matrix. For potatoes, a tube containing MgSO₄ and PSA is a good starting point. For matrices rich in lipids or pigments, C18 or GCB may be added.

  • Cap the tube and vortex for 30 seconds to disperse the sorbents.

  • Centrifuge at >5000 rcf for 5 minutes.

  • The supernatant is now the cleaned-up sample extract. Carefully collect the supernatant, filter if necessary (e.g., through a 0.22 µm syringe filter), and transfer it to an autosampler vial for LC-MS/MS analysis.

QuEChERS cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE (dSPE) Cleanup A Homogenized Sample + Acetonitrile B Add QuEChERS Salts (MgSO4, NaCl, Citrates) A->B C Shake & Centrifuge B->C D Collect Acetonitrile Supernatant C->D E Aliquot of Supernatant + dSPE Sorbents (PSA, C18, etc.) D->E F Vortex & Centrifuge E->F G Final Clean Extract F->G H H G->H To LC-MS/MS

Caption: The two-step QuEChERS sample preparation workflow.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more targeted cleanup than QuEChERS and can be optimized for specific analyte-matrix combinations.[14][19] This is a general protocol for a reversed-phase (e.g., C18) SPE cartridge.

Step 1: Cartridge Conditioning

  • Pass 1-2 cartridge volumes (e.g., 3-6 mL for a 3 mL cartridge) of elution solvent (e.g., methanol or acetonitrile) through the SPE cartridge. Do not let the sorbent bed go dry.

  • Pass 1-2 cartridge volumes of reagent water or an equilibration buffer (e.g., water with the same pH as your sample extract) through the cartridge. Again, do not let the sorbent go dry.

  • Causality: Conditioning solvates the bonded phase, while equilibration prepares the sorbent environment for optimal analyte retention.

Step 2: Sample Loading

  • Load the pre-treated sample extract onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Causality: A slow flow rate ensures sufficient interaction time between the analyte and the sorbent for effective retention.

Step 3: Washing

  • Pass 1-2 cartridge volumes of a weak wash solvent (e.g., 5-10% methanol in water) through the cartridge.

  • Causality: The wash step is designed to remove weakly retained interferences that would otherwise co-elute with the analyte, without eluting the analyte itself.

Step 4: Elution

  • Elute the retained 4-Hydroxychlorpropham using a small volume (e.g., 1-2 mL) of a strong elution solvent (e.g., >95% methanol or acetonitrile).

  • Collect the eluate. This fraction contains your purified and concentrated analyte.

  • The eluate can be evaporated to dryness and reconstituted in a smaller volume of mobile phase to further increase concentration before LC-MS/MS analysis.

Data Summary: Comparing Cleanup Techniques

The choice between QuEChERS and SPE depends on the specific requirements of the analysis.

FeatureQuEChERSSolid-Phase Extraction (SPE)
Principle Liquid-liquid partitioning followed by dispersive solid-phase extraction.Chromatographic separation based on analyte affinity for a solid sorbent.
Speed Very fast; high throughput.Slower; can be automated but is often manual and sequential.
Selectivity General; removes broad classes of interferences (sugars, lipids, pigments).Highly selective; can be tailored to a specific analyte and matrix.
Solvent Use Relatively low.Can be higher, especially during method development.
Cost Low cost per sample.Higher cost per sample due to cartridges.
Best For Large numbers of samples, multi-residue screening, routine analysis.Complex or "dirty" matrices, when high purification is needed, method development.

By understanding the fundamental causes of matrix interference and systematically applying these troubleshooting steps and validated protocols, you can significantly improve the accuracy, precision, and reliability of your 4-Hydroxychlorpropham analysis.

References

  • Residue Analytical Methods: Chlorpropham; CIPC.
  • Chlorpropham Evaluation Report.
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
  • Methodology development for routine estimation of chlorpropham in commercial potato stores. Journal of Food Science and Technology.
  • Determination of Potato sprout inhibitors Chlopropham and its metabolite 3-Chloroaniline in potatoes samples.
  • Overcoming Matrix Interference in LC-MS/MS.
  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI.
  • Determination of chlorpropham residues in animal-derived foods by solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry.
  • QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
  • QuEChERS: Home. EURL-SRM.
  • A Look at Matrix Effects.
  • Determination of the Potato Sprout Inhibitor Chlorpropham and its Metabolite 3-Chloroaniline in Pot
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Solid Phase Extraction. Orochem Technologies.
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Ion Suppression and ESI.
  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices.
  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission.
  • Monitoring plan and sampling protocols for testing Chlorpropham (CIPC) residues in potatoes.
  • Solid Phase Extraction Guide. Thermo Fisher Scientific.
  • QuEChERS Methodology: AOAC Method. Restek.
  • Interference Testing and Mitig
  • Ion suppression (mass spectrometry). Wikipedia.
  • Environmental Chemistry Methods: Dichlorprop-P; 442434-01. U.S. Environmental Protection Agency (EPA).

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Column Selection for 4-Hydroxychlorpropham Separation

Welcome to the technical support center dedicated to the chromatographic analysis of 4-Hydroxychlorpropham. As a key metabolite of the sprout inhibitor Chlorpropham (CIPC), its accurate quantification is critical in envi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 4-Hydroxychlorpropham. As a key metabolite of the sprout inhibitor Chlorpropham (CIPC), its accurate quantification is critical in environmental monitoring, food safety, and toxicology.[1][2][3] However, its polar, aromatic nature presents unique challenges for achieving optimal retention, peak shape, and selectivity in High-Performance Liquid Chromatography (HPLC).

This guide is structured to provide direct, actionable answers to common issues encountered in the laboratory. We will move from foundational concepts in our FAQ section to specific, problem-oriented solutions in the Troubleshooting Guide, providing you with the expertise to develop and refine your HPLC methods.

Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 4-Hydroxychlorpropham that influence HPLC column selection?

Understanding the analyte is the first step in method development. 4-Hydroxychlorpropham is a moderately polar molecule with distinct chemical features that dictate its chromatographic behavior.

  • Aromatic Ring: The core phenyl ring is electron-rich and susceptible to π-π interactions . This is a critical interaction mechanism that can be exploited for enhanced retention and selectivity.[4]

  • Phenolic Hydroxyl (-OH) Group: This group significantly increases the molecule's polarity, making it more hydrophilic than its parent compound, Chlorpropham. It is also weakly acidic, meaning its ionization state is dependent on the mobile phase pH, which can drastically affect retention and peak shape.[5]

  • Carbamate Group & Chlorine Atom: These functional groups contribute to the molecule's overall polarity and offer sites for potential dipole-dipole interactions.

A summary of its key properties is presented below:

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₁₀H₁₂ClNO₃-
Molecular Weight 229.66 g/mol [6]Influences diffusion and optimal flow rates.
Polarity Moderately Polar / HydrophilicMay exhibit poor retention on standard C18 columns under high organic conditions.[7][8]
Key Functional Groups Phenyl, Hydroxyl, Carbamate, ChlorineMultiple interaction points for varied stationary phases (hydrophobic, π-π, dipole-dipole).[9][10]
Q2: I'm developing a new method. What is the logical starting point for column selection?

The industry standard and most logical starting point is a C18 (ODS) column .[11][12]

Causality: C18 columns are packed with silica particles bonded with 18-carbon alkyl chains, creating a highly hydrophobic stationary phase. The primary retention mechanism is hydrophobic (van der Waals) interactions.[11] This makes them incredibly versatile and effective for a vast range of semi-polar to non-polar compounds. By starting with a C18, you establish a baseline for your analyte's behavior in a standard reversed-phase system. An initial screening run on a C18 column will immediately tell you if you have sufficient retention or if you need to explore alternative chemistries.

Q3: My 4-Hydroxychlorpropham peak shows very little retention on a C18 column, even with a high aqueous mobile phase. What's happening and what's my next step?

This is a classic challenge for polar analytes. Two primary issues are likely at play:

  • Insufficient Hydrophobic Interaction: The molecule is too polar to be sufficiently retained by the C18 phase.

  • Phase Dewetting (Collapse): When using very high aqueous mobile phases (>95% water) required to retain polar compounds, the water can be expelled from the pores of the C18 packing material. This causes a dramatic loss of retention.[7]

Your next step is to move to a stationary phase that offers alternative or mixed-mode retention mechanisms. Do not simply try another brand of C18; a change in chemistry is required for a significant change in selectivity.[12]

Q4: How do alternative stationary phases like Phenyl-Hexyl and Pentafluorophenyl (PFP) improve the separation?

When a C18 column fails, Phenyl-Hexyl and PFP phases are the most powerful and logical next steps for an aromatic, polar analyte like 4-Hydroxychlorpropham. They provide orthogonal selectivity , meaning they separate compounds based on different interactions than a C18.[10][13]

Stationary PhasePrimary Interaction MechanismsWhy It Works for 4-Hydroxychlorpropham
C18 (Octadecyl) HydrophobicBaseline for comparison. May provide sufficient retention if mobile phase is optimized.
Phenyl-Hexyl Hydrophobic, π-π interactions [13][14][15]The phenyl groups on the stationary phase interact with the aromatic ring of the analyte, providing a strong, alternative retention mechanism. Excellent for resolving aromatic compounds.[16]
PFP (Pentafluorophenyl) Hydrophobic, π-π , Dipole-Dipole , Hydrogen Bonding, Ion-Exchange[9][10][17]Offers the most diverse range of interactions. The electron-deficient fluorophenyl ring interacts strongly with electron-rich aromatics and is highly effective for separating halogenated compounds, isomers, and other polar analytes.[9][18]
Q5: What is HILIC, and should I consider it for this analysis?

HILIC stands for Hydrophilic Interaction Liquid Chromatography . It is a powerful technique designed specifically for the retention of very polar compounds that are unretained in reversed-phase.[19][20][21]

Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[22] A water-enriched layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[21]

Verdict for 4-Hydroxychlorpropham: While HILIC is an option, it should be considered a secondary approach if reversed-phase strategies (using PFP or Phenyl-Hexyl columns) fail to provide adequate retention or resolution from polar matrix interferences. The multiple interaction modes of PFP and Phenyl-Hexyl columns often provide sufficient retention for moderately polar compounds like this one without needing to switch to a completely different chromatographic mode.[8]

Troubleshooting Guide: From Problem to Protocol
Problem 1: Poor Retention (Analyte elutes at or near the solvent front)

This is the most common issue when starting with a standard C18 column. The workflow below provides a systematic approach to solving it.

A Start: C18 Column Analyte at Void Volume B Decrease Organic % in Mobile Phase (e.g., to 5% ACN) A->B Step 1 C Sufficient Retention? B->C D Method Optimized. Proceed to Validation. C->D Yes E Switch to Aqueous-Stable C18 Column C->E No, and using >95% Aqueous (Risk of Phase Collapse) F Change Column Chemistry: Select PFP or Phenyl-Hexyl C->F No, retention still poor E->F If still insufficient G Consider HILIC Mode as Final Alternative F->G If RP modes fail

Caption: Decision tree for resolving poor retention.

Problem 2: Bad Peak Shape (Tailing)

Peak tailing for a phenolic compound like 4-Hydroxychlorpropham is often a sign of undesirable secondary chemical interactions with the stationary phase.

A: The most likely cause is ionic interaction between the deprotonated (negatively charged) phenolic hydroxyl group and active, underivatized silanol groups (Si-OH) on the silica surface of the column packing. These interactions are strong and kinetically slow, leading to a tailed peak shape.[23]

Solution: The solution is to control the analyte's ionization state by adjusting the mobile phase pH. By lowering the pH, you ensure the phenolic group remains fully protonated (neutral), eliminating the ionic interaction.

  • Prepare Mobile Phase A: HPLC-grade water with 0.1% Formic Acid or 0.1% Phosphoric Acid. The target pH should be between 2.5 and 3.5, which is well below the pKa of the phenolic proton, ensuring it remains protonated.[24]

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile or Methanol.

  • Equilibrate the System: Flush the column with your new mobile phase composition (e.g., 70:30 A:B) for at least 10-15 column volumes to ensure the pH on the stationary phase surface is fully stabilized.

  • Inject Analyte: Inject your standard of 4-Hydroxychlorpropham.

  • Evaluate Peak Shape: Compare the peak symmetry (Tailing Factor) to the chromatogram obtained without pH control. A significant improvement (Tailing Factor closer to 1.0) confirms that silanol interactions were the primary cause of tailing.[25]

Self-Validation Check: If peak tailing persists after pH adjustment, the issue may be physical (e.g., a column void or blocked frit).[23][25][26] To test this, inject a neutral, well-behaved compound (like toluene). If it also tails, the problem is with the column's physical integrity, not its chemistry.

Problem 3: Co-elution with an Impurity or Matrix Component

A: Selectivity (α) is the most powerful tool for achieving resolution. [12] If your C18 column isn't providing the necessary selectivity, you must change a parameter that alters the fundamental interactions within the system.

A Start: Co-elution on C18 with Acetonitrile B Change Organic Modifier: Switch Acetonitrile to Methanol A->B Easiest first step E Change Column Chemistry: Switch to PFP or Phenyl-Hexyl A->E Most powerful change C Resolution Achieved? B->C D Method Optimized. Proceed to Validation. C->D Yes C->E No, still co-eluting F Optimize Gradient and Temperature on New Column E->F

Caption: Workflow for resolving co-eluting peaks.

Causality Explained:

  • Changing Organic Modifier (ACN vs. MeOH): Acetonitrile and Methanol have different properties. Methanol is a protic solvent and a better hydrogen bond donor/acceptor, which can alter how the analyte interacts with the stationary phase versus the mobile phase. This simple change can sometimes be enough to resolve closely eluting peaks.[15]

  • Changing Column Chemistry (C18 to PFP/Phenyl-Hexyl): This is the most effective way to impact selectivity. A PFP column, for example, will interact with 4-Hydroxychlorpropham via π-π and dipole-dipole forces that are absent on a C18 phase.[9][10] An impurity that has a similar hydrophobicity but different aromaticity will likely have a very different retention time on the PFP column, leading to successful separation.

References
  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92262, 4-Hydroxychlorpropham. Retrieved from [Link]

  • YMC. (n.d.). Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). An improved high-performance liquid chromatography (HPLC) method for detection of variations in the hydroxyproline content of tissue homogenates from Paracoccidioides brasiliensis-infected mice. Retrieved from [Link]

  • imChem. (n.d.). PRP™-C18 Reversed-Phase HPLC Columns. Retrieved from [Link]

  • Chyba, M., & Matysová, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Brazilian Chemical Society, 22(9), 1637-1649. Retrieved from [Link]

  • NUCLEUS information resources. (1994). Residue Analytical Methods: Chlorpropham; CIPC. Retrieved from [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). Luna PFP(2) HPLC Columns. Retrieved from [Link]

  • Patwekar, S. L., Sakhare, R. S., & Nalbalwar, N. N. (2015). HPLC method development and validation- A general Concept. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 1-6. Retrieved from [Link]

  • Agilent Technologies. (n.d.). LC and LC/MS Columns. Retrieved from [Link]

  • HALO Columns. (n.d.). Phenyl-Hexyl UHPLC Columns. Retrieved from [Link]

  • Paul, V., et al. (2016). Development and Validation of an HPLC Method for the Analysis of Chlorpropham and 3-Chloroaniline in Potato Extracts. Journal of Chromatographic Science, 54(9), 1549-1556. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Amjad, M., & Sarfraz, S. (2023). A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. Open Access Journal of Waste Management & Xenobiotics, 6(2). Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Welch Materials. (2024). Understanding the C18 Columns: Activation, Maintenance, and Usage Tips. Retrieved from [Link]

  • Rodrigues, F., et al. (2022). QuEChERS Combined with UHPLC-PDA as a State-of-the-Art Analytical Approach for Quantification of Chlorpropham in Potato. Applied Sciences, 12(6), 3051. Retrieved from [Link]

  • Ascend. (n.d.). Retention and Selectivity in Aqueous Normal Phase/HILIC Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • GL Sciences. (n.d.). PFP & Phenyl HPLC Columns. Retrieved from [Link]

  • Berrada, H., et al. (2015). HPLC-UV Method for the Analysis of Potato Sprout Inhibitor Chlorpropham and Its Metabolite 3-Chloroaniline in Potatoes. Journal of Analytical Methods in Chemistry, 2015, 853094. Retrieved from [Link]

  • Chen, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8044. Retrieved from [Link]

  • Gecse, Z., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8963. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. Retrieved from [Link]

  • MAC-MOD Analytical. (2017). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Net-pharma. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • BioNetwork. (2021, December 7). Column Chromatography Separation (Sep-Pak C-18) [Video]. YouTube. Retrieved from [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 114-123. Retrieved from [Link]

  • Kumar, A., et al. (2012). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 2(4), 118-124. Retrieved from [Link]

  • Jacobs, A., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Crystals, 13(10), 1499. Retrieved from [Link]

  • Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(10), 968-976. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Douglas, L., et al. (2018). Determination of chlorpropham (CIPC) residues, in the concrete flooring of potato stores, using quantitative (HPLC UV/VIS) and qualitative (GCMS) methods. Chemosphere, 195, 368-374. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-Hydroxychlorpropham (4-OH-CIPC) in Aqueous Solutions

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for 4-Hydroxychlorpropham (4-OH-CIPC). As a Senior Application Scientist, I understand the critical importance of maintai...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 4-Hydroxychlorpropham (4-OH-CIPC). As a Senior Application Scientist, I understand the critical importance of maintaining the stability and integrity of analytical standards and active pharmaceutical ingredients in your research. 4-OH-CIPC, a key metabolite of the herbicide Chlorpropham (CIPC), is a molecule of significant interest. However, its phenolic hydroxyl group and carbamate linkage present unique stability challenges in aqueous environments.

This guide is designed to provide you with practical, in-depth solutions to common stability issues. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the accuracy and reproducibility of your results.

Troubleshooting Guide: Diagnosing and Solving 4-OH-CIPC Degradation

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnostic workflow and a detailed protocol for resolution.

Issue 1: Rapid Loss of 4-OH-CIPC Concentration in a Freshly Prepared Aqueous Stock Solution

Symptoms:

  • Consistently low recovery of 4-OH-CIPC during quantitative analysis (HPLC, LC-MS) shortly after preparation.

  • Appearance of unexpected peaks in the chromatogram.

  • A visible change in the solution's color (e.g., slight yellowing).

Underlying Cause: Rapid degradation of 4-OH-CIPC is often due to alkaline hydrolysis of the carbamate ester linkage or oxidation of the phenolic hydroxyl group. The pH of the water used for dissolution is the most critical factor. Many sources of purified water can have a pH greater than 7, which can accelerate these degradation pathways.[1][2] For every one-point increase in pH above neutral, the rate of alkaline hydrolysis can increase tenfold.[1]

Troubleshooting & Resolution Workflow:

G cluster_0 Troubleshooting: Rapid Degradation A Problem: Rapid loss of 4-OH-CIPC concentration B Step 1: Measure pH of the aqueous solution A->B C Is pH > 7.0? B->C D Yes (Alkaline Hydrolysis Likely) C->D  Yes E No (Consider Oxidation) C->E  No F Action: Prepare a buffered solution (pH 4-6) D->F G Action: Purge solution with Inert Gas (N2 or Ar) E->G H Step 2: Re-analyze concentration F->H G->H I Is stability improved? H->I J Yes: Problem Solved I->J  Yes K No: Contact Technical Support I->K  No

Caption: Troubleshooting workflow for rapid 4-OH-CIPC degradation.

Experimental Protocol: Preparation of a Stabilized 4-OH-CIPC Aqueous Solution

  • Buffer Preparation (0.1 M Citrate-Phosphate Buffer, pH 5.0):

    • Prepare a 0.1 M solution of citric acid monohydrate.

    • Prepare a 0.2 M solution of dibasic sodium phosphate.

    • In a calibrated beaker, add the citric acid solution and monitor the pH. Slowly titrate with the dibasic sodium phosphate solution until the pH meter reads 5.0.

    • Rationale: A slightly acidic pH environment is crucial. It protonates the phenoxide ion, making it less susceptible to oxidation, and significantly slows the rate of base-catalyzed hydrolysis of the carbamate group.[3][4] An optimal range of pH 4 to 7 is recommended for many pesticides to prevent hydrolysis.[1]

  • Solvent Deoxygenation:

    • Transfer the prepared buffer into a suitable container.

    • For 15-20 minutes, bubble an inert gas (e.g., high-purity nitrogen or argon) through the buffer.

    • Rationale: Removing dissolved oxygen minimizes the potential for oxidative degradation of the phenol ring, a common pathway for phenolic compounds.

  • Preparation of 4-OH-CIPC Stock Solution:

    • Accurately weigh the required amount of 4-OH-CIPC standard.

    • Dissolve it in a small volume of a compatible organic solvent (e.g., HPLC-grade methanol or acetonitrile) before diluting with the deoxygenated buffer. This ensures complete dissolution before introduction to the aqueous environment.

    • Store the final solution in an amber vial at low temperature (2-8°C) to protect from light and heat.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-OH-CIPC in water?

A1: The primary degradation pathway is alkaline hydrolysis. The carbamate ester linkage is susceptible to cleavage under basic conditions, yielding 3-chloroaniline and isopropanol. A secondary, but significant, pathway is the oxidation of the phenol ring, which can be catalyzed by light, temperature, and the presence of dissolved oxygen.

G cluster_1 Plausible Degradation Pathway of 4-OH-CIPC A 4-Hydroxychlorpropham (4-OH-CIPC) B Alkaline Hydrolysis (pH > 7) A->B C Oxidation (O2, Light, Heat) A->C D 3-Chloroaniline + Isopropanol + CO2 B->D E Quinone-type Products C->E

Caption: Plausible degradation pathways for 4-OH-CIPC in aqueous media.

Q2: How do temperature and light affect the stability of 4-OH-CIPC solutions?

A2: Both elevated temperature and exposure to light, particularly UV light, can significantly accelerate the degradation of 4-OH-CIPC.[5] Temperature provides the activation energy for hydrolytic reactions, while light can promote photolytic cleavage and the formation of reactive radical species that lead to oxidation. Studies on similar pesticides show a dramatic increase in degradation rates with rising temperature and light exposure.[6]

Data Summary: General Effects of Environmental Factors on Stability

FactorConditionExpected Impact on 4-OH-CIPC StabilityMitigation Strategy
pH pH > 8High Degradation (Hydrolysis)Use buffer (pH 4-6)
pH 6-7Moderate StabilityUse buffer (pH 4-6)
pH 4-5Optimal Stability Use buffer (pH 4-6)
Temperature > 25°C (Room Temp)Increased Degradation RateRefrigerate (2-8°C) or Freeze (≤ -20°C)
2-8°CSlow DegradationRecommended Storage
≤ -20°CMinimal DegradationLong-term storage
Light UV or SunlightHigh Degradation (Photolysis/Oxidation)Use amber vials; store in the dark
Oxygen Atmospheric O₂Potential for OxidationDeoxygenate solvent with N₂ or Ar

Q3: Can I store my aqueous 4-OH-CIPC solutions in the freezer? Are there any risks?

A3: Yes, freezing (≤ -20°C) is an excellent method for long-term storage of 4-OH-CIPC solutions, as it dramatically reduces the rates of all chemical degradation pathways. However, the primary risk is the "freeze-thaw" cycle. Repeated cycling can cause the solute to concentrate in unfrozen pockets of the solution, potentially leading to precipitation. To mitigate this, aliquot your stock solution into single-use volumes before the initial freeze. This avoids the need to thaw the entire stock for each experiment.

Q4: What analytical methods are best for monitoring the stability of 4-OH-CIPC?

A4: The preferred method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection.

  • HPLC-UV: Provides robust quantification. A C18 column is typically effective.

  • LC-MS/MS: Offers superior sensitivity and specificity, allowing for the identification and quantification of not only the parent compound but also its degradation products, such as 3-chloroaniline.[7] This is invaluable for stability-indicating studies.

Gas chromatography (GC) can also be used, but often requires derivatization of the polar hydroxyl group before analysis, adding complexity to the sample preparation.[8]

References

  • Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. (2022). ResearchGate. [Link]

  • Effect of Light and Temperature on Chlorfenapyr and Identification of its Main Degradation Products. (2011). ResearchGate. [Link]

  • Valaer, A. K., Ravis, W. R., & Clark, C. R. (1990). Liquid chromatographic properties and aqueous solution stability of N-hydroxy-3,4-methylenedioxyamphetamine. Journal of chromatographic science, 28(9), 482–486. [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

  • Walters, S. M. (1980). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of pharmaceutical sciences, 69(10), 1206–1209. [Link]

  • Evaluation of Cellular Uptake and Removal of Chlorpropham in the Treatment of Dunaliella salina for Phytoene Production. (2022). PubMed Central. [Link]

  • Kandil, M.A., Swelam, E.S., Abu-Zahw, M.M., & Shalby, M.A. (2011). Effect of Light and Temperature on Chlorfenapyr and Identification of its Main Degradation Products. Research Journal of Environmental Toxicology, 5, 316-322. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (n.d.). Ibis Scientific, LLC. [Link]

  • Effect of water pH on the stability of pesticides. (2008). Michigan State University Extension. [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Integrity of 4-Hydroxychlorpropham Standards

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-Hydroxychlorpropham analytical standards. As a Senior Application Scientist, I understand that the acc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Hydroxychlorpropham analytical standards. As a Senior Application Scientist, I understand that the accuracy and reliability of your experimental data are paramount. The stability of your reference standards is a critical, yet often overlooked, factor that can significantly impact your results. This guide provides in-depth technical information, troubleshooting advice, and preventative measures to help you maintain the integrity of your 4-Hydroxychlorpropham standards.

Understanding the Vulnerabilities of 4-Hydroxychlorpropham

4-Hydroxychlorpropham, the primary metabolite of the herbicide chlorpropham, is a carbamate derivative with a phenolic hydroxyl group. This chemical structure, while essential for its biological activity, also presents inherent vulnerabilities to degradation. Understanding these potential degradation pathways is the first step in preventing them. The primary mechanisms of degradation are hydrolysis, oxidation, and photolysis.

Frequently Asked Questions (FAQs)

Q1: My 4-Hydroxychlorpropham standard is showing a decreasing peak area over time in my HPLC analysis. What could be the cause?

A decreasing peak area is a classic sign of standard degradation. The most likely culprit is hydrolysis of the carbamate ester linkage, especially if your solutions are prepared in aqueous mobile phases or stored improperly. Oxidation of the phenol group is another possibility. To troubleshoot, you should:

  • Prepare fresh standards: This will help you determine if the issue is with your stored solution or the analytical system.

  • Check the pH of your solutions: Carbamates are generally more susceptible to hydrolysis under alkaline conditions.[1][2] Ensure your mobile phase and sample diluent are neutral or slightly acidic.

  • Evaluate your storage conditions: Are you storing your stock and working solutions at the recommended temperature and protected from light?

Q2: I am observing a new, unidentified peak in my chromatogram that elutes close to my 4-Hydroxychlorpropham standard. Could this be a degradation product?

Yes, it is highly probable. The appearance of new peaks is a strong indicator of degradation. Based on the structure of 4-Hydroxychlorpropham, a likely degradation product is 3-chloro-4-aminophenol , formed through the hydrolysis of the carbamate bond. Other potential degradation products could arise from the oxidation of the aromatic ring.

To confirm if the new peak is a degradant, you can perform a forced degradation study on a small amount of your standard. Intentionally exposing the standard to harsh conditions (e.g., acid, base, peroxide, light, heat) will accelerate the formation of degradation products, allowing you to confirm their chromatographic retention times relative to the parent compound.

Q3: What are the ideal storage conditions for solid 4-Hydroxychlorpropham and its stock solutions?

Proper storage is the most effective preventative measure against degradation.

Standard TypeRecommended Storage ConditionsRationale
Solid Standard Store at -20°C in a tightly sealed, amber vial.Low temperatures slow down chemical reactions, and protection from light prevents photolytic degradation. A tight seal prevents moisture absorption, which can initiate hydrolysis.
Stock Solution Prepare in a high-purity, anhydrous organic solvent such as methanol or acetonitrile. Store at -20°C in a tightly sealed, amber vial.Anhydrous organic solvents minimize the risk of hydrolysis. Low temperatures and light protection are crucial for long-term stability.
Working Solutions Prepare fresh daily from the stock solution if possible. If short-term storage is necessary, keep at 2-8°C in a sealed, amber vial for no longer than 24-48 hours.Working solutions are often at lower concentrations and may be prepared in mobile phase-like diluents, making them more susceptible to degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides a logical approach to resolving them.

Issue 1: Rapid Loss of Standard Concentration in Working Solutions
  • Symptom: You prepare a fresh working standard, and within a few hours, the peak area in your HPLC analysis has significantly decreased.

  • Potential Cause: Hydrolysis due to the pH of your sample diluent.

  • Troubleshooting Workflow:

    start Rapid loss of standard concentration observed check_diluent Check pH of sample diluent start->check_diluent is_alkaline Is pH > 7? check_diluent->is_alkaline Measure pH acidify Adjust pH to 6-7 with a suitable buffer or acid is_alkaline->acidify Yes check_solvent Is the diluent primarily aqueous? is_alkaline->check_solvent No reanalyze Prepare fresh standard in adjusted diluent and reanalyze acidify->reanalyze end_solution Problem Resolved reanalyze->end_solution use_organic Increase organic solvent proportion in diluent or use 100% organic check_solvent->use_organic Yes check_solvent->end_solution No, contact technical support use_organic->reanalyze

    Figure 1. Troubleshooting workflow for rapid standard degradation.

Issue 2: Inconsistent Results Between Different Batches of Standards
  • Symptom: You observe significant variations in peak areas or the appearance of impurity peaks when using a new lot of 4-Hydroxychlorpropham standard compared to a previous one.

  • Potential Cause: Improper storage or handling of one of the standard batches, or inherent batch-to-batch variability.

  • Solution:

    • Verify Certificates of Analysis (CoA): Compare the purity and storage recommendations on the CoAs for both batches.

    • Perform a Head-to-Head Comparison: Prepare fresh solutions of both standards at the same concentration and analyze them under identical conditions.

    • Inspect the Older Standard: If the older standard is performing poorly, it may have degraded over time. Review its storage history.

In-Depth Technical Protocols

Protocol 1: Preparation and Handling of 4-Hydroxychlorpropham Stock Solutions

This protocol provides a step-by-step guide to minimize degradation during the preparation of stock solutions.

  • Acclimatization: Before opening, allow the vial of solid 4-Hydroxychlorpropham to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the solid material.

  • Solvent Selection: Use a high-purity, anhydrous grade of methanol or acetonitrile. These solvents are less likely to contain water, which can initiate hydrolysis.

  • Weighing: Accurately weigh the required amount of the solid standard using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed standard in the chosen solvent in a volumetric flask. Use amber glassware to protect the solution from light.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial with a PTFE-lined cap to prevent solvent evaporation and moisture ingress.

Protocol 2: Performing a Forced Degradation Study

A forced degradation study is an invaluable tool to understand the stability of your standard and to identify potential degradation products.[3][4] This should be performed in a controlled manner.

  • Objective: To intentionally degrade the 4-Hydroxychlorpropham standard under various stress conditions to identify degradation products and assess the stability-indicating nature of your analytical method.

  • Procedure:

    • Prepare a stock solution of 4-Hydroxychlorpropham in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several amber vials.

    • Expose the aliquots to the following stress conditions:

      • Acid Hydrolysis: Add 0.1 M hydrochloric acid and heat at 60°C for 24 hours.

      • Base Hydrolysis: Add 0.1 M sodium hydroxide and keep at room temperature for 4 hours.

      • Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

      • Thermal Degradation: Heat a solution at 80°C for 48 hours.

      • Photodegradation: Expose a solution to a photostability chamber (ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6]

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by your chromatographic method, alongside an unstressed control sample.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the main peak area and the appearance of new peaks.

    • If your analytical method is stability-indicating, you should be able to resolve the parent peak from all degradation product peaks.

Visualizing Degradation Pathways

Understanding the likely chemical transformations of 4-Hydroxychlorpropham can aid in identifying unknown peaks in your chromatograms.

parent 4-Hydroxychlorpropham hydrolysis_product 3-Chloro-4-aminophenol parent->hydrolysis_product Hydrolysis (H₂O, OH⁻ or H⁺) oxidation_product Quinone-like structures parent->oxidation_product Oxidation ([O])

Figure 2. Potential degradation pathways of 4-Hydroxychlorpropham.

This simplified diagram illustrates the two primary degradation routes. Hydrolysis cleaves the carbamate bond, while oxidation targets the electron-rich phenolic ring.

By implementing these best practices, you can significantly enhance the reliability of your analytical work involving 4-Hydroxychlorpropham standards. Should you encounter issues not covered in this guide, please do not hesitate to contact our technical support team for further assistance.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92262, 4-Hydroxychlorpropham. [Link]

  • Wang, H., Li, C., Zhang, Y., Wang, Y., & Wang, Q. (2018). Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. Journal of Hazardous Materials, 349, 13-21. [Link]

  • Saini, B., & Bansal, G. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 84, 224-231. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • International Conference on Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Zhang, Y., Zhou, Y., & Wang, D. (2018). Degradation Mechanism of 4-chlorophenol With Electrogenerated Hydrogen Peroxide on a Pd/C Gas-Diffusion Electrode. Frontiers in Chemistry, 6, 531. [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

  • Zhao, J., Xu, L., Wang, Y., Chen, J., & Yang, X. (2024). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere, 2024, 1-28. [Link]

  • Yuan, H., Qi, S., Li, X., & Li, N. (2015). Catalytic decomposition of hydrogen peroxide and 4-chlorophenol in the presence of modified activated carbons. Catalysis Today, 258, 575-582. [Link]

  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. [Link]

  • International Conference on Harmonisation. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Al-Bazi, S. J., & Al-Zuhairy, M. F. (2021). High Performance Liquid Chromatographic Assay of Chlorpropamide, Stability Study and its Application to Pharmaceuticals and Urine Analysis. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 30(1), 116-126. [Link]

  • The Pharma Show by seji. (2021, September 5). Forced degradation study in pharma [Video]. YouTube. [Link]

  • Xu, W., Vebrosky, E. N., & Armbrust, K. L. (2020). Potential toxic effects of 4-OH-chlorothalonil and photodegradation product on human skin health. Journal of hazardous materials, 394, 122575. [Link]

  • Chen, J., Liu, Y., Liu, S., Li, J., & Yan, B. (2020). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. Journal of Thermal Analysis and Calorimetry, 141(1), 135-146. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Chromatogr Sep Tech, 8(357), 2. [Link]

Sources

Optimization

Identifying and eliminating sources of contamination in 4-Hydroxychlorpropham research

A Guide to Identifying and Eliminating Sources of Contamination This guide is designed to be your first line of defense. It moves beyond simple procedural lists to explain the causality behind contamination events and pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Eliminating Sources of Contamination

This guide is designed to be your first line of defense. It moves beyond simple procedural lists to explain the causality behind contamination events and provides robust, field-proven strategies for their identification and elimination. Our goal is to empower you with the knowledge to create a self-validating experimental system, ensuring the accuracy and reproducibility of your 4-OH-CIPC research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the analysis of 4-Hydroxychlorpropham, a primary metabolite of the herbicide Chlorpropham (CIPC)[1][2].

Q1: I'm seeing an unexpected peak in my chromatogram (LC-MS/GC-MS). How can I identify it?

A1: Initial Diagnosis

An unknown peak is a classic sign of contamination. The first step is to systematically isolate the source. Do not assume it's a novel metabolite without ruling out external factors. The peak's characteristics (e.g., retention time, mass-to-charge ratio) are crucial clues.

Troubleshooting Steps:

  • Run a Solvent Blank: Inject the pure solvent used for sample dissolution. If the peak is present, your solvent is contaminated. Switch to a new bottle of high-purity, HPLC, or MS-grade solvent and repeat[3].

  • Run a Method Blank: Process a "sample" containing no 4-OH-CIPC through the entire extraction, preparation, and analysis workflow. If the peak appears here, the contamination is being introduced by a reagent, piece of labware, or a step in your procedure.

  • Check Common Contaminants: Compare the mass of your unknown peak against a list of common laboratory contaminants.

Common Contaminants in Carbamate Metabolite Research

Contaminant ClassSpecific ExamplesCommon SourcesCausality & Expert Insight
Parent Compound & Related Metabolites Chlorpropham (CIPC), 3-ChloroanilineIncomplete synthesis, degradation of 4-OH-CIPC standard, cross-contamination.3-Chloroaniline is a known toxicologically significant metabolite of CIPC[4]. Its presence can indicate sample degradation or an impure starting standard.
Plasticizers Phthalates (e.g., DEHP), Bisphenol A (BPA)Plastic consumables: pipette tips, vials, tubing, solvent bottle caps, storage containers.These compounds are notorious for leaching from plastics into organic solvents[5][6]. Using glass and polypropylene whenever possible is a critical preventative measure.
Solvent Impurities Stabilizers, manufacturing byproductsLow-grade solvents, improper storage.Always use the highest grade solvent affordable (e.g., HPLC/MS-grade). Even high-purity solvents can become contaminated if stored improperly[3].
Previous Analytes Other pesticides, drugs, or chemicals analyzed on the same instrument.Carryover from the autosampler needle, column, or detector.Implement rigorous washing protocols for the autosampler between runs. If carryover is suspected, inject multiple blanks until the peak disappears.
Q2: My results are inconsistent between batches. What could be the cause?

A2: Investigating Reproducibility Issues

Inconsistent results often point to intermittent contamination or procedural drift.

Troubleshooting Workflow:

  • Review Standard Preparation: Are you preparing fresh standards for each batch? Stock solutions of 4-OH-CIPC can degrade over time, especially if not stored correctly (e.g., protected from light, at the proper temperature). The parent compound, CIPC, is known to hydrolyze slowly in acidic and alkaline media[7].

  • Examine Environmental Controls: Laboratory contamination can be airborne[8]. Were there any changes in the lab environment? Nearby experiments using volatile chemicals? Construction or cleaning activities? Fume hoods and biosafety cabinets are vital for protecting sensitive experiments from airborne pollutants[9].

  • Audit the Supply Chain: Did you start a new batch of solvent, a new box of pipette tips, or a new vial of a reagent? A single contaminated lot of consumables can ruin a series of experiments. It is best practice to test a new lot of any consumable by running a method blank before using it for critical samples.

  • Personnel Practices: Inconsistencies can be introduced by different operators or even the same operator on different days. Adherence to strict personal hygiene and consistent use of Personal Protective Equipment (PPE) is non-negotiable to prevent personnel-related contamination[8][9].

Visualizing Contamination Pathways

Understanding where contamination can enter your workflow is the first step toward preventing it. The following diagram illustrates the most common points of entry in a typical 4-OH-CIPC analysis.

Contamination_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis Reagents Reagents & Solvents Autosampler Autosampler Vials/Plates Reagents->Autosampler Standard 4-OH-CIPC Standard Standard->Autosampler Labware Glassware & Plastics Labware->Autosampler Personnel Personnel Personnel->Labware LC_System LC System (Tubing, Column) Autosampler->LC_System LC_System->LC_System MS_Detector MS Detector LC_System->MS_Detector Source_Solvent Solvent Impurities Source_Solvent->Reagents Source_Plastic Plasticizer Leaching Source_Plastic->Labware Source_Plastic->Autosampler Source_Plastic->LC_System e.g., PEEK tubing Source_Degradation Standard Degradation Source_Degradation->Standard Source_Hygiene Improper Hygiene Source_Hygiene->Personnel Source_Air Airborne Particles Source_Air->Labware Source_Carryover Sample Carryover

Caption: Potential contamination points in a 4-OH-CIPC analytical workflow.

Proactive Contamination Prevention: A Self-Validating System

The most effective strategy is a proactive one, built on a foundation of rigorous lab practices[10].

Q3: What are the essential "best practices" to prevent contamination in my 4-OH-CIPC experiments?

A3: Implementing a Contamination Control Strategy

A robust strategy is multi-faceted, encompassing everything from the chemicals you use to how you handle your data.

  • Material Selection is Critical:

    • Glassware over Plastic: Whenever possible, use borosilicate glassware for sample and standard preparation and storage. If plastic is unavoidable, use high-quality polypropylene and test for leachates.

    • High-Purity Reagents: Use HPLC-grade or higher solvents and analytical grade reagents. Document the lot numbers of all chemicals used for each experiment to aid in troubleshooting.

    • Certified Reference Materials (CRMs): Source your 4-Hydroxychlorpropham standard from a reputable supplier that provides a certificate of analysis detailing its purity and potential impurities[11].

  • Establish Rigorous Cleaning Protocols:

    • Do not rely on a simple rinse. Implement a multi-step cleaning process for all reusable glassware. (See Experimental Protocol 2).

    • Dedicate specific glassware to certain tasks (e.g., one set for standard preparation, another for sample extractions) to minimize cross-contamination.

  • Systematic Verification:

    • Incorporate Blanks: Make solvent blanks and method blanks a mandatory part of every analytical run. They are your early warning system for contamination.

    • System Suitability Tests: Begin each batch with an injection of a known standard to verify instrument performance (e.g., peak shape, retention time, and response). This ensures the system itself is not a source of variability.

  • Proper Sample Handling and Storage:

    • Adhere to strict protocols for sample handling to prevent mix-ups and cross-contamination[12].

    • Store stock solutions and standards in amber glass vials at recommended temperatures (typically -20°C or lower) to prevent degradation.

Troubleshooting Decision Tree

When faced with a suspect result, this logical flow can help you diagnose the issue efficiently.

Troubleshooting_Tree Start Unexpected Peak or Inconsistent Result Detected Q1 Is the peak present in a pure solvent blank? Start->Q1 A1_Yes Solvent is Contaminated. Action: Use new, high-purity solvent bottle. Q1->A1_Yes Yes A1_No Solvent is clean. Q1->A1_No No Q2 Is the peak present in a method blank? A1_No->Q2 A2_Yes Contamination from Reagents, Labware, or Procedure. Action: Test individual reagents; re-clean labware; review handling steps. Q2->A2_Yes Yes A2_No Process is clean. Contamination is likely from the sample matrix or carryover. Q2->A2_No No Q3 Does the peak appear after injecting a high-concentration sample? A2_No->Q3 A3_Yes Instrument Carryover is Likely. Action: Implement stronger needle wash; inject multiple blanks. Q3->A3_Yes Yes A3_No Contamination is specific to the sample. Action: Investigate sample origin and matrix effects. Q3->A3_No No

Caption: A decision tree for troubleshooting contamination in analytical results.

Experimental Protocols
Protocol 1: Running a System Blank Analysis

Objective: To verify that the analytical system, from the solvent to the detector, is free from contamination.

Methodology:

  • Prepare the Blank: Dispense your mobile phase or dissolution solvent (e.g., HPLC-grade acetonitrile) into a new, clean autosampler vial. Use a glass or polypropylene vial.

  • Seal the Vial: Use a new cap and septum. Do not reuse caps.

  • Place in Autosampler: Place the vial in the first position of your analytical sequence.

  • Acquire Data: Run the blank using the exact same analytical method (gradient, run time, detector settings) as your samples.

  • Analyze the Chromatogram: The resulting chromatogram should be a flat baseline. Any significant peaks indicate contamination in your solvent, vial, or carryover within the instrument itself.

Protocol 2: Glassware Cleaning for Trace Analysis

Objective: To ensure all glassware is free from organic and inorganic residues that could interfere with 4-OH-CIPC analysis.

Methodology:

  • Initial Rinse (Manual): Immediately after use, rinse glassware three times with tap water to remove gross contamination.

  • Detergent Wash: Wash thoroughly with a laboratory-grade, phosphate-free detergent. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse at least five times with tap water to remove all detergent.

  • Deionized Water Rinse: Rinse three to five times with deionized (DI) water.

  • Solvent Rinse (Final Step): Rinse with a high-purity solvent appropriate for your analysis (e.g., HPLC-grade acetone or methanol). This step is crucial for removing any remaining organic residues.

  • Drying: Dry in an oven at a temperature sufficient to evaporate the rinse solvent but below the temperature that could cause degradation of any stubborn residues (e.g., 105-120°C).

  • Storage: Once cool, cover the openings of the glassware with solvent-rinsed aluminum foil or store in a clean, enclosed cabinet to prevent contamination from airborne dust and particles[8].

By integrating these diagnostic tools, preventative strategies, and rigorous protocols into your daily laboratory work, you can significantly enhance the reliability and integrity of your 4-Hydroxychlorpropham research.

References
  • Chlorpropham | C10H12ClNO2 | CID 2728 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • chlorpropham Chemical name: IUPAC: isopropyl 3-chlorocarbanilate CA: 1-methylethyl. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 28, 2026, from [Link]

  • A Comprehensive Guide to Pesticide Residue Analysis. (n.d.). SCION Instruments. Retrieved January 28, 2026, from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Lab Contamination Control Strategy: Everything To Know. (2026, January 28). Ibis Scientific, LLC. Retrieved January 28, 2026, from [Link]

  • 4-Hydroxychlorpropham | C10H12ClNO3 | CID 92262 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Chemical Contaminants & Pesticides. (2025, June 13). U.S. Food & Drug Administration. Retrieved January 28, 2026, from [Link]

  • Laboratory Contamination: Identifying and Mitigating Sources. (2023, June 22). Kewaunee Scientific Corporation. Retrieved January 28, 2026, from [Link]

  • Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018, August 23). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Quantitative analysis of drugs in hair by UHPLC high resolution mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Chemical Residue Testing: Pesticides, Heavy Metals, and Contaminants. (2025, September 3). Lab Manager. Retrieved January 28, 2026, from [Link]

  • Contamination Control Guidelines. (2020, April 17). OnePointe Solutions. Retrieved January 28, 2026, from [Link]

  • Contaminant Analysis: How to Interpret Residue. (n.d.). Jordi Labs. Retrieved January 28, 2026, from [Link]

  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. (2023, August 14). MDPI. Retrieved January 28, 2026, from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • CHLORPROPHAM. (n.d.). INCHEM. Retrieved January 28, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). In Toxicological Profile for Methoxychlor. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Preventing Contamination in Your Lab. (2024, April 4). Lab Manager. Retrieved January 28, 2026, from [Link]

  • Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Chlorpropham (Ref: ENT 18060). (n.d.). Agriculture and Environment Research Unit, University of Hertfordshire. Retrieved January 28, 2026, from [Link]

  • Residue Analysis of Pesticides, Herbicides, and Fungicides in Various Water Sources Using Gas Chromatography-Mass. (n.d.). Polish Journal of Environmental Studies. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Validating 4-Hydroxychlorpropham Quantification Methods

Prepared by the Senior Application Scientist Team This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 4-Hydroxychlorpropham. Designed for researchers, analytic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 4-Hydroxychlorpropham. Designed for researchers, analytical scientists, and quality control professionals, this document is structured in a question-and-answer format to directly address common challenges and ensure robust, reliable, and compliant analytical procedures. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Foundational Concepts: Understanding Method Validation

Q1: What is analytical method validation, and why is it essential for quantifying 4-Hydroxychlorpropham?

A1: Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[1][2][3] For 4-Hydroxychlorpropham, a metabolite of the herbicide Chlorpropham, this is critical for several reasons:

  • Data Integrity: It ensures that the quantitative data you generate is accurate, reliable, and reproducible.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require validated methods for any data submitted in support of new product marketing or clinical trial applications.[1][4]

  • Scientific Rigor: Validation provides objective evidence that the method is scientifically sound and fit for purpose, whether for pharmacokinetic studies, environmental monitoring, or quality control testing.

The core principle is to build a self-validating system where the procedure's performance characteristics are well-understood and controlled. This process is not a one-time event but part of the method's lifecycle, from development through routine use.[5]

Q2: What are the core performance characteristics that need to be validated according to regulatory guidelines?

A2: The ICH Q2(R1) guideline is the globally recognized standard for validating analytical procedures.[3][6][7] It outlines several key characteristics that must be evaluated. The specific tests required depend on the intended purpose of the assay (e.g., a quantitative impurity test vs. an assay of a major component).

For a quantitative method for 4-Hydroxychlorpropham, the following are typically mandatory:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).

    • Reproducibility: Precision between laboratories (collaborative studies, not always required).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Workflow & Experimental Design

The overall process of validating a quantification method for 4-Hydroxychlorpropham follows a logical sequence from initial development to final reporting.

Validation_Workflow Figure 1: General Workflow for Analytical Method Validation cluster_dev Phase 1: Development & Preparation cluster_val Phase 2: Core Validation Experiments cluster_rep Phase 3: Reporting & Implementation Dev Method Development (e.g., HPLC-UV, LC-MS/MS) Prepare Prepare Validation Protocol (Define parameters & acceptance criteria) Dev->Prepare Standards Prepare Certified Reference Standard & QC Samples Prepare->Standards Specificity Specificity & Selectivity Standards->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report (Summarize all results) Robustness->Report SOP Finalize Standard Operating Procedure (SOP) Report->SOP Implement Implement for Routine Use SOP->Implement

Caption: General Workflow for Analytical Method Validation

Core Validation Protocols & Troubleshooting

Specificity
Q3: How do I demonstrate that my method is specific for 4-Hydroxychlorpropham, especially in a complex matrix like plasma or a plant extract?

A3: Specificity ensures that the signal you measure comes only from your analyte of interest. In chromatography, this means your analyte peak is well-resolved from other peaks.

Step-by-Step Protocol:

  • Analyze Blanks: Inject a blank matrix sample (e.g., plasma from an untreated subject, an extract from a control plant). There should be no significant interfering peaks at the retention time of 4-Hydroxychlorpropham.

  • Analyze Spiked Sample: Analyze a blank matrix sample that has been spiked with 4-Hydroxychlorpropham and any known related substances (e.g., the parent compound Chlorpropham, other potential metabolites).

  • Demonstrate Resolution: The peak for 4-Hydroxychlorpropham must be adequately resolved from all other components. In HPLC, a resolution factor (Rs) of >2 between the analyte and the closest eluting peak is generally considered acceptable.

  • Peak Purity (for HPLC-PDA): If using a photodiode array (PDA) detector, perform a peak purity analysis. This compares spectra across the peak to confirm its homogeneity.

Troubleshooting Guide:

  • Issue: An interfering peak is co-eluting with my analyte.

    • Solution 1 (Method Optimization): Adjust the mobile phase composition (e.g., change the organic solvent ratio, modify the pH) or the gradient slope to improve separation.[9]

    • Solution 2 (Column Change): Switch to a column with a different stationary phase chemistry that offers alternative selectivity.

    • Solution 3 (Sample Cleanup): Implement a more rigorous sample preparation technique, like solid-phase extraction (SPE), to remove interfering matrix components before injection.[10]

Linearity, Range, and Sensitivity (LOD/LOQ)
Q4: What is the correct procedure for establishing the linearity of my assay, and how do I determine its working range and sensitivity?

A4: This set of experiments defines the concentration boundaries within which the method is accurate and precise.

Causality: Linearity confirms a predictable and proportional relationship between concentration and instrument response. The range defines where this relationship holds true, while LOD and LOQ define the lower limits of the method's capability. An assay with poor linearity will give inaccurate results, especially at the high and low ends of the curve.

Step-by-Step Protocol:

  • Prepare Calibration Standards: Prepare a stock solution of 4-Hydroxychlorpropham using a certified reference standard. From this stock, create a series of at least five calibration standards by serial dilution. The concentrations should bracket the expected concentration of your samples.

  • Analysis: Analyze each calibration standard in triplicate.

  • Construct the Calibration Curve: Plot the mean instrument response (e.g., peak area) against the known concentration.

  • Perform Linear Regression: Calculate the slope, y-intercept, and the coefficient of determination (R²).

  • Determine LOD & LOQ: The Limit of Detection and Limit of Quantitation can be determined in several ways, most commonly based on the standard deviation of the response and the slope of the calibration curve.[11]

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope) Alternatively, they can be determined by identifying the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[11]

Data Presentation & Acceptance Criteria:

ParameterAcceptance CriterionCommon Result
Coefficient of Determination (R²) ≥ 0.9950.9992
Calibration Curve Should be linear and pass through or near the origin.Y = 54321x + 123
Range Defined by the LOQ and the highest calibration standard.10 ng/mL - 1000 ng/mL
LOQ Precision RSD ≤ 20% is often acceptable at the lowest limit.[1]15.5%

Troubleshooting Guide:

  • Issue: Poor linearity (R² < 0.99).

    • Solution 1 (Check Standards): Ensure calibration standards were prepared correctly. Re-prepare if necessary.

    • Solution 2 (Detector Saturation): The concentration of the highest standard may be saturating the detector. Reduce its concentration or narrow the calibration range.

    • Solution 3 (Non-Linear Response): If the response is inherently non-linear, consider using a quadratic (second-order) regression fit, but this must be justified in the validation protocol.[12]

Accuracy & Precision
Q5: How do I design experiments to prove my method's accuracy and precision? What's the difference between them?

A5: Accuracy is about how close you are to the true value. Precision is about how repeatable your measurements are. A method can be precise but inaccurate (all results are tightly clustered but far from the true value). The goal is a method that is both accurate and precise.

Step-by-Step Protocol:

  • Prepare QC Samples: Using a separate stock solution from the one used for calibration standards, prepare quality control (QC) samples by spiking a blank matrix at a minimum of three concentration levels:

    • Low QC: Near the LOQ.

    • Mid QC: In the middle of the calibration range.

    • High QC: Near the upper end of the calibration range.

  • Accuracy (Recovery):

    • Analyze at least five replicates of each QC level.[1]

    • Calculate the concentration of each replicate using the calibration curve from the same run.

    • Express accuracy as the percentage recovery: (Mean Measured Concentration / Nominal Concentration) * 100.

  • Precision (Repeatability & Intermediate):

    • Repeatability (Intra-assay): Calculate the Relative Standard Deviation (RSD) of the measurements for each QC level within a single analytical run.

    • Intermediate Precision (Inter-assay): Repeat the analysis on at least two different days, with a different analyst or on different equipment if possible.[4] Calculate the overall RSD for the combined data from all runs.

Data Presentation & Acceptance Criteria:

ParameterQC LevelAcceptance CriterionExample Result
Accuracy (Recovery) Low, Mid, High80% - 120% (Typical)98.5% (Mid QC)
LOQ70% - 130% (May be wider)85.2%
Precision (RSD) Low, Mid, HighRSD ≤ 15%8.1% (Mid QC, Inter)
LOQRSD ≤ 20%17.3%

Troubleshooting Guide:

  • Issue: Poor accuracy (low recovery).

    • Solution 1 (Sample Preparation): The analyte may be degrading during sample processing or being lost during an extraction step. Investigate the stability of 4-Hydroxychlorpropham under your extraction conditions.[13][14]

    • Solution 2 (Matrix Effects): Especially in LC-MS/MS, components in the matrix can suppress the analyte's ionization, leading to a lower-than-expected signal.[15][16] Consider using a matrix-matched calibration curve or a stable isotope-labeled internal standard.

  • Issue: Poor precision (high RSD).

    • Solution 1 (Inconsistent Technique): This often points to human error, such as inconsistent pipetting or sample processing. Review the SOP and ensure consistent execution.

    • Solution 2 (Instrument Instability): An unstable HPLC system (e.g., fluctuating pump pressure, detector noise) can cause high variability. Perform system maintenance and run a system suitability test.[17][18]

Advanced Troubleshooting and FAQs

Q6: I'm using LC-MS/MS and suspect matrix effects are impacting my results. How can I diagnose and mitigate this?

A6: Matrix effects are a significant challenge in LC-MS/MS, where co-eluting matrix components can enhance or, more commonly, suppress the ionization of the target analyte, affecting accuracy and precision.[16][19]

Diagnosis:

  • Post-Column Infusion: Continuously infuse a standard solution of 4-Hydroxychlorpropham post-column while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.

  • Quantitative Comparison: Compare the peak area of a standard prepared in a clean solvent to the peak area of the same standard spiked into a prepared blank matrix extract.

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value < 100% indicates suppression; > 100% indicates enhancement. Values between 80% and 120% are often considered acceptable.[20]

Mitigation Strategies:

  • Improve Chromatographic Separation: Optimize the LC method to separate the analyte from the interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., 4-Hydroxychlorpropham-d4) is chemically identical to the analyte and will be affected by matrix effects in the same way, thus providing reliable correction.

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in the same blank matrix as your samples. This ensures that the standards and samples experience the same matrix effects.[20]

Q7: My HPLC chromatogram shows significant peak tailing for 4-Hydroxychlorpropham. What are the likely causes and solutions?

A7: Peak tailing is a common issue when analyzing polar, acidic, or basic compounds. For 4-Hydroxychlorpropham, which has a phenolic hydroxyl group, interactions with the stationary phase are a likely cause.

Troubleshooting_Peak_Tailing Figure 2: Decision Tree for Troubleshooting HPLC Peak Tailing Problem Problem: Peak Tailing Observed Cause1 Cause: Secondary Interactions (e.g., silanol activity) Problem->Cause1 Cause2 Cause: Column Contamination or Void Problem->Cause2 Cause3 Cause: Mismatched Solvents (Sample vs. Mobile Phase) Problem->Cause3 Solution1a Solution: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) to suppress silanol ionization Cause1->Solution1a Solution1b Solution: Use an End-Capped Column or a 'Base-Deactivated' phase Cause1->Solution1b Solution2a Solution: Flush Column with Strong Solvent (e.g., Isopropanol) Cause2->Solution2a Solution2b Solution: Reverse Flush Column (Disconnect from detector first!) Cause2->Solution2b Solution3 Solution: Dissolve Sample in Mobile Phase or a weaker solvent Cause3->Solution3 Solution2c Solution: Replace Column if performance does not improve Solution2b->Solution2c

Caption: Decision Tree for Troubleshooting HPLC Peak Tailing

Explanation: The phenolic hydroxyl group on 4-Hydroxychlorpropham can interact with residual, acidic silanol groups on the surface of silica-based C18 columns. This secondary interaction mechanism causes some molecules to be retained longer, resulting in a tailed peak.

  • Lowering Mobile Phase pH: Adding a small amount of acid (like formic or acetic acid) protonates the silanol groups (Si-OH), reducing their ability to interact with the analyte and dramatically improving peak shape.

  • Column Choice: Modern, high-purity, end-capped columns have fewer free silanol groups and are specifically designed to minimize these interactions.

References

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • Method Validation Guidelines. (2003). BioPharm International. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2014). National Institutes of Health (NIH). [Link]

  • Sop For Analytical Method Validqation and Verification. (n.d.). Scribd. [Link]

  • Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. (2023). MDPI. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. [Link]

  • 4-Hydroxychlorpropham PubChem CID 92262. (n.d.). National Institutes of Health (NIH). [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). Chromatography Online. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]

  • µQuEChERS Combined with UHPLC-PDA as a State-of-the-Art Analytical Approach for Quantification of Chlorpropham in Potato. (2022). ResearchGate. [Link]

  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. (2018). ResearchGate. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. [Link]

  • Sop for Analytical method validation. (n.d.). PharmaJia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Chlorpropham Chemical Name. (n.d.). Inchem. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. [Link]

  • Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping. (2022). National Institutes of Health (NIH). [Link]

  • HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. (2014). Oxford Academic. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2012). National Institutes of Health (NIH). [Link]

  • Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. (2022). ResearchGate. [Link]

  • Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. (2011). PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. [Link]

  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Chromtech. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food Using the Agilent 6470 Triple Quadrupole LC/MS System. (2020). Agilent Technologies. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]

  • 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. (2023). YouTube. [Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). National Institutes of Health (NIH). [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]

  • 4-Chlorophenol PubChem CID 4684. (n.d.). National Institutes of Health (NIH). [Link]

Sources

Optimization

Techniques to reduce signal suppression for 4-Hydroxychlorpropham in LC-MS/MS

A Senior Application Scientist's Guide to Overcoming Signal Suppression Welcome to the technical support center for the LC-MS/MS analysis of 4-Hydroxychlorpropham. As a polar metabolite of the herbicide Chlorpropham, 4-H...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Signal Suppression

Welcome to the technical support center for the LC-MS/MS analysis of 4-Hydroxychlorpropham. As a polar metabolite of the herbicide Chlorpropham, 4-Hydroxychlorpropham presents unique analytical challenges, particularly signal suppression when analyzed in complex matrices like food, soil, or biological fluids.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to diagnose, troubleshoot, and mitigate these matrix effects, ensuring data accuracy and reliability.

Quick-Reference FAQs

Here are answers to some of the most common issues encountered during the analysis of 4-Hydroxychlorpropham.

Q1: My 4-Hydroxychlorpropham signal is significantly lower in my sample matrix compared to the neat standard. What is the likely cause?

A: This is a classic symptom of ion suppression, a specific type of matrix effect. It occurs when co-eluting components from your sample matrix interfere with the ionization of 4-Hydroxychlorpropham in the mass spectrometer's ion source.[2][3] These matrix components compete with your analyte for charge or affect the physical processes of droplet formation and desolvation in the electrospray ionization (ESI) source, leading to a reduced analyte signal.[3][4]

Q2: How can I confirm that signal suppression is affecting my analysis?

A: The most direct way is to perform a post-extraction spike experiment . This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the same amount of analyte in a pure solvent. A significant decrease in the signal from the matrix-spiked sample confirms suppression. For a detailed procedure, see the protocol in the Troubleshooting Guides section below.

Q3: What is the single most effective way to compensate for signal suppression?

A: Using a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard for compensating for matrix effects.[5] A SIL-IS, such as 4-Hydroxychlorpropham-d4, is chemically identical to the analyte but has a different mass. It will co-elute and experience the same degree of ion suppression as the target analyte.[5] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by suppression is effectively normalized.[6][7]

Q4: My lab doesn't have a specific SIL-IS for 4-Hydroxychlorpropham. What are my other options?

A: While a SIL-IS is ideal, you can use a structural analogue as an internal standard, though it may not compensate for suppression as perfectly.[5] Alternatively, the most robust approach is to minimize the suppression itself. This can be achieved through more effective sample preparation, optimizing chromatographic separation, or simply diluting your sample extract.[8][9] See the detailed guides below for implementing these techniques.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

Before you can fix the problem, you must understand its extent. Ion suppression can vary significantly between different matrices (e.g., spinach vs. potato) and even between samples of the same matrix.[10]

Mechanism of Ion Suppression

Ion suppression is a phenomenon rooted in the electrospray ionization (ESI) process. Co-eluting matrix components can reduce the ionization efficiency of your target analyte through competition for limited charge at the droplet surface or by altering the droplet's physical properties (e.g., viscosity, surface tension), which hinders the formation of gas-phase ions.[2][4]

Caption: Mechanism of Ion Suppression in the ESI Source.

Experimental Protocol: Post-Extraction Spike Analysis

This protocol allows you to calculate the Matrix Effect (ME) quantitatively.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare your analyte standard (e.g., 4-Hydroxychlorpropham) in a clean solvent (e.g., methanol/water) at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Spike Sample): Extract a blank matrix sample (known to be free of the analyte) using your standard protocol. After the final extraction step, spike the resulting extract with the analyte to the same final concentration as Set A.

    • Set C (Pre-Spike Sample): Spike the blank matrix before extraction with the analyte at a concentration that will result in the same final concentration as Set A, assuming 100% recovery.

  • Analyze all three sets by LC-MS/MS under the same conditions.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Matrix Effect (ME) Value Interpretation
ME = 100% No matrix effect
ME < 100% Ion Suppression[11]
ME > 100% Ion Enhancement
Guide 2: Mitigating Matrix Effects via Sample Preparation

The most reliable way to address ion suppression is to remove the interfering matrix components before they enter the LC-MS/MS system.[12][13]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

For food and agricultural samples, the QuEChERS method is a highly effective starting point.[14] It involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[14]

Choosing the Right d-SPE Sorbent:

Since 4-Hydroxychlorpropham is a polar metabolite, careful selection of the d-SPE sorbent is critical to remove matrix interferences without removing the analyte.

d-SPE Sorbent Primary Target Matrix Components Notes for 4-Hydroxychlorpropham
PSA (Primary Secondary Amine) Sugars, fatty acids, organic acids, anthocyanins.Essential. Removes many polar interferences common in plant matrices.[15]
C18 Non-polar interferences (e.g., fats, lipids).Recommended. Especially for matrices with higher fat content.
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll), sterols.Use with caution. GCB can potentially adsorb planar molecules. Test recovery of 4-Hydroxychlorpropham carefully if used.
Experimental Protocol: Modified QuEChERS for Polar Pesticides

This protocol is a generalized version; optimization for your specific matrix is recommended.

  • Homogenization: Weigh 10 g of your homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard: Add your internal standard (ideally a SIL-IS).

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add the contents of a salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a d-SPE tube containing MgSO₄, PSA, and C18. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at >3000 rcf for 5 minutes.

  • Analysis: Take the supernatant, filter if necessary, and inject into the LC-MS/MS system.

Guide 3: Reducing Suppression via Chromatographic and Instrumental Methods

If sample preparation alone is insufficient, further mitigation can be achieved by optimizing your analytical method.

Chromatographic Separation

The core principle is to chromatographically separate 4-Hydroxychlorpropham from the co-eluting matrix components that cause suppression.[9] Signal suppression is often most severe for early-eluting compounds where many polar matrix components also elute.[16][17]

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

For a very polar analyte like 4-Hydroxychlorpropham, which may have poor retention on a traditional C18 reversed-phase column, HILIC is an excellent alternative.[18] HILIC uses a polar stationary phase and a high organic mobile phase, providing good retention for polar compounds and often eluting non-polar matrix interferences early, in the void volume.[19][20]

Strategy 2: Modifying Mobile Phase

Introduction of mobile phase additives like ammonium formate or formic acid can sometimes improve signal by promoting better ionization of the analyte.[16] The concentration of these buffers can also play a role in the extent of suppression.[17]

Instrumental Approaches

Strategy 1: Sample Dilution

A simple and often very effective strategy is to dilute the final sample extract.[8] This reduces the concentration of all components, including the matrix interferences. While this also dilutes the analyte, modern high-sensitivity mass spectrometers can often compensate for this loss, resulting in a net improvement in data quality due to the significant reduction in suppression.[21] A 10-fold to 100-fold dilution can often eliminate most matrix effects.[21]

Strategy 2: Smaller Injection Volume

Similar to dilution, injecting a smaller volume (e.g., 1-2 µL instead of 5-10 µL) reduces the total amount of matrix introduced into the ion source, which can lessen the suppression effect.[8]

Caption: Troubleshooting Workflow for Signal Suppression.

References
  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. PubMed. [Link]

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. National Institutes of Health (NIH). [Link]

  • Oh, What a Mess! Dealing with Unwanted Matrix Effects. Agilent. [Link]

  • Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. Taylor & Francis Online. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Modern Sample Preparation Methods for Food and Environmental Laboratories. LCGC International. [Link]

  • About the method. QuEChERS.com. [Link]

  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. ResearchGate. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. National Institutes of Health (NIH). [Link]

  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. [Link]

  • GC/MS/MS Pesticide Residue Analysis. Agilent. [Link]

  • Improving LC–MS/MS Analyses in Complex Food Matrices, - Part II — Mass Spectrometry. Chromatography Today. [Link]

  • Quick Method for the Analysis of Residues of Highly Polar Pesticides in Foods of Plant Origin Involving Simultaneous Extraction with. EU Reference Laboratories for Residues of Pesticides. [Link]

  • Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. [Link]

  • A Robust and Sensitive Method for the Direct Analysis of Polar Pesticides in Food and Environmental Samples Without Derivatization. SCIEX. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing S.L. [Link]

  • LC Method Development Considerations for Food Contaminants Analysis. Food Safety Magazine. [Link]

  • Monitoring hexythiazox residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency. Arabian Journal of Chemistry. [Link]

  • Analytical procedure of the optimized QuEChERS and quick polar pesticides (QuPPe) method. ResearchGate. [Link]

  • Accounting for the matrix effect. Reddit. [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 4a of 5. YouTube. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • QuEChERS Sample Prep Part 1 - Pesticide Analysis. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Determination of 4-Hydroxychlorpropham

Introduction: The Analytical Imperative for 4-Hydroxychlorpropham 4-Hydroxychlorpropham (4-OH-CIPC) is a principal metabolite of chlorpropham (CIPC), a widely utilized herbicide and potato sprout suppressant.[1] The pres...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Hydroxychlorpropham

4-Hydroxychlorpropham (4-OH-CIPC) is a principal metabolite of chlorpropham (CIPC), a widely utilized herbicide and potato sprout suppressant.[1] The presence and concentration of 4-OH-CIPC in various matrices, including agricultural products and biological samples, are of significant interest to researchers, toxicologists, and regulatory bodies. Accurate and precise measurement of this metabolite is crucial for understanding the metabolic fate of chlorpropham, assessing potential toxicological risks, and ensuring food safety. This guide provides a comprehensive comparison of the predominant analytical techniques employed for the quantification of 4-Hydroxychlorpropham, offering insights into their underlying principles, practical implementation, and comparative performance.

This document is intended for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the scientific rationale behind the methodological choices. Every protocol described herein is designed as a self-validating system, grounded in established analytical principles.

Core Analytical Strategies: A Comparative Overview

The selection of an appropriate analytical technique for 4-Hydroxychlorpropham determination hinges on several factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. The most prevalent and validated methods fall into two main categories: chromatographic techniques and immunoassays. This guide will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and will also discuss the potential application of Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique in many analytical laboratories, valued for its robustness and versatility. For the analysis of 4-Hydroxychlorpropham, reversed-phase HPLC coupled with ultraviolet (UV) detection is a common approach.

Principle of HPLC-UV

In reversed-phase HPLC, the analyte is separated based on its partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. 4-Hydroxychlorpropham, being a moderately polar compound, is retained on the column and then eluted by a mobile phase of appropriate polarity. The concentration of the analyte is quantified by measuring its absorbance of UV light at a specific wavelength.[2]

Experimental Protocol: HPLC-UV for 4-Hydroxychlorpropham

1. Sample Preparation (e.g., Potato Matrix):

  • Homogenization: Weigh a representative portion (e.g., 10 g) of the sample.[3]

  • Extraction: Add an extraction solvent such as acetonitrile or methanol, and homogenize thoroughly.[1]

  • Centrifugation: Centrifuge the homogenate to separate the solid matrix from the liquid extract.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through a C18 SPE cartridge to remove interfering matrix components.[4] Elute the analyte with a suitable solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[2]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a modifier like formic acid to improve peak shape.[2][5]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C, to ensure reproducible retention times.[2]

  • Detection: UV detection at the wavelength of maximum absorbance for 4-Hydroxychlorpropham.

  • Injection Volume: A fixed volume, e.g., 20 µL.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of 4-Hydroxychlorpropham of known concentrations.[6]

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and determine the concentration of 4-Hydroxychlorpropham by interpolating its peak area on the calibration curve.[2]

Causality in Experimental Choices:

The choice of a C18 column is based on the hydrophobic nature of 4-Hydroxychlorpropham, allowing for effective separation from more polar matrix components. The addition of formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks. The SPE cleanup step is critical for removing lipids and other interferences from complex matrices like potatoes, thereby enhancing the longevity of the analytical column and improving the accuracy of quantification.[4]

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_calibration Calibration Homogenization Homogenization Extraction Extraction Homogenization->Extraction Extract Centrifugation Centrifugation Extraction->Centrifugation Extract SPE_Cleanup SPE_Cleanup Centrifugation->SPE_Cleanup Extract Evaporation Evaporation SPE_Cleanup->Evaporation Cleaned Extract Reconstitution Reconstitution Evaporation->Reconstitution Concentrated Analyte HPLC_Injection HPLC_Injection Reconstitution->HPLC_Injection Sample for Analysis C18_Separation C18_Separation HPLC_Injection->C18_Separation Separation UV_Detection UV_Detection C18_Separation->UV_Detection Detection Data_Analysis Data_Analysis UV_Detection->Data_Analysis Chromatogram Quantification Quantification Data_Analysis->Quantification Peak Area Standards Standards HPLC_Injection_Std HPLC_Injection_Std Standards->HPLC_Injection_Std Known Concentrations C18_Separation_Std C18_Separation_Std HPLC_Injection_Std->C18_Separation_Std Separation UV_Detection_Std UV_Detection_Std C18_Separation_Std->UV_Detection_Std Detection Calibration_Curve Calibration_Curve UV_Detection_Std->Calibration_Curve Peak Areas vs. Conc. Calibration_Curve->Quantification

Caption: Workflow for 4-Hydroxychlorpropham analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.

Principle of GC-MS

In GC, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For a compound like 4-Hydroxychlorpropham, which is not inherently volatile, a derivatization step is often necessary to increase its volatility and thermal stability.[7] The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.[8]

Experimental Protocol: GC-MS for 4-Hydroxychlorpropham

1. Sample Preparation and Derivatization:

  • Follow the same extraction and cleanup steps as for HPLC.

  • Derivatization: After evaporation of the solvent, add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried residue. This step converts the polar hydroxyl group into a more volatile silyl ether. Heat the mixture to ensure complete reaction.

2. GC-MS System and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[9]

  • Column: A capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is used to ensure the separation of compounds with different boiling points.

  • Injector: Splitless injection is often used for trace analysis.

  • Ionization: Electron ionization (EI) is commonly employed.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer.

  • Detection: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized 4-Hydroxychlorpropham.

3. Calibration and Quantification:

  • Prepare derivatized standards of 4-Hydroxychlorpropham.

  • Construct a calibration curve based on the peak areas of the selected ions.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Causality in Experimental Choices:

Derivatization is a critical step in the GC-MS analysis of 4-Hydroxychlorpropham. The silylation of the hydroxyl group masks its polarity, reducing interactions with the stationary phase and improving peak shape and thermal stability, thus preventing degradation in the hot injector and column. The use of SIM mode in the mass spectrometer significantly enhances the signal-to-noise ratio, allowing for the detection of very low concentrations of the analyte by filtering out background noise from the matrix.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_calibration Calibration Extraction Extraction Cleanup Cleanup Extraction->Cleanup Extract Evaporation Evaporation Cleanup->Evaporation Extract Derivatization Derivatization Evaporation->Derivatization Dried Residue GC_Injection GC_Injection Derivatization->GC_Injection Volatile Analyte GC_Separation GC_Separation GC_Injection->GC_Separation Separation MS_Ionization MS_Ionization GC_Separation->MS_Ionization Ionization Mass_Analysis Mass_Analysis MS_Ionization->Mass_Analysis Mass/Charge Separation SIM_Detection SIM_Detection Mass_Analysis->SIM_Detection Selected Ions Data_Analysis Data_Analysis SIM_Detection->Data_Analysis Chromatogram Quantification Quantification Data_Analysis->Quantification Peak Area Standards Standards Derivatization_Std Derivatization_Std Standards->Derivatization_Std Known Concentrations GC_Injection_Std GC_Injection_Std Derivatization_Std->GC_Injection_Std GC_Separation_Std GC_Separation_Std GC_Injection_Std->GC_Separation_Std MS_Ionization_Std MS_Ionization_Std GC_Separation_Std->MS_Ionization_Std Mass_Analysis_Std Mass_Analysis_Std MS_Ionization_Std->Mass_Analysis_Std SIM_Detection_Std SIM_Detection_Std Mass_Analysis_Std->SIM_Detection_Std Calibration_Curve Calibration_Curve SIM_Detection_Std->Calibration_Curve Peak Areas vs. Conc. Calibration_Curve->Quantification

Caption: Workflow for 4-Hydroxychlorpropham analysis by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of trace-level contaminants in complex matrices due to its exceptional sensitivity and selectivity.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to 4-Hydroxychlorpropham is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of certainty in both identification and quantification.[10]

Experimental Protocol: LC-MS/MS for 4-Hydroxychlorpropham

1. Sample Preparation:

  • Sample preparation for LC-MS/MS is often simpler than for GC-MS, as derivatization is not required. A "dilute-and-shoot" approach may be feasible for cleaner matrices, although for complex samples like potatoes, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is highly recommended.[4][11]

  • QuEChERS Extraction: Homogenize the sample with water, add acetonitrile and a salt mixture (e.g., MgSO₄, NaCl). Shake and centrifuge. The top acetonitrile layer is then subjected to dispersive solid-phase extraction (d-SPE) with a sorbent (e.g., PSA) to remove interferences.[12]

2. LC-MS/MS System and Conditions:

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[13]

  • Column: A reversed-phase C18 column, often with a smaller particle size for faster analysis.

  • Mobile Phase: A gradient of acetonitrile or methanol and water with additives like formic acid or ammonium formate to enhance ionization.[13]

  • Ionization: ESI in either positive or negative ion mode, depending on which provides a better signal for 4-Hydroxychlorpropham.

  • Detection: MRM mode, monitoring at least two precursor-to-product ion transitions for confident identification and quantification.

3. Calibration and Quantification:

  • Prepare a calibration curve using matrix-matched standards to compensate for matrix effects.[1]

  • Quantify the analyte based on the area of the most abundant MRM transition.

Causality in Experimental Choices:

The QuEChERS method is favored for LC-MS/MS analysis due to its speed, efficiency, and minimal solvent usage.[4][11] Matrix-matched calibration is crucial in LC-MS/MS to mitigate the effects of ion suppression or enhancement caused by co-eluting matrix components, which can significantly impact the accuracy of quantification. The use of two MRM transitions provides a high level of confidence in the identification of the analyte, as the ratio of the two transitions should be constant across standards and samples.

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_calibration Calibration (Matrix-Matched) Homogenization Homogenization Extraction_Salts Extraction_Salts Homogenization->Extraction_Salts Sample + Water + ACN Centrifugation Centrifugation Extraction_Salts->Centrifugation Partitioning dSPE_Cleanup dSPE_Cleanup Centrifugation->dSPE_Cleanup Supernatant LC_Injection LC_Injection dSPE_Cleanup->LC_Injection Cleaned Extract LC_Separation LC_Separation LC_Injection->LC_Separation Separation ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization Ionization Q1_Selection Q1_Selection ESI_Ionization->Q1_Selection Precursor Ion Q2_Fragmentation Q2_Fragmentation Q1_Selection->Q2_Fragmentation Fragmentation Q3_Detection Q3_Detection Q2_Fragmentation->Q3_Detection Product Ions (MRM) Data_Analysis Data_Analysis Q3_Detection->Data_Analysis Chromatogram Quantification Quantification Data_Analysis->Quantification Peak Area Matrix_Spiked_Standards Matrix_Spiked_Standards LC_Injection_Std LC_Injection_Std Matrix_Spiked_Standards->LC_Injection_Std Known Concentrations LC_Separation_Std LC_Separation_Std LC_Injection_Std->LC_Separation_Std ESI_Ionization_Std ESI_Ionization_Std LC_Separation_Std->ESI_Ionization_Std Q1_Selection_Std Q1_Selection_Std ESI_Ionization_Std->Q1_Selection_Std Q2_Fragmentation_Std Q2_Fragmentation_Std Q1_Selection_Std->Q2_Fragmentation_Std Q3_Detection_Std Q3_Detection_Std Q2_Fragmentation_Std->Q3_Detection_Std Calibration_Curve Calibration_Curve Q3_Detection_Std->Calibration_Curve Peak Areas vs. Conc. Calibration_Curve->Quantification

Caption: Workflow for 4-Hydroxychlorpropham analysis by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the rapid screening of a large number of samples.

Principle of ELISA

ELISA utilizes the specific binding of an antibody to its target antigen. In a competitive ELISA format, a known amount of enzyme-labeled 4-Hydroxychlorpropham competes with the 4-Hydroxychlorpropham in the sample for binding to a limited number of antibody-coated wells. The amount of enzyme that binds to the well is inversely proportional to the concentration of 4-Hydroxychlorpropham in the sample. The addition of a substrate that produces a colored product allows for the colorimetric quantification of the analyte.[14]

Experimental Protocol: ELISA for 4-Hydroxychlorpropham

1. Sample Preparation:

  • Sample preparation for ELISA is typically simpler than for chromatographic methods and may only involve extraction and dilution.

2. ELISA Procedure:

  • Add standards and prepared samples to the antibody-coated microplate wells.

  • Add enzyme-conjugated 4-Hydroxychlorpropham to each well and incubate.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution and incubate to allow for color development.

  • Stop the reaction and measure the absorbance using a microplate reader.

3. Calibration and Quantification:

  • A standard curve is generated by plotting the absorbance against the concentration of the standards.

  • The concentration of 4-Hydroxychlorpropham in the samples is determined from the standard curve.

Causality in Experimental Choices:

The specificity of the antibody is the most critical factor for a reliable ELISA. Cross-reactivity with other structurally similar compounds, including the parent compound chlorpropham, must be thoroughly evaluated. While commercial ELISA kits for some pesticide metabolites are available, a specific kit for 4-Hydroxychlorpropham may not be readily available and could require custom antibody development.[15][16]

Comparative Performance of Analytical Techniques

FeatureHPLC-UVGC-MSLC-MS/MSELISA
Principle Liquid Chromatography, UV AbsorbanceGas Chromatography, Mass SpectrometryLiquid Chromatography, Tandem Mass SpectrometryImmunoassay
Sample Prep Extraction, Cleanup (SPE)Extraction, Cleanup, DerivatizationExtraction, Cleanup (QuEChERS)Extraction, Dilution
Sensitivity ModerateHighVery HighHigh
Selectivity ModerateHighVery HighModerate to High
Throughput ModerateModerateHighVery High
Cost LowModerateHighLow (per sample)
Confirmation Retention TimeRetention Time, Mass SpectrumRetention Time, MRM TransitionsLimited
LOD/LOQ (Typical) ng/mL rangepg/mL to ng/mL rangepg/mL rangeng/mL range
Matrix Effects ModerateLow to ModerateHigh (requires mitigation)Moderate

Conclusion: Selecting the Optimal Technique

The choice of the most suitable analytical technique for the measurement of 4-Hydroxychlorpropham is a strategic decision that must align with the specific objectives of the study.

  • LC-MS/MS stands out as the superior technique for regulatory and research applications that demand the highest levels of sensitivity, selectivity, and confirmatory power. Its ability to handle complex matrices with simplified sample preparation makes it the method of choice for trace residue analysis.

  • GC-MS remains a robust and reliable technique, particularly in laboratories where it is already well-established. While the requirement for derivatization adds an extra step to the workflow, its high sensitivity and selectivity make it a viable alternative to LC-MS/MS.

  • HPLC-UV is a cost-effective and accessible option for routine analysis where the expected concentrations of 4-Hydroxychlorpropham are relatively high and the sample matrices are not overly complex. However, its lower sensitivity and selectivity may not be sufficient for trace-level quantification.

  • ELISA offers a rapid and high-throughput screening tool, ideal for preliminary assessments of a large number of samples. However, its results should be considered presumptive and may require confirmation by a chromatographic technique, especially in cases of positive findings.

Ultimately, a thorough validation of the chosen method in the specific matrix of interest is paramount to ensure the generation of accurate, reliable, and defensible data.[17][18] This guide provides the foundational knowledge and practical protocols to empower researchers and scientists in making informed decisions for the analytical determination of 4-Hydroxychlorpropham.

References

  • chlorpropham Chemical name: IUPAC: isopropyl 3-chlorocarbanilate CA: 1-methylethyl. (n.d.).
  • 4-Hydroxychlorpropham | C10H12ClNO3 | CID 92262 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Sample Preparation for Food Analysis, General. (n.d.). ResearchGate. Retrieved from [Link]

  • Residue Analytical Methods: Chlorpropham; CIPC. (n.d.). NUCLEUS information resources. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • Independent Laboratory Validation Chlorpropham in Soil MRID 49457204. (n.d.). EPA. Retrieved from [Link]

  • GC-MS identification of 4-hydroxypropofol-1-glucuronide with in silico... (n.d.). ResearchGate. Retrieved from [Link]

  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (n.d.). Retrieved from [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). PubMed Central. Retrieved from [Link]

  • SAMPLE PREPARATION TECHNIQUES FOR FOOD ANALYSIS. (n.d.). Retrieved from [Link]

  • Advanced QuEChERS Method Using Core-Shell Magnetic Molecularly Imprinted Polymers (Fe3O4@MIP) for the Determination of Pesticides in Chlorophyll-Rich Samples. (n.d.). PubMed Central. Retrieved from [Link]

  • A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. (2006). PubMed. Retrieved from [Link]

  • Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells. (n.d.). PubMed Central. Retrieved from [Link]

  • Rapid determination of aniline metabolites of chlorpropham in potatoes by micellar electrokinetic chromatography using... (n.d.). OUCI. Retrieved from [Link]

  • Quantitative analysis of drugs in hair by UHPLC high resolution mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. (n.d.). PubMed. Retrieved from [Link]

  • Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA. (n.d.). PubMed. Retrieved from [Link]

  • Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. (n.d.). Retrieved from [Link]

  • Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. (2022). MDPI. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • (PDF) Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds†‡. (n.d.). ResearchGate. Retrieved from [Link]

  • Methodology development for routine estimation of chlorpropham in commercial potato stores. (n.d.). Retrieved from [Link]

  • Validation of Chemical Methods for Residue Analysis. (n.d.). Wageningen University & Research. Retrieved from [Link]

  • LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study. (2022). PubMed Central. Retrieved from [Link]

  • How To Process Your Food Sample for Analysis. (2021). YouTube. Retrieved from [Link]

  • GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana | Biodiversitas Journal of Biological Diversity. (2024). SMUJO. Retrieved from [Link]

  • Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). (n.d.). Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Analytical Reference Materials. (n.d.). ZeptoMetrix. Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved from [Link]

  • Critical Parameters during HPLC Method Development. (2025). YouTube. Retrieved from [Link]

  • 4-Hydroxynonenal (4-HNE) Competitive ELISA kit. (n.d.). RayBiotech. Retrieved from [Link]

  • Solvents and Caveats for LC-MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • (PDF) Analytical Techniques Used in Metabolomics: A Review. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative

Validating 4-Hydroxychlorpropham as a Superior Biomarker for Chlorpropham Exposure: A Comparative Guide

For researchers and toxicologists tasked with assessing human exposure to the herbicide chlorpropham, the selection of a sensitive and specific biomarker is paramount. This guide provides an in-depth technical comparison...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and toxicologists tasked with assessing human exposure to the herbicide chlorpropham, the selection of a sensitive and specific biomarker is paramount. This guide provides an in-depth technical comparison, substantiating the validation of 4-Hydroxychlorpropham as the biomarker of choice for chlorpropham exposure over other potential metabolites. We will delve into the metabolic rationale, present a detailed analytical workflow with performance data, and compare methodologies to equip you with the knowledge to implement robust and reliable biomonitoring studies.

The Metabolic Journey of Chlorpropham: A Tale of Two Biomarkers

Upon absorption, chlorpropham undergoes extensive metabolism in the body. The primary metabolic pathways involve hydroxylation of the phenyl ring and hydrolysis of the carbamate linkage. This leads to the formation of two key metabolites: 4-Hydroxychlorpropham and 3-chloroaniline.

The major metabolic pathway for chlorpropham is the hydroxylation of the aromatic ring, primarily at the para-position, to form 4-Hydroxychlorpropham. This metabolite is then rapidly conjugated with sulfate or glucuronic acid to form water-soluble compounds, such as 4-hydroxychlorpropham-O-sulfonic acid (4-HSA), which are efficiently excreted in the urine. A minor pathway involves the hydrolysis of the ester bond, yielding 3-chloroaniline.

Chlorpropham_Metabolism Chlorpropham Chlorpropham Hydroxylation Phase I: Hydroxylation (Cytochrome P450) Chlorpropham->Hydroxylation Major Pathway Hydrolysis Phase I: Hydrolysis (Esterases) Chlorpropham->Hydrolysis Minor Pathway 4-Hydroxychlorpropham 4-Hydroxychlorpropham Hydroxylation->4-Hydroxychlorpropham 3-Chloroaniline 3-Chloroaniline Hydrolysis->3-Chloroaniline Conjugation Phase II: Conjugation (Sulfation/Glucuronidation) 4-Hydroxychlorpropham->Conjugation 4-HSA_Glucuronide 4-Hydroxychlorpropham Conjugates (e.g., 4-HSA) Conjugation->4-HSA_Glucuronide Urinary_Excretion_Major Urinary Excretion (Major Pathway) 4-HSA_Glucuronide->Urinary_Excretion_Major Urinary_Excretion_Minor Urinary Excretion (Minor Pathway) 3-Chloroaniline->Urinary_Excretion_Minor

Caption: Metabolic pathway of chlorpropham.

The prevalence of the hydroxylation pathway makes 4-Hydroxychlorpropham and its conjugates the most abundant metabolites in urine, positioning them as more sensitive indicators of exposure compared to 3-chloroaniline.

A Head-to-Head Comparison: 4-Hydroxychlorpropham vs. 3-Chloroaniline

While both 4-Hydroxychlorpropham and 3-chloroaniline are products of chlorpropham metabolism, their utility as biomarkers differs significantly. The choice of a primary biomarker should be based on its specificity, sensitivity, and the correlation of its concentration with the extent of exposure.

Feature4-Hydroxychlorpropham (and its conjugates)3-Chloroaniline
Metabolic Abundance Major metabolite, indicating a higher urinary concentration post-exposure.Minor metabolite, leading to lower urinary concentrations.
Specificity Highly specific to chlorpropham exposure.Can also be a metabolite of other industrial chemicals and pesticides, potentially leading to false positives.
Sensitivity Higher concentrations allow for a lower limit of detection, enabling the identification of low-level exposures.Lower concentrations may fall below the limit of detection in cases of minimal exposure.
Excretion Kinetics Rapidly formed and excreted, providing a timely indication of recent exposure.Excretion kinetics in humans are less characterized in direct comparison to 4-Hydroxychlorpropham.

Unfortunately, a review of the current scientific literature reveals a lack of direct, head-to-head comparative studies in human populations with documented exposure levels. However, the metabolic data strongly suggests that 4-Hydroxychlorpropham is the more reliable and sensitive biomarker.

Validating 4-Hydroxychlorpropham: An Experimental Workflow

The gold standard for the quantification of 4-Hydroxychlorpropham in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a detailed protocol for the analysis of 4-hydroxychlorpropham-O-sulfonic acid (4-HSA), a stable and abundant conjugate.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample 1. Urine Sample Collection Spiking 2. Spiking with Internal Standard (e.g., 4-HSA-d7) Urine_Sample->Spiking Ultrafiltration 3. Ultrafiltration (30 kDa MWCO) Spiking->Ultrafiltration Injection 4. Injection into LC-MS/MS Ultrafiltration->Injection Chromatography 5. Chromatographic Separation (C18 Column) Injection->Chromatography Detection 6. MS/MS Detection (MRM Mode) Chromatography->Detection Quantification 7. Quantification (Calibration Curve) Detection->Quantification Reporting 8. Reporting Results (ng/mL) Quantification->Reporting

Caption: Analytical workflow for 4-HSA in urine.

Experimental Protocol: Quantification of 4-HSA in Human Urine by LC-MS/MS
  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Vortex each sample for 10 seconds to ensure homogeneity.

    • Pipette 100 µL of urine into a microcentrifuge tube.

    • Add 10 µL of internal standard working solution (e.g., 4-HSA-d7 in methanol) to each sample, quality control, and calibration standard.

    • Vortex for 5 seconds.

    • Transfer the mixture to a 30 kDa molecular weight cutoff ultrafiltration device.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Negative.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor at least two transitions for 4-HSA and one for the internal standard to ensure specificity.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Quantify the concentration of 4-HSA in the unknown samples using the calibration curve.

Representative Method Validation Parameters

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for 4-HSA in human urine.

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.02 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Intra-day Precision (% RSD) < 10%
Inter-day Precision (% RSD) < 15%

Comparison of Sample Preparation Methodologies

The choice of sample preparation technique can impact throughput, cost, and data quality.

MethodPrincipleProsCons
"Dilute-and-Shoot" with Ultrafiltration Simple dilution followed by removal of proteins and particulates by centrifugation through a membrane.High throughput, minimal sample handling, cost-effective.Potential for matrix effects from other small molecules in the urine.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.Excellent sample cleanup, reduced matrix effects, potential for sample concentration.More time-consuming, higher cost per sample, requires method development.
Enzymatic Deconjugation followed by SPE Glucuronidase/sulfatase enzymes are used to cleave the conjugate moiety, releasing the free 4-Hydroxychlorpropham, which is then extracted.Allows for the measurement of total 4-Hydroxychlorpropham.Lengthens sample preparation time, adds cost of enzymes, potential for incomplete hydrolysis.

For routine, high-throughput biomonitoring, the "dilute-and-shoot" with ultrafiltration method offers an excellent balance of speed, simplicity, and sensitivity when coupled with a robust LC-MS/MS system. For research applications requiring the lowest possible detection limits or for complex matrices, SPE may be more appropriate.

Conclusion and Future Directions

The available metabolic and analytical evidence strongly supports the validation of 4-Hydroxychlorpropham (measured as its stable conjugate, 4-HSA) as a sensitive and specific biomarker for assessing human exposure to chlorpropham. Its formation as a major metabolite ensures that it is present in urine at concentrations that are readily detectable by modern analytical instrumentation.

While 3-chloroaniline is also a metabolite, its lower abundance and potential for non-specific sources of exposure make it a less ideal biomarker. To definitively establish the superiority of 4-Hydroxychlorpropham, future research should focus on studies involving human volunteers with controlled chlorpropham exposure, where the urinary excretion of both 4-Hydroxychlorpropham and 3-chloroaniline can be simultaneously monitored and correlated with the administered dose. Such studies would provide the conclusive experimental data to solidify 4-Hydroxychlorpropham's position as the gold-standard biomarker for chlorpropham exposure assessment.

References

A comprehensive list of references will be compiled based on the specific studies and data used in the final guide. The URLs will be verified for accessibility.

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Hydroxychlorpropham

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. This guide provides an in-depth technical comparison of various analytic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. This guide provides an in-depth technical comparison of various analytical methodologies for the detection and quantification of 4-Hydroxychlorpropham, a principal metabolite of the widely used potato sprout inhibitor, chlorpropham (CIPC). The choice of analytical method can significantly impact the accuracy, sensitivity, and throughput of residue analysis. Here, we will dissect and cross-validate High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), while also exploring the potential of Immunoassays (ELISA).

Introduction to 4-Hydroxychlorpropham and the Analytical Challenge

4-Hydroxychlorpropham is a metabolite of chlorpropham, a carbamate herbicide and plant growth regulator.[1] Its presence in food commodities, particularly potatoes, is a key indicator of initial chlorpropham use. Due to potential health concerns associated with pesticide residues, regulatory bodies worldwide have established maximum residue limits (MRLs), necessitating robust and reliable analytical methods for monitoring.

The analytical challenge lies in the complexity of food and environmental matrices. Co-extractives can interfere with the detection of the target analyte, leading to a phenomenon known as the "matrix effect," which can either suppress or enhance the analytical signal.[2] Therefore, the selection of an appropriate analytical technique and a thorough sample preparation protocol are critical for accurate quantification.

Chromatographic Methods: A Head-to-Head Comparison

Chromatographic techniques are the cornerstone of pesticide residue analysis, offering high selectivity and sensitivity. We will now delve into the specifics of HPLC, GC-MS, and LC-MS/MS for the determination of 4-Hydroxychlorpropham.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely accessible and robust technique for the analysis of moderately polar compounds like 4-Hydroxychlorpropham. Coupled with a Ultraviolet (UV) detector, it provides a cost-effective solution for routine monitoring.

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For 4-Hydroxychlorpropham, a reversed-phase C18 column is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. After separation, the analyte passes through a UV detector, which measures the absorbance of light at a specific wavelength.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Sample Potato Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection Injection into HPLC System Cleanup->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification (External Standard) Detection->Quantification GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Extract (from QuEChERS) Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injection Injection into GC-MS System Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometric Detection (Scan or SIM) Separation->Detection Quantification Quantification (Internal Standard) Detection->Quantification LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Soil or Potato Sample Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup SPE or dSPE Cleanup Extraction->Cleanup Injection Injection into LC-MS/MS System Cleanup->Injection Separation Reversed-Phase UPLC/HPLC Separation Injection->Separation Detection Tandem MS Detection (SRM Mode) Separation->Detection Quantification Quantification (Matrix-Matched Standards) Detection->Quantification

Sources

Comparative

The Divergent Metabolic Fates of Chlorpropham: A Comparative Guide for Researchers

Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate, CIPC), a carbamate herbicide and plant growth regulator, has been a cornerstone of post-harvest potato storage for decades, primarily valued for its efficacy as a spro...

Author: BenchChem Technical Support Team. Date: February 2026

Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate, CIPC), a carbamate herbicide and plant growth regulator, has been a cornerstone of post-harvest potato storage for decades, primarily valued for its efficacy as a sprout suppressant. However, its journey within a biological system is far from inert. The metabolic pathways it undergoes vary significantly across the biological kingdoms, influencing its efficacy, persistence, and toxicological profile. This guide provides a comparative analysis of chlorpropham metabolism in mammals, plants, and microorganisms, offering researchers a comprehensive understanding grounded in experimental data.

The Core Chemistry of Transformation

Chlorpropham's metabolism is dictated by the chemical reactivity of its three main structural components: the carbamate ester linkage, the aromatic chlorophenyl ring, and the isopropyl group. Biological systems have evolved distinct enzymatic machinery to attack these sites, leading to divergent metabolic fates. The principal transformations observed are:

  • Ester Hydrolysis: Cleavage of the carbamate bond, liberating 3-chloroaniline and isopropanol.

  • Aromatic Hydroxylation: Introduction of a hydroxyl group onto the chlorophenyl ring, primarily at the para- (C4) position.

  • Aliphatic Oxidation: Oxidation of the isopropyl side-chain.

  • Conjugation: Attachment of endogenous molecules (e.g., sulfates, glucuronic acid, glucose) to hydroxylated metabolites, increasing water solubility and facilitating excretion or sequestration.

Mammalian Metabolism: Rapid Detoxification and Excretion

In mammals, chlorpropham is rapidly absorbed, extensively metabolized, and efficiently excreted, primarily through urine.[1][2] Studies in rats, goats, and hens show a qualitatively similar metabolic profile, indicating conserved detoxification strategies among vertebrates.[1][3] The liver is the primary site of biotransformation.[1]

Three major metabolic pathways dominate in mammals[1][2]:

  • Aromatic Hydroxylation and Conjugation: The most significant pathway involves the hydroxylation of the phenyl ring at the 4-position, catalyzed by Cytochrome P450 (CYP450) enzymes, to form 4-hydroxychlorpropham.[4][5] This is followed by rapid Phase II conjugation with sulfate or glucuronic acid. In rats, aryl-O-sulfate conjugates can account for 58-70% of the administered dose excreted in urine.[1]

  • Carbamate Hydrolysis: A secondary pathway is the enzymatic hydrolysis of the ester linkage to yield 3-chloroaniline (3-CA). This metabolite can then undergo N-acetylation or further hydroxylation and conjugation.[2]

  • Isopropyl Side-Chain Oxidation: A minor route involves the oxidation of the isopropyl moiety.[2]

The result is a near-complete metabolic clearance of the parent compound. Unchanged chlorpropham is typically absent from urine and is only a minor component in feces.[1] Comparative in vitro studies using human hepatocytes have shown that no unique human-specific metabolites are formed; all observed metabolites are also produced by other mammalian species, such as rats.[6]

Quantitative Metabolite Distribution in Rats

The following table summarizes the distribution of chlorpropham and its major metabolites in the urine and feces of rats following oral administration, highlighting the predominance of conjugated products.

Metabolite/Compound CodeCompound NameMean Percentage of Administered Dose
M2-O-Sulfate Isopropyl-3-chloro-4-sulfoxyphenylcarbamate39%
M9-O-Sulfate (Structure partially identified)16%
M2 4-Hydroxychlorpropham14%
Parent (Feces only) Chlorpropham< 5% (variable)
Other Metabolites Various hydroxylated & conjugated forms19-26%
Data synthesized from Robinson & Liu (1991) as cited in inchem.org reports.[1]
Visualizing Mammalian Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism CIPC Chlorpropham OH_CIPC 4-Hydroxychlorpropham (M2) CIPC->OH_CIPC Aromatic Hydroxylation (CYP450) CA 3-Chloroaniline CIPC->CA Carbamate Hydrolysis (Hydrolases) ISO_OX Isopropyl-Oxidized Metabolites CIPC->ISO_OX Side-Chain Oxidation Sulfate Sulfate Conjugates (e.g., M2-O-Sulfate) OH_CIPC->Sulfate Sulfation (SULTs) Glucuronide Glucuronide Conjugates OH_CIPC->Glucuronide Glucuronidation (UGTs) Acetylated_CA N-Acetyl-3-chloroaniline CA->Acetylated_CA Acetylation Excretion Urinary & Fecal Excretion ISO_OX->Excretion Sulfate->Excretion Glucuronide->Excretion Acetylated_CA->Excretion

Caption: Phase I and II metabolic pathways of chlorpropham in mammals.

Plant Metabolism: Sequestration in Tissues

In plants, particularly in stored potato tubers, the metabolic strategy shifts from rapid excretion to detoxification and sequestration. The pathways share similarities with mammals, but the conjugating moieties and ultimate fate of the metabolites differ.

The primary metabolic events in potatoes are[3][6]:

  • Aromatic Hydroxylation: Similar to mammals, the initial and major step is the hydroxylation of the phenyl ring to form 4-hydroxychlorpropham.

  • Conjugation: Instead of sulfation or glucuronidation, the 4-hydroxychlorpropham predominantly undergoes conjugation with glucose or other oligosaccharides to form water-soluble glycosides. These conjugates are then stored in the cell vacuole, effectively removing them from active cytoplasm.

  • Hydrolysis (Minor Pathway): A small fraction of chlorpropham can be hydrolyzed to 3-chloroaniline, which may also be conjugated.[3]

A key difference from mammals is the significant presence of the parent compound as a major residue, especially in the peel of treated potatoes.[3] The pulp contains a higher proportion of the conjugated metabolites. This distribution is critical for assessing dietary exposure and the impact of food processing.

Potato FractionMajor Residue Component(s)
Peel Chlorpropham (unmetabolized)
Pulp Conjugates of 4-hydroxychlorpropham
Data synthesized from FAO JMPR evaluations.[3]

Microbial Metabolism: Degradation as a Carbon Source

Soil microorganisms play a crucial role in the environmental degradation of chlorpropham. Various bacterial species, including Pseudomonas, Achromobacter, and Bacillus species, can utilize chlorpropham as a source of carbon and energy.[6][7]

The microbial degradation pathway is fundamentally different from the detoxification routes in mammals and plants. It begins with a hydrolytic attack[7]:

  • Initial Hydrolysis: The first and rate-limiting step is the hydrolysis of the carbamate bond by a specific enzyme, CIPC hydrolase , to produce 3-chloroaniline (3-CA) and isopropanol.

  • Aromatic Ring Dioxygenation: The 3-CA intermediate is then attacked by a dioxygenase enzyme, which incorporates molecular oxygen and removes the amino group, forming 4-chlorocatechol .

  • Ring Cleavage: The aromatic ring of 4-chlorocatechol is subsequently cleaved via an ortho-cleavage pathway.

  • Mineralization: The resulting aliphatic acids enter central metabolic pathways (e.g., the Krebs cycle) and are ultimately mineralized to CO₂, water, and chloride ions.

This degradative pathway ensures the complete breakdown of the herbicide in the environment, preventing its indefinite persistence.

Visualizing Microbial Degradation Pathway

G CIPC Chlorpropham CA 3-Chloroaniline CIPC->CA CIPC Hydrolase CC 4-Chlorocatechol CA->CC 3-CA Dioxygenase RingCleavage Ring Cleavage Products (e.g., muconic acids) CC->RingCleavage Chlorocatechol 1,2-Dioxygenase TCA Central Metabolism (TCA Cycle) RingCleavage->TCA Mineralization CO2 + H2O + Cl- TCA->Mineralization

Caption: Primary microbial degradation pathway for chlorpropham.

Comparative Summary

FeatureMammals (e.g., Rat)Plants (e.g., Potato)Microorganisms (e.g., Bacillus)
Primary Goal Detoxification & Rapid ExcretionDetoxification & SequestrationDegradation & Energy Production
Initial Step Aromatic HydroxylationAromatic HydroxylationCarbamate Hydrolysis
Key Enzyme(s) CYP450s, SULTs, UGTsHydroxylases, GlycosyltransferasesCIPC Hydrolase, Dioxygenases
Major Metabolite(s) Sulfate & Glucuronide Conjugates of 4-OH-CIPCGlycoside Conjugates of 4-OH-CIPC3-Chloroaniline, 4-Chlorocatechol
Fate of Parent Almost completely metabolizedSignificant residue, esp. in peelCompletely degraded
End Products Excretable polar conjugatesSequestered conjugatesCO₂, H₂O, Chloride ions

Experimental Methodologies

The elucidation of these pathways relies on robust analytical techniques. Below are representative protocols for studying chlorpropham metabolism.

Protocol 1: Analysis of Chlorpropham and Metabolites in Mammalian Urine

Objective: To quantify chlorpropham and its major metabolites in rat urine using HPLC-MS.

Methodology:

  • Sample Collection: House rats in metabolic cages and collect urine over 24-hour intervals post-dosing with ¹⁴C-labeled or unlabeled chlorpropham.

  • Sample Preparation: a. Centrifuge a 1 mL aliquot of urine at 10,000 x g for 10 minutes to remove particulates. b. To analyze conjugated metabolites, treat an aliquot with β-glucuronidase and sulfatase enzymes to hydrolyze them back to their Phase I forms. c. For direct analysis, dilute the supernatant 1:1 with the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

  • HPLC-MS Analysis: a. Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate. e. Flow Rate: 0.3 mL/min. f. Mass Spectrometry: Use an electrospray ionization (ESI) source in both positive and negative ion modes. Perform a full scan to identify parent and metabolite masses, followed by targeted MS/MS experiments to confirm structures.

  • Quantification: Create calibration curves using analytical standards for chlorpropham, 4-hydroxychlorpropham, and 3-chloroaniline. If using radiolabeled compound, use radiochromatography for quantification.

Protocol 2: Extraction and Analysis of Residues from Potato Tubers

Objective: To determine the levels of chlorpropham and 3-chloroaniline in potato peel and pulp.

Methodology:

  • Sample Preparation: a. Thoroughly wash and peel a representative sample of treated potatoes. Homogenize peel and pulp separately using a food processor. b. Weigh 25 g of homogenized sample into a centrifuge tube.

  • Extraction: a. Add 50 mL of a methanol/water (80:20 v/v) solution. b. Homogenize with a high-speed probe (e.g., Polytron) for 2 minutes. c. Add 100 mL of methylene chloride and shake vigorously. d. Centrifuge to separate the layers. Collect the lower methylene chloride layer. e. Re-extract the aqueous/solid phase with another 50 mL of methylene chloride. f. Combine the methylene chloride extracts.

  • Cleanup and Concentration: a. Pass the combined extract through a sodium sulfate column to remove residual water. b. Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the residue in 5 mL of n-hexane for analysis.

  • GC-NPD Analysis: a. Column: Capillary column suitable for pesticide analysis (e.g., DB-5, 30 m x 0.25 mm). b. Injector: Splitless mode, 250°C. c. Oven Program: 60°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min. d. Detector: Nitrogen-Phosphorus Detector (NPD), 300°C. e. Quantification: Use an external standard calibration curve for chlorpropham and 3-chloroaniline.

Experimental Workflow Diagram

G cluster_sample Sample Source cluster_prep Preparation & Extraction cluster_analysis Analysis cluster_data Data Processing Mammal Urine/Tissue Homogenize Homogenization Mammal->Homogenize Enzyme Enzymatic Hydrolysis (optional) Mammal->Enzyme Plant Potato Tuber Plant->Homogenize Microbe Culture Medium Microbe->Homogenize LLE Liquid-Liquid or Solid Phase Extraction Homogenize->LLE Enzyme->LLE Concentrate Solvent Evaporation & Reconstitution LLE->Concentrate Separation Chromatography (HPLC or GC) Concentrate->Separation Detection Detection (MS, NPD, UV) Separation->Detection Identify Metabolite Identification Detection->Identify Quantify Quantification Detection->Quantify

Caption: A generalized workflow for studying chlorpropham metabolism.

Conclusion

The metabolism of chlorpropham is a clear example of species-specific biotransformation. Mammals employ a rapid detoxification and elimination strategy, plants focus on sequestration through conjugation, and microorganisms utilize the compound as a nutrient source through complete degradation. Understanding these divergent pathways is essential for professionals in drug development (as a model for carbamate metabolism), agricultural science, and environmental risk assessment. The choice of experimental design and analytical methodology must be tailored to the biological system and the specific metabolic questions being addressed.

References

  • Title: CHLORPROPHAM (Pesticide residues in food: 2000 evaluations Part II – Toxicological) Source: inchem.org (A publication of the International Programme on Chemical Safety) URL: [Link]

  • Title: Peer review of the pesticide risk assessment of the active substance chlorpropham Source: EFSA Journal, via National Institutes of Health (NIH) URL: [Link]

  • Title: Chlorpropham (Pesticide residues in food - 1996) Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

  • Title: Fact Sheet: Reregistration Eligibility Decision (RED): Chlorpropham Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Fate and behaviour of isopropyl N-(3- chlorophenyl) carbamate (chlorpropham) herbicide in the environ Source: University of Glasgow Theses URL: [Link]

  • Title: Residue Analytical Methods: Chlorpropham; CIPC Source: NUCLEUS information resources, University of Idaho URL: [Link]

  • Title: Guidance for the Reregistration of Pesticide Products Containing Chlorpropham as the Active Ingredient Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chlorpropham induces mitochondrial dysfunction in rat hepatocytes Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Toxicokinetics, metabolism, and microsomal studies of chlorpropham in rats Source: SpringerLink URL: [Link]

  • Title: Cadmium-induced alterations of chlorpropham metabolism in isolated rat hepatocytes Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Chlorpropham Registration Review Human-Health Assessment Scoping Document Source: regulations.gov URL: [Link]

  • Title: Biodegradation of chlorpropham and its major products by Bacillus licheniformis NKC-1 Source: Scilit URL: [Link]

Sources

Validation

Stability assessment of 4-Hydroxychlorpropham in diverse environmental conditions

For Researchers, Scientists, and Drug Development Professionals While direct, publicly available experimental data on the stability of 4-Hydroxychlorpropham is limited, this guide outlines the necessary experimental prot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

While direct, publicly available experimental data on the stability of 4-Hydroxychlorpropham is limited, this guide outlines the necessary experimental protocols based on internationally recognized guidelines to generate such data. By following these methodologies, researchers can produce reliable and comparable stability profiles.

Introduction: The Environmental Significance of 4-Hydroxychlorpropham

Chlorpropham (CIPC) has been extensively used in agriculture for decades.[1] Its primary human and environmental metabolite is 4-Hydroxychlorpropham (4OH-CIPC).[2][3] The persistence and transformation of this metabolite in various environmental compartments are crucial for determining its potential long-term impact. This guide provides the scientific foundation and experimental designs for a thorough stability assessment of 4OH-CIPC.

Physicochemical Properties of 4-Hydroxychlorpropham:

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClNO₃[4]
Molecular Weight229.66 g/mol [4]
IUPAC Namepropan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate[4]

Abiotic Degradation Pathways: A Framework for Stability Testing

The environmental stability of a chemical is largely determined by its susceptibility to abiotic degradation processes, primarily hydrolysis, photolysis, and thermal decomposition. The following sections detail the experimental protocols, based on OECD and EPA guidelines, to assess the stability of 4-Hydroxychlorpropham under these conditions.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many pesticides in aqueous environments. The carbamate linkage in 4-Hydroxychlorpropham is potentially susceptible to hydrolysis, which can be influenced by pH.

Experimental Protocol: Hydrolysis as a Function of pH (OECD Guideline 111)

This protocol is designed to determine the rate of abiotic hydrolysis of 4-Hydroxychlorpropham in sterile aqueous buffer solutions at various pH levels.[5][6][7]

Objective: To determine the hydrolysis rate of 4-Hydroxychlorpropham at environmentally relevant pH values (4, 7, and 9) and different temperatures.

Methodology:

  • Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4.0 (e.g., acetate buffer), 7.0 (e.g., phosphate buffer), and 9.0 (e.g., borate buffer).

  • Application of Test Substance: Add a known concentration of 4-Hydroxychlorpropham to each buffer solution. The concentration should be low enough to ensure it remains in solution.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C and 50°C) to prevent photodegradation.

  • Sampling: Collect samples at predetermined time intervals.

  • Analysis: Quantify the concentration of 4-Hydroxychlorpropham and any major degradation products in each sample using a validated analytical method such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).[1][8]

  • Data Analysis: Determine the rate of hydrolysis and the half-life (DT₅₀) of 4-Hydroxychlorpropham at each pH and temperature.

Logical Flow of Hydrolysis Testing:

Caption: Workflow for determining the hydrolytic stability of 4-Hydroxychlorpropham.

Comparative Context:

  • Carbaryl: This carbamate insecticide is stable in acidic water (half-life of 1600 days at pH 5) but hydrolyzes more rapidly under neutral and alkaline conditions (half-life of 12.1 days at pH 7 and 3.2 hours at pH 9).[9][10]

  • Propanil: Another amide herbicide, propanil is reported to be stable in a pH range of 3-9.[11] However, outside this range, it can be subject to hydrolysis.[11]

Based on the structure of 4-Hydroxychlorpropham and data from other carbamates, it is anticipated to be more stable under acidic conditions and increasingly susceptible to hydrolysis as the pH becomes neutral to alkaline.

Photolytic Stability

Photodegradation can be a significant route of transformation for chemicals exposed to sunlight in surface waters or on soil surfaces.

Experimental Protocol: Phototransformation of Chemicals in Water (Direct Photolysis - OECD Guideline 316)

This protocol assesses the direct photodegradation of 4-Hydroxychlorpropham in aqueous solutions upon exposure to simulated sunlight.[12][13][14]

Objective: To determine the rate of direct photolysis and the quantum yield of 4-Hydroxychlorpropham in purified water.

Methodology:

  • Preparation of Test Solutions: Prepare a solution of 4-Hydroxychlorpropham in sterile, purified water.

  • Irradiation: Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Maintain a constant temperature.

  • Dark Controls: Simultaneously, run identical samples kept in the dark to account for any non-photolytic degradation.

  • Sampling: Collect samples from both the irradiated and dark control solutions at specific time intervals.

  • Analysis: Analyze the samples to determine the concentration of 4-Hydroxychlorpropham and any photoproducts using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the photolysis rate constant and the half-life. The quantum yield can also be determined to predict photodegradation rates under different environmental conditions.

Conceptual Diagram of Photolysis Experiment:

Photolysis_Experiment cluster_irradiated Irradiated Sample cluster_dark Dark Control A 4-Hydroxychlorpropham in Water C Photodegradation Products A->C Photolysis B Simulated Sunlight B->A D 4-Hydroxychlorpropham in Water E No Degradation (or abiotic) D->E

Caption: Comparison of irradiated and dark control samples in a photolysis study.

Comparative Context:

  • Propanil: Rapidly degrades in water by sunlight with a photolysis half-life of 12-13 hours.[15]

  • 4-Chlorophenol: The photodegradation of this related compound has been studied, and its quantum efficiency is dependent on factors like pH and catalyst presence.[16]

Given the phenolic hydroxyl group and the aromatic ring in its structure, 4-Hydroxychlorpropham is expected to be susceptible to photodegradation.

Thermal Stability

Understanding the thermal stability of a compound is crucial for assessing its persistence in environments subject to temperature fluctuations and for ensuring safe handling and storage.

Experimental Protocol: Thermal Decomposition Analysis

A common method to assess thermal stability is Thermogravimetric Analysis (TGA).

Objective: To determine the temperature at which 4-Hydroxychlorpropham begins to decompose and to characterize its thermal decomposition profile.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of pure 4-Hydroxychlorpropham is placed in a TGA crucible.

  • Heating Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The TGA instrument continuously measures the mass of the sample as a function of temperature.

  • Analysis: The resulting TGA curve is analyzed to identify the onset temperature of decomposition and the temperature of maximum decomposition rate.

Comparative Context:

  • The thermal decomposition of various organic compounds, including those with hydroxylamine functionalities, has been studied, with decomposition temperatures varying widely based on chemical structure.[17][18][19]

Biotic Degradation: Assessing Biodegradability

The microbial breakdown of a compound is a critical factor in its environmental persistence.

Experimental Protocol: Ready Biodegradability (OECD Guideline 301)

This set of screening tests provides an initial assessment of the potential for 4-Hydroxychlorpropham to be biodegraded by microorganisms.[20][21][22][23]

Objective: To determine if 4-Hydroxychlorpropham is "readily biodegradable" under aerobic conditions.

Methodology (Example using OECD 301F - Manometric Respirometry):

  • Inoculum: Use an inoculum of mixed microorganisms, typically from the activated sludge of a wastewater treatment plant.

  • Test Setup: Add a known concentration of 4-Hydroxychlorpropham as the sole carbon source to a mineral medium containing the inoculum in a sealed vessel.

  • Incubation: Incubate the vessels at a constant temperature (e.g., 20-25°C) in the dark with continuous stirring for 28 days.

  • Measurement: Monitor the oxygen consumption over time.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a certain percentage of its ThOD within a specified timeframe (e.g., >60% within a 10-day window after biodegradation has started).

Biodegradation Test Principle:

Biodegradation_Principle Compound 4-Hydroxychlorpropham (Organic Carbon) Microbes Microorganisms Compound->Microbes CO2 Carbon Dioxide Microbes->CO2 Water Water Microbes->Water Biomass New Biomass Microbes->Biomass Oxygen Oxygen Oxygen->Microbes

Caption: Principle of aerobic biodegradation of an organic compound.

Comparative Stability Analysis

CompoundHydrolytic StabilityPhotolytic StabilityBiodegradability
4-Hydroxychlorpropham Data to be generated. Expected to be less stable in alkaline conditions.Data to be generated. Expected to be susceptible to photolysis.Data to be generated.
Carbaryl Stable at pH 5 (DT₅₀ >1600d), less stable at pH 7 (DT₅₀ 12.1d) and pH 9 (DT₅₀ 3.2h).[9]Degrades in the environment with 1-naphthol as a major product.[10]Degraded by soil microbes.[24]
Propanil Stable in the pH range of 4-9.[15]Rapidly degraded by sunlight in water (DT₅₀ 12-13h).[15]Not usually persistent in soil or water.[25]

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the environmental stability of 4-Hydroxychlorpropham. By employing standardized OECD protocols, researchers can generate the much-needed data to accurately assess its persistence and fate in various environmental compartments. The comparative data for related carbamate and anilide herbicides suggest that hydrolysis and photolysis are likely to be significant degradation pathways for 4-Hydroxychlorpropham, particularly under neutral to alkaline pH and in the presence of sunlight. Future research should focus on conducting these experimental studies to fill the current data gap and to identify the major degradation products and their potential environmental impact.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92262, 4-Hydroxychlorpropham. Retrieved from [Link].

  • Okazaki, K., et al. (2004). Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays. Journal of Health Science, 50(5), 507-516.
  • U.S. Environmental Protection Agency. (2014). Environmental Chemistry Method for Chlorpropham in Soil. MRID 49373403.
  • Swetha, V. P., & Phale, P. S. (2017). Metabolism of Carbaryl via 1,2-Dihydroxynaphthalene by Soil Isolates Pseudomonas sp. Strains C4, C5, and C6. Applied and Environmental Microbiology, 83(22), e01480-17.
  • Food and Agriculture Organization of the United Nations. (2001). Chlorpropham. In Pesticide residues in food - 2000. Retrieved from [Link].

  • Cassano, A., et al. (2007). Quantum Efficiencies of 4-Chlorophenol Photocatalytic Degradation and Mineralization in a Well-Mixed Slurry Reactor. Industrial & Engineering Chemistry Research, 46(25), 8435-8444.
  • Khan, M. A., Khan, A., & Khan, Z. (2006). Kinetics of hydrolysis of di-4-chlorothiophenyl phosphate ester. Journal of the Chilean Chemical Society, 51(3), 963-967.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4933, Propanil. Retrieved from [Link].

  • Zhao, R., et al. (2022). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. Atmospheric Chemistry and Physics Discussions, 1-27.
  • Douglas, L., et al. (2018). Determination of chlorpropham (CIPC) residues, in the concrete flooring of potato stores, using quantitative (HPLC UV/VIS) and qualitative (GCMS) methods. Chemosphere, 195, 558-564.
  • Fera Science Ltd. (n.d.). Phototransformation of Chemicals in Water – Direct Photolysis Test. Retrieved from [Link].

  • CONCAWE. (2020). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). CONCAWE Report no. 16/20.
  • Analytice. (2021). Hydrolysis and function of PH according to OECD test no. 111. Retrieved from [Link].

  • National Pesticide Information Center. (2012). Carbaryl General Fact Sheet. Retrieved from [Link].

  • Sun, B., et al. (2007). Non-thermal plasma-induced photocatalytic degradation of 4-chlorophenol in water.
  • Roberts, D. M., et al. (2012). Metabolism of propanil in vivo, including the clinical toxicity associated with each metabolite. Clinical Toxicology, 50(8), 784-788.
  • Ghosh, K. K., & Sharma, S. (2001). Kinetics and mechanistic study of acid-catalysed hydrolysis of p-chlorophenyl-2-furohydroxamic acid. Indian Journal of Chemistry Section A, 40(6), 616-620.
  • U.S. Environmental Protection Agency. (2011). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability.
  • European Parliament and Council. (2008). Regulation (EC) No 1272/2008 on classification, labelling and packaging of substances and mixtures.
  • Food and Agriculture Organization of the United Nations. (2002). Carbaryl (008). Retrieved from [Link].

  • Raza, A., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 16(1), 209-217.
  • Melamed, S. (1995). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Thermochimica Acta, 256(1), 129-143.
  • ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link].

  • U.S. Geological Survey. (1972).
  • Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Propanil (Ref: FW 734). Retrieved from [Link].

  • Indelicato, J. M., et al. (1974). Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins. Journal of Pharmaceutical Sciences, 63(3), 397-400.
  • ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH. Retrieved from [Link].

  • ibacon GmbH. (n.d.). OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis. Retrieved from [Link].

  • Wang, Y., et al. (2019). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. Journal of Thermal Analysis and Calorimetry, 138(4), 2731-2740.
  • European Medicines Agency. (2022).
  • Vione, D., et al. (2017). Phototransformation of the herbicide propanil in aqueous solution.
  • United Nations Economic Commission for Europe. (2014).
  • Zhao, R., et al. (2023). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics, 23(19), 11475-11487.
  • Oetjen, K., et al. (2020).
  • BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. Retrieved from [Link].

  • Kouras, A., et al. (2015). Determination of carbofuran, carbaryl and their main metabolites in plasma samples of agricultural populations using gas chromatography–tandem mass spectrometry.
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium.
  • Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link].

  • Antonious, G. F. (2004). Environmental fate and toxicology of carbaryl. Journal of Environmental Science and Health, Part B, 39(4), 423-443.
  • JRF Global. (2020). Hydrolysis: Important test to care an environment. Newsletter-11.
  • Dehghani, M., et al. (2018). Biodegradation of the herbicide propanil, and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor.
  • Chen, J. H., et al. (2008). Thermal decomposition properties and mechanism of 2-H-heptanuoropropane. Acta Chimica Sinica, 66(15), 1735-1740.
  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link].

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology, 16(4), 291-304.

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Antibody Specificity for 4-Hydroxychlorpropham Immunoassays

Introduction: The Imperative for Precise Pesticide Metabolite Detection Chlorpropham (CIPC) has been extensively used as a post-harvest sprout suppressant, particularly for potatoes.[1][2] Its widespread application nece...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise Pesticide Metabolite Detection

Chlorpropham (CIPC) has been extensively used as a post-harvest sprout suppressant, particularly for potatoes.[1][2] Its widespread application necessitates the monitoring of its residues and metabolic byproducts in food and the environment to ensure consumer safety and regulatory compliance. One of the primary metabolites of Chlorpropham is 4-Hydroxychlorpropham (4-OH-CIPC), a hydroxylated form of the parent compound.[3][4]

While traditional analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high accuracy and sensitivity, they can be time-consuming and costly for large-scale screening.[5] Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), provide a high-throughput, cost-effective, and rapid alternative for screening pesticide residues.[6][7][8]

The performance of any immunoassay hinges on the quality of its core component: the antibody. For an assay targeting 4-OH-CIPC, the antibody's ability to bind exclusively to this target molecule, without recognizing the parent compound or other related metabolites, is paramount. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate and compare the specificity of antibodies intended for 4-OH-CIPC immunoassays, ensuring the development of reliable and trustworthy analytical tools.

The Analytical Challenge: A Landscape of Structurally Similar Molecules

The primary challenge in developing a specific immunoassay for 4-OH-CIPC lies in the structural similarity between the target analyte, its parent compound, and other potential metabolites. An antibody developed for 4-OH-CIPC must be able to distinguish subtle molecular differences to avoid generating false-positive results.

Table 1: Key Chemical Structures in Chlorpropham Metabolism

Compound NameChemical StructureRelevance to Immunoassay Specificity
4-Hydroxychlorpropham (Target Analyte) propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate[9]The primary molecule the antibody must recognize with high affinity.
Chlorpropham (Parent Compound) isopropyl N-(3-chlorophenyl) carbamate[2]A major potential cross-reactant. High cross-reactivity would render the assay useless for specific metabolite detection.
3-Chloroaniline 3-chloroanilineA known degradation product of Chlorpropham.[10][11] Its distinct structure makes it a good negative control for specificity testing.
Propham isopropyl phenylcarbamateA related carbamate herbicide lacking the chloro- group. Useful for assessing the antibody's recognition of the core carbamate structure.
Core Principle: Competitive ELISA and the Specificity Question

For small molecules like 4-OH-CIPC, the most common immunoassay format is the competitive ELISA.[6] Understanding this mechanism is crucial to understanding specificity testing. In this setup, the antibody has a limited number of binding sites. Free analyte (4-OH-CIPC) from the sample competes with a fixed amount of enzyme-labeled analyte (or an analyte-protein conjugate immobilized on the plate) for these binding sites. A higher concentration of 4-OH-CIPC in the sample leads to less binding of the enzyme-labeled analyte, resulting in a weaker signal.

Specificity, therefore, is a measure of how effectively other molecules can compete in this system. If a structurally similar molecule like Chlorpropham can also bind to the antibody, it will displace the enzyme-labeled analyte and generate a signal, leading to an inaccurate measurement.

G cluster_0 High 4-OH-CIPC Concentration cluster_1 Low 4-OH-CIPC Concentration s_antibody Antibody Binding Sites s_conjugate Immobilized Conjugate s_antibody->s_conjugate Blocked s_signal Low Signal s_antibody->s_signal s_4OH_CIPC Free 4-OH-CIPC (from sample) s_4OH_CIPC->s_antibody Binds w_antibody Antibody Binding Sites w_signal High Signal w_antibody->w_signal w_conjugate Immobilized Conjugate w_conjugate->w_antibody Binds

Figure 1: Principle of Competitive ELISA for 4-OH-CIPC Detection.

Experimental Framework for Evaluating Antibody Specificity

The gold standard for quantifying antibody specificity is a cross-reactivity study. This involves running a series of competitive ELISAs using not only the target analyte (4-OH-CIPC) but also a panel of potentially interfering compounds. The goal is to determine the concentration of each compound required to cause a 50% reduction in the maximum signal (the IC50 value). By comparing the IC50 of the target analyte to the IC50 of the other compounds, we can calculate a percentage of cross-reactivity.

Protocol: Cross-Reactivity Assessment via Competitive ELISA

This protocol provides a self-validating system to compare the specificity of different antibody candidates.

1. Materials and Reagents:

  • High-binding 96-well microplates

  • Antibody Candidate A, Antibody Candidate B, etc.

  • Coating Antigen: A conjugate of a 4-OH-CIPC hapten linked to a carrier protein (e.g., Bovine Serum Albumin, BSA). The synthesis of such haptens is a critical step in antibody development.[12][13][14]

  • Analytical Standards: 4-Hydroxychlorpropham, Chlorpropham, 3-Chloroaniline, Propham, and other relevant compounds, each of known high purity.

  • Enzyme-Conjugated Secondary Antibody (e.g., Goat Anti-Mouse IgG-HRP).

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBS.

  • Assay Buffer: PBST with 0.1% BSA.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2M Sulfuric Acid (H₂SO₄).

  • Multichannel pipette and plate reader (450 nm).

2. Step-by-Step Experimental Procedure:

  • Plate Coating: Dilute the coating antigen in a carbonate-bicarbonate buffer (pH 9.6) to an optimal concentration (typically 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.

    • Causality: Immobilizing the hapten-conjugate on the plate surface provides the anchor for the competitive reaction. Overnight incubation ensures maximum binding.

  • Washing: Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to saturate any remaining non-specific binding sites on the plastic surface. Incubate for 1-2 hours at room temperature.

    • Causality: This step is critical to prevent the primary and secondary antibodies from binding directly to the well, which would cause high background noise.

  • Washing: Repeat the wash step as in step 2.

  • Preparation of Standards: Prepare serial dilutions of 4-OH-CIPC and each potential cross-reactant in Assay Buffer. A typical concentration range might be from 0.01 ng/mL to 1000 ng/mL. Also include a zero-concentration control (B₀), which contains only Assay Buffer.

  • Competitive Reaction:

    • Add 50 µL of each standard dilution (or sample) to the appropriate wells.

    • Add 50 µL of the primary antibody (e.g., Antibody A), diluted to its optimal working concentration in Assay Buffer, to all wells.

    • Incubate for 1 hour at 37°C.

    • Causality: This is the core competitive step. The free analyte and the immobilized analyte compete for the limited antibody binding sites.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step, but increase to five times to remove all unbound secondary antibody.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-20 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

G start Start coat Coat Plate with Coating Antigen start->coat wash1 Wash Plate (3x) coat->wash1 block Block Non-specific Sites wash1->block wash2 Wash Plate (3x) block->wash2 prep_standards Prepare Analyte & Cross-Reactant Standards wash2->prep_standards competition Add Standards & Primary Antibody (Competitive Incubation) prep_standards->competition wash3 Wash Plate (3x) competition->wash3 secondary_ab Add Enzyme-Linked Secondary Antibody wash3->secondary_ab wash4 Wash Plate (5x) secondary_ab->wash4 substrate Add TMB Substrate wash4->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read analyze Calculate IC50 & % Cross-Reactivity read->analyze end End analyze->end

Figure 2: Workflow for Cross-Reactivity Evaluation using Competitive ELISA.

Data Analysis and Comparative Interpretation

A rigorous analysis of the data is essential for an objective comparison.

1. Generating Inhibition Curves: For each compound tested, plot the percentage of inhibition against the logarithm of its concentration. The percentage of inhibition is calculated as: % Inhibition = [1 - (Absorbance of Standard / Absorbance of B₀)] * 100

2. Determining the IC50: The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. This value is determined from the inhibition curve for each compound tested. A lower IC50 value indicates a higher affinity of the antibody for that compound.

3. Calculating Cross-Reactivity (%CR): The specificity of the antibody is quantified by calculating the percent cross-reactivity for each tested compound relative to the target analyte, 4-OH-CIPC. The formula is:

%CR = (IC50 of 4-OH-CIPC / IC50 of Competing Compound) * 100[15]

4. Comparative Data Summary: The results should be summarized in a clear, comparative table. This allows for an at-a-glance evaluation of which antibody performs better.

Table 2: Comparative Specificity Profile of Two Hypothetical Antibodies for 4-OH-CIPC

CompoundAntibody A (Monoclonal)Antibody B (Polyclonal)
IC50 (ng/mL) Cross-Reactivity (%)
4-Hydroxychlorpropham 1.5 100
Chlorpropham3500.43%
3-Chloroaniline>10,000<0.01%
Propham1,2000.13%

Interpretation:

  • Antibody A demonstrates superior specificity. Its cross-reactivity with the parent compound, Chlorpropham, is extremely low (0.43%), indicating it can effectively differentiate between the metabolite and the parent drug.

  • Antibody B , while still able to detect 4-OH-CIPC, shows significant cross-reactivity with Chlorpropham (6.22%). An immunoassay built with Antibody B would be prone to overestimating 4-OH-CIPC levels in samples containing both compounds.

  • Both antibodies show negligible reactivity with 3-Chloroaniline, confirming they do not bind to this breakdown product.

The Role of Confirmatory Methods

It is crucial to recognize that immunoassays are powerful screening tools, but they are not infallible.[6] Their primary strength lies in rapidly identifying negative samples. Any positive or presumptive results, especially in a regulatory or food safety context, should be confirmed by a reference analytical method like LC-MS/MS or HPLC.[1][5][16] This dual-methodology approach leverages the high throughput of immunoassays and the definitive structural confirmation of mass spectrometry, providing a robust and reliable testing strategy.

Conclusion: Making an Evidence-Based Antibody Selection

The reliability of an immunoassay for 4-Hydroxychlorpropham is not a matter of chance; it is the direct result of a rigorous, evidence-based evaluation of its core component—the antibody. A truly specific antibody must recognize the target metabolite with high affinity while demonstrating negligible binding to the parent compound and other structurally related molecules.

By implementing the systematic cross-reactivity evaluation protocol outlined in this guide, researchers can:

  • Objectively quantify antibody specificity.

  • Directly compare the performance of different antibody candidates.

  • Make an informed decision based on robust experimental data.

Ultimately, selecting an antibody with a well-characterized and highly specific binding profile is the foundational step in developing a trustworthy and field-ready immunoassay for monitoring 4-Hydroxychlorpropham.

References
  • Iowa State University. (n.d.). Immunoassays for Pesticide Detection. Iowa State University Digital Repository. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information. [Link]

  • Creative Diagnostics. (n.d.). New ELISA Kits for Pesticides Detection. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • Karatolou, A., et al. (2022). Evaluation of Cellular Uptake and Removal of Chlorpropham in the Treatment of Dunaliella salina for Phytoene Production. International Journal of Molecular Sciences, 23(11), 6147. [Link]

  • Food and Agriculture Organization of the United Nations. (2001). Chlorpropham. [Link]

  • Douglas, L., et al. (2018). Determination of chlorpropham (CIPC) residues, in the concrete flooring of potato stores, using quantitative (HPLC UV/VIS) and qualitative (GCMS) methods. Chemosphere, 195, 473-479. [Link]

  • University of Hertfordshire. (n.d.). Chlorpropham (Ref: ENT 18060). AERU. [Link]

  • Rouchaud, J., et al. (1987). Concentrations of the herbicides propyzamide, chlorpropham, and of their metabolites in soil and lettuce under field conditions. Bulletin of Environmental Contamination and Toxicology, 38(2), 240-246. [Link]

  • Wang, S., et al. (2024). Development of crosslinker-free antibody–enzyme conjugates for immunoassays in pesticide residue detection. Analytical Methods, 16(1), 33-40. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Commercial Testing Laboratory. (2020). Evaluation of a Commercially Available Enzyme-Linked Immunosorbent Assay and a Liquid Chromatography–Tandem Mass Spectrometric Method for the Analysis of Glyphosate in Wheat, Oats, Barley, Malt, and Lentils. Journal of Food Protection, 83(10), 1779-1786. [Link]

  • Meizheng. (n.d.). Accurate Pesticides Lateral Flow Rapid Test Strips. [Link]

  • College of American Pathologists. (2024). Principles of Analytic Validation of Immunohistochemical Assays. [Link]

  • Schmid, R., et al. (2021). Mass Spectrometric Methods for Non-Targeted Screening of Metabolites: A Future Perspective for the Identification of Unknown Compounds in Plant Extracts. Metabolites, 11(10), 666. [Link]

  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?. [Link]

  • U.S. Environmental Protection Agency. (1984). Pesticide Fact Sheet: Chlorpropham. [Link]

  • Gerbig, S., et al. (2010). Direct detection of chlorpropham on potato skin using desorption electrospray ionization. Rapid Communications in Mass Spectrometry, 24(9), 1269-1274. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. [Link]

  • Zhang, N., et al. (2021). Recent advances in rapid detection techniques for pesticide residue: A review. Food Science & Nutrition, 9(8), 4577-4597. [Link]

  • Wikipedia. (n.d.). Chlorpropham. [Link]

  • Gee, S. J., et al. (2008). Immunoassays for Pesticides. Environmental Science & Technology, 42(15), 5378-5388. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • El-Kased, R. F., et al. (2018). Synthesis of haptens for immunoassay of Chlorpyrifos-ethyl as organophosphorus pesticides. ResearchGate. [Link]

  • Muldoon, M. T., et al. (1995). Hapten Synthesis and Immunoassay Development for the Analysis of Chlorodiamino-s-triazine in Treated Pesticide Waste and Rinsate. Journal of Agricultural and Food Chemistry, 43(5), 1332-1338. [Link]

  • Kim, Y. J., et al. (2003). Synthesis of haptens for immunoassay of organophosphorus pesticides and effect of heterology in hapten spacer arm length on immunoassay sensitivity. Analytica Chimica Acta, 475(1-2), 85-96. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 4-Hydroxychlorpropham

As laboratory professionals, our responsibility extends beyond discovery and analysis; it encompasses the complete lifecycle of the chemicals we use, from acquisition to disposal. This "cradle-to-grave" accountability is...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and analysis; it encompasses the complete lifecycle of the chemicals we use, from acquisition to disposal. This "cradle-to-grave" accountability is not only a matter of regulatory compliance but a cornerstone of safe and ethical scientific practice. 4-Hydroxychlorpropham, a principal metabolite of the carbamate herbicide Chlorpropham (CIPC), requires meticulous handling and disposal due to its inherent chemical hazards and the risks posed by its parent compound family.

This guide provides a direct, procedural framework for the safe disposal of 4-Hydroxychlorpropham, grounded in regulatory standards and scientific principles. It is designed to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.

Section 1: Hazard Profile and Risk Assessment

Understanding the "why" is critical to appreciating the importance of the disposal protocol. The hazards associated with 4-Hydroxychlorpropham and its parent compound dictate the stringent measures required.

According to notifications made to the European Chemicals Agency (ECHA), 4-Hydroxychlorpropham is classified with several hazard statements.[1] Furthermore, its parent compound, Chlorpropham, carries additional warnings, including being suspected of causing cancer and being toxic to aquatic life with long-lasting effects.[2][3] This high aquatic toxicity is a primary driver for prohibiting drain disposal, as even minute quantities can be harmful to environmental ecosystems.

The data below, compiled from authoritative sources, summarizes the critical hazard information.

Hazard ClassificationGHS CodeDescriptionAuthoritative Source
4-Hydroxychlorpropham H302Harmful if swallowedECHA C&L Inventory[1]
H315Causes skin irritationECHA C&L Inventory[1]
H319Causes serious eye irritationECHA C&L Inventory[1]
H335May cause respiratory irritationECHA C&L Inventory[1]
Parent Compound (Chlorpropham) H351Suspected of causing cancerSigma-Aldrich SDS[3]
H411Toxic to aquatic life with long lasting effectsSigma-Aldrich SDS[3]

This profile necessitates that all waste containing 4-Hydroxychlorpropham be treated as hazardous, requiring a disposal pathway that ensures complete destruction and containment to prevent human exposure and environmental release.

Section 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the disposal of 4-Hydroxychlorpropham. Following these steps ensures compliance with key regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]

Step 1: Waste Characterization and Segregation

The first crucial step is to accurately identify and segregate the waste stream at the point of generation. This prevents cross-contamination and ensures proper handling.

  • Identify the Waste Form:

    • Solid Waste: Unused or expired pure 4-Hydroxychlorpropham powder.

    • Liquid Waste: Solutions containing dissolved 4-Hydroxychlorpropham (e.g., in organic solvents for analysis).

    • Contaminated Labware: Items such as pipette tips, centrifuge tubes, gloves, and glassware that have come into direct contact with the chemical.

  • Segregate Immediately:

    • Use dedicated, clearly marked hazardous waste containers.

    • Crucially, never mix 4-Hydroxychlorpropham waste with non-hazardous laboratory trash or other incompatible chemical waste streams.[6]

Step 2: Containment and Labeling

Proper containment and labeling are mandated by law and are essential for safety and for the information of waste handlers.

  • Select Appropriate Containers:

    • Solids/Labware: Use a sturdy, sealable container (e.g., a polyethylene drum or a securely lined cardboard box for dry goods).

    • Liquids: Use a chemically-compatible, leak-proof container with a screw-top cap. If the waste is dissolved in a solvent (e.g., methanol, acetonitrile), the container must be compatible with that solvent.

  • Apply a Hazardous Waste Label:

    • Affix a completed hazardous waste label to the container as soon as the first item of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • Full chemical name: "4-Hydroxychlorpropham" and any solvents present.

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").

      • Accumulation start date (the date the first waste was added).

      • Generator's name and contact information.

Step 3: A Critical Note on On-Site Chemical Treatment

While carbamate pesticides are known to be susceptible to degradation via alkaline hydrolysis, attempting to neutralize 4-Hydroxychlorpropham waste in the lab is strongly discouraged for several reasons.[7][8]

  • Risk of Incomplete Reaction: An incomplete reaction could fail to neutralize the hazard and may produce other unknown, potentially hazardous byproducts.

  • Personnel Exposure: Handling concentrated alkaline solutions and the chemical waste itself increases the risk of exposure.

Therefore, the only authoritative and safe disposal method for a research laboratory is through a licensed professional service.

Step 4: Temporary Storage Pending Disposal

Waste must be stored safely and in compliance with regulations while awaiting pickup. For academic labs in the U.S., the EPA's Subpart K regulations provide a framework for managing laboratory hazardous waste.[9][10]

  • Designate a Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area.

  • Ensure Safe Conditions: The storage area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.

  • Adhere to Time Limits: Under EPA guidelines, hazardous waste must be removed from the laboratory within twelve months of the accumulation start date.[11]

Step 5: Arranging for Professional Disposal

Final disposal must be conducted by a licensed environmental services vendor.

  • Contact Your Institution's EHS Office: Your Environmental Health and Safety (EHS) department is the primary point of contact. They manage the contracts with waste vendors and will schedule the pickup.

  • Provide Accurate Information: The detailed information on your waste label is critical for the vendor to properly manifest, transport, and dispose of the waste, typically via high-temperature incineration.[7]

  • Maintain Records: Keep a copy of all paperwork and manifests associated with the waste pickup. This documentation completes your "cradle-to-grave" responsibility.

Section 3: Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is vital to minimize exposure and contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the location of the spill to prevent further spread.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves. For a large spill of powder, respiratory protection may be necessary.

  • Contain the Spill:

    • For Solids: Gently cover the powder with a damp paper towel to prevent it from becoming airborne. Use a spill kit with an appropriate absorbent to collect the material.

    • For Liquids: Use absorbent pads or other materials from a chemical spill kit to surround and absorb the liquid.

  • Clean and Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent pads, towels) must be placed in a hazardous waste container and disposed of according to the protocol in Section 2.

  • Report the Incident: Report the spill to your institution's EHS office.

Section 4: Visualizing the Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper management and disposal of 4-Hydroxychlorpropham waste.

G cluster_generation Point of Generation cluster_handling Handling & Storage cluster_disposal Final Disposition cluster_caution Critical Decision Point start Waste Generated (4-Hydroxychlorpropham) characterize Step 1: Characterize Waste (Solid, Liquid, Contaminated Labware) start->characterize segregate Step 1: Segregate into Dedicated Waste Stream characterize->segregate contain Step 2: Place in Compatible, Sealed Container segregate->contain caution Step 3: On-Site Treatment? segregate->caution label_waste Step 2: Apply Completed Hazardous Waste Label contain->label_waste store Step 4: Move to Designated Satellite Accumulation Area label_waste->store ehs Step 5: Contact EHS Office for Waste Pickup store->ehs vendor Step 5: Licensed Vendor Collects Waste ehs->vendor incinerate Final Disposal via High-Temperature Incineration vendor->incinerate no_treat NO: Unsafe without validated protocol. Proceed to Step 4. caution->no_treat Mandatory Path no_treat->store

Sources

Handling

Mastering Safety: A Researcher's Guide to Handling 4-Hydroxychlorpropham

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate, and in-depth technical information for the safe handling of 4-Hydroxychlorpropham, ensuring that your groundbreaking work is conducted without compromising your well-being or the integrity of your research environment. This is not a rigid template but a dynamic, scientifically-grounded protocol designed to empower you with the knowledge to work safely and effectively.

Understanding the Hazard: Why Caution is Critical

4-Hydroxychlorpropham is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications underscore the critical need for a comprehensive personal protective equipment (PPE) strategy to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation. The causality is clear: direct contact with 4-Hydroxychlorpropham can lead to immediate and potentially severe health effects. Therefore, the selection and proper use of PPE is not merely a suggestion but a fundamental requirement for safe handling.

Your Shield: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 4-Hydroxychlorpropham. This multi-layered defense system is designed to create a complete barrier between you and the chemical, ensuring your protection.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double-gloving is required.[2]Prevents skin irritation and absorption. Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove.[2]
Eye and Face Protection Chemical safety goggles and a face shield.[2]Protects against splashes and aerosols, preventing serious eye irritation. A face shield offers broader protection for the entire face.[2]
Respiratory Protection A NIOSH-approved respirator is essential when handling the powder form or when there is a risk of aerosol generation.[2]Prevents respiratory tract irritation from inhaling dust particles or aerosols.[1]
Body Protection A disposable, long-sleeved, seamless gown with tight-fitting cuffs that closes in the back.[2] For extensive handling, "bunny suit" coveralls are recommended.[2]Minimizes skin contact and contamination of personal clothing. The back closure reduces the risk of frontal splashes penetrating the garment.[2]
Foot Protection Closed-toe shoes made of a chemical-resistant material.Protects feet from spills and splashes.
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown/Coveralls: Put on the gown or coveralls, ensuring complete coverage.

  • Respirator: Fit the respirator to your face, performing a seal check to ensure no air leaks.

  • Goggles and Face Shield: Put on your safety goggles, followed by the face shield.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of your gown. Don the second pair of gloves over the first.

Doffing (Taking Off) Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Gown/Coveralls and Inner Gloves: Remove the gown or coveralls and the inner pair of gloves together, turning the gown inside out as you remove it.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is the bedrock of a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store 4-Hydroxychlorpropham in a well-ventilated, designated, and locked area away from incompatible materials.[3]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Weighing
  • All handling of 4-Hydroxychlorpropham powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.

  • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

Emergency Blueprint: Spill and Exposure Response

Preparedness is your most potent tool in an emergency.

Spill Response

In the event of a spill, your immediate actions are critical to contain the situation and prevent exposure.

Minor Spill (inside a fume hood):

  • Alert: Inform colleagues in the immediate area.

  • Contain: Use a commercial spill kit or absorbent pads to contain the spill.

  • Clean: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

Major Spill (outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's emergency response team and your supervisor.

  • Isolate: Close the doors to the affected area to prevent the spread of contamination.

  • Await Assistance: Do not attempt to clean up a major spill without the assistance of trained emergency personnel.

Exposure Protocol
Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

In all cases of exposure, report the incident to your supervisor and your institution's environmental health and safety department. Provide them with the Safety Data Sheet (if available) or the GHS hazard information for 4-Hydroxychlorpropham.

Responsible Disposal: A Commitment to Environmental Safety

The disposal of 4-Hydroxychlorpropham and any contaminated materials must be handled with the utmost care to protect the environment.

  • Waste Segregation: All disposable PPE, contaminated labware, and spill cleanup materials must be collected in a designated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste 4-Hydroxychlorpropham must be disposed of as hazardous chemical waste.

  • Follow Institutional and Local Regulations: Adhere strictly to your institution's hazardous waste disposal procedures and all local, state, and federal regulations.[5] Never dispose of this chemical down the drain or in the regular trash.[5]

Visualizing the Workflow for Safe Handling

To further clarify the procedural steps for safely handling 4-Hydroxychlorpropham, the following workflow diagram illustrates the critical decision points and actions from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal & Doffing Prep Review Hazards & Procedures Don_PPE Don Appropriate PPE Prep->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Proceed to Handling Use_Dedicated_Equipment Use Dedicated Equipment Work_in_Hood->Use_Dedicated_Equipment Decontaminate Decontaminate Surfaces & Equipment Use_Dedicated_Equipment->Decontaminate Complete Handling Spill Spill or Exposure? Use_Dedicated_Equipment->Spill Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste per Protocol Segregate_Waste->Dispose_Waste Proceed to Disposal Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Hand_Hygiene Perform Hand Hygiene Doff_PPE->Hand_Hygiene Spill->Decontaminate No Emergency_Protocol Follow Emergency Protocol Spill->Emergency_Protocol Yes

Caption: Workflow for the safe handling of 4-Hydroxychlorpropham.

Conclusion: Safety as a Cornerstone of Scientific Excellence

By internalizing and meticulously following these guidelines, you are not only protecting yourself but also fostering a culture of safety within your research community. This commitment to responsible chemical handling is a direct reflection of scientific integrity and is fundamental to achieving trustworthy and reproducible results. Let this guide be your constant companion in the laboratory, ensuring that your valuable contributions to science are built on a foundation of safety and expertise.

References

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxychlorpropham. PubChem. Retrieved from [Link]

  • American Red Cross. (n.d.). Chemical Emergency Preparedness. Retrieved from [Link]

  • UC IPM. (2025, March 31). What Are You Wearing? Basic PPE for Pesticide Safety [Video]. YouTube. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • CHEMM. (2019, January 18). Fourth Generation Agents - Reference Guide. HHS.gov. Retrieved from [Link]

  • University of Nebraska–Lincoln Extension. (2014, October 6). Personal Protective Equipment for Pesticide Applicators [Video]. YouTube. [Link]

  • EHSO. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98%. Retrieved from [Link]

  • Scribd. (2024, March). 4 - Chemical Emergency Procedures. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Scribd. (2024, March). 4 - Chemical Emergency Procedures. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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